Methyl 5'-amino-2,3'-bithiophene-4'-carboxylate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
methyl 2-amino-4-thiophen-2-ylthiophene-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2S2/c1-13-10(12)8-6(5-15-9(8)11)7-3-2-4-14-7/h2-5H,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTPWWVXUJXQDMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(SC=C1C2=CC=CS2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80356754 | |
| Record name | methyl 5'-amino-2,3'-bithiophene-4'-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80356754 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
444907-56-6 | |
| Record name | methyl 5'-amino-2,3'-bithiophene-4'-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80356754 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 2-amino-4-(thiophen-2-yl)thiophene-3-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to Methyl 5'-amino-2,3'-bithiophene-4'-carboxylate: Properties, Synthesis, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the core properties, a proposed synthetic pathway, and potential applications of the novel heterocyclic compound, Methyl 5'-amino-2,3'-bithiophene-4'-carboxylate. Due to the limited availability of direct experimental data for this specific molecule, this guide consolidates information from analogous structures and established synthetic methodologies to present a predictive yet scientifically grounded resource. The document includes detailed hypothetical experimental protocols, tabulated summaries of predicted quantitative data, and visualizations of the proposed synthetic workflow. This guide is intended to serve as a foundational resource for researchers interested in the exploration and utilization of this and similar bithiophene derivatives in fields such as medicinal chemistry and materials science.
Introduction
Bithiophene and its derivatives are a class of heterocyclic compounds that have garnered significant interest in various scientific disciplines. Their rigid, planar structure and electron-rich nature make them ideal building blocks for organic electronics, including organic field-effect transistors (OFETs) and organic photovoltaics (OPVs)[1][2][3]. Furthermore, the incorporation of functional groups such as amines and carboxylic esters onto the bithiophene scaffold can impart specific biological activities, making them attractive scaffolds in drug discovery[4][5][6]. The specific isomer, 2,3'-bithiophene, offers a unique connectivity that can influence the electronic and steric properties of the resulting molecule compared to the more commonly studied 2,2'-bithiophene. This guide focuses on a specific, yet largely unexplored derivative, this compound, providing a theoretical framework for its synthesis and characterization.
Proposed Synthesis
A plausible multi-step synthetic route for this compound is proposed, leveraging well-established organometallic cross-coupling reactions and standard functional group manipulations. The overall strategy involves the initial construction of a functionalized 2,3'-bithiophene core, followed by the introduction of the amino group via reduction of a nitro precursor.
Step 1: Stille Coupling for 2,3'-Bithiophene Core Synthesis
The initial step involves the formation of the 2,3'-bithiophene core via a Stille cross-coupling reaction. This reaction is a versatile method for creating carbon-carbon bonds between sp2-hybridized carbon atoms and is well-suited for the coupling of thiophene derivatives[7][8][9][10][11].
Reaction: Methyl 3-bromothiophene-4-carboxylate is coupled with 2-(tributylstannyl)thiophene in the presence of a palladium catalyst.
Experimental Protocol (Hypothetical):
-
To a solution of Methyl 3-bromothiophene-4-carboxylate (1.0 eq) in anhydrous toluene, add 2-(tributylstannyl)thiophene (1.1 eq) and tetrakis(triphenylphosphine)palladium(0) (0.05 eq).
-
Degas the mixture with argon for 15 minutes.
-
Heat the reaction mixture to reflux (approximately 110 °C) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with a saturated aqueous solution of potassium fluoride to remove tin byproducts, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield Methyl 2,3'-bithiophene-4'-carboxylate.
Step 2: Nitration of the Bithiophene Core
The second step is the regioselective nitration of the 2,3'-bithiophene-4'-carboxylate. The electron-donating nature of the thiophene ring directs electrophilic substitution to the 5'-position of the unsubstituted thiophene ring.
Reaction: Nitration of Methyl 2,3'-bithiophene-4'-carboxylate using a mixture of nitric acid and sulfuric acid.
Experimental Protocol (Hypothetical):
-
Cool a mixture of concentrated sulfuric acid and fuming nitric acid to 0 °C.
-
Slowly add Methyl 2,3'-bithiophene-4'-carboxylate (1.0 eq) to the cooled nitrating mixture while maintaining the temperature below 5 °C.
-
Stir the reaction mixture at 0-5 °C for 1-2 hours, monitoring the reaction by TLC.
-
Carefully pour the reaction mixture onto crushed ice and extract the product with ethyl acetate.
-
Wash the organic layer with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain Methyl 5'-nitro-2,3'-bithiophene-4'-carboxylate.
Step 3: Reduction of the Nitro Group
The final step is the reduction of the nitro group to an amine. A common and effective method for this transformation on nitrothiophenes is the use of tin(II) chloride[12].
Reaction: Reduction of Methyl 5'-nitro-2,3'-bithiophene-4'-carboxylate to this compound using tin(II) chloride dihydrate.
Experimental Protocol (Hypothetical):
-
To a solution of Methyl 5'-nitro-2,3'-bithiophene-4'-carboxylate (1.0 eq) in ethanol, add tin(II) chloride dihydrate (4.0-5.0 eq).
-
Heat the reaction mixture to reflux for 2-4 hours, monitoring the reaction by TLC.
-
Cool the reaction to room temperature and neutralize with a saturated sodium bicarbonate solution.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
Predicted Physicochemical Properties
The following table summarizes the predicted physicochemical properties of this compound based on its structure and data from analogous compounds.
| Property | Predicted Value | Basis for Prediction |
| Molecular Formula | C₁₀H₉NO₂S₂ | Structural analysis |
| Molecular Weight | 239.32 g/mol | Calculation from formula |
| Appearance | Yellow to brown solid | Analogy with other aminothiophene derivatives |
| Melting Point | 150-180 °C | General range for functionalized bithiophenes |
| Solubility | Soluble in DMSO, DMF, and chlorinated solvents; sparingly soluble in alcohols; insoluble in water. | Polarity of the molecule |
Predicted Spectroscopic Data
The predicted spectroscopic data is crucial for the characterization of the target molecule. These predictions are based on the known spectral properties of similar bithiophene and aminothiophene structures[13][14][15][16][17].
1H NMR Spectroscopy
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| -NH₂ | 4.0 - 5.0 | br s | - |
| Thiophene-H (at C5) | 7.2 - 7.4 | d | ~4.0 |
| Thiophene-H (at C3) | 7.0 - 7.2 | d | ~4.0 |
| Thiophene-H (at C2') | 7.5 - 7.7 | d | ~5.0 |
| Thiophene-H (at C4') | 6.8 - 7.0 | d | ~5.0 |
| -OCH₃ | 3.8 - 3.9 | s | - |
13C NMR Spectroscopy
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C=O | 165 - 170 |
| Thiophene-C (quaternary) | 120 - 150 |
| Thiophene-CH | 110 - 135 |
| -OCH₃ | 51 - 53 |
IR Spectroscopy
The infrared spectrum is expected to show characteristic absorption bands for the various functional groups present in the molecule[18][19][20][21].
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H stretch (amine) | 3300 - 3500 | Medium, two bands |
| C-H stretch (aromatic) | 3050 - 3150 | Medium to weak |
| C=O stretch (ester) | 1680 - 1710 | Strong |
| C=C stretch (thiophene) | 1400 - 1600 | Medium |
| C-N stretch (amine) | 1250 - 1350 | Medium |
| C-O stretch (ester) | 1100 - 1300 | Strong |
Mass Spectrometry
The mass spectrum under electron ionization (EI) is expected to show a prominent molecular ion peak (M⁺) and characteristic fragmentation patterns[22][23].
| Fragment | Predicted m/z |
| [M]⁺ | 239 |
| [M - OCH₃]⁺ | 208 |
| [M - COOCH₃]⁺ | 180 |
Potential Applications
While specific biological or material science data for this compound is not yet available, its structural motifs suggest potential applications in several key areas.
Drug Discovery
The aminothiophene scaffold is a well-recognized pharmacophore present in numerous biologically active compounds with a wide range of therapeutic properties, including anticancer, anti-inflammatory, and antimicrobial activities[6][24][25]. The presence of the amino and carboxylate groups provides handles for further chemical modification, allowing for the generation of a library of derivatives for biological screening.
Organic Electronics
Bithiophene derivatives are fundamental building blocks for π-conjugated polymers and small molecules used in organic electronics[1][2][3][26]. The 2,3'-linkage in the target molecule can lead to non-planar conformations, which can influence the solid-state packing and, consequently, the charge transport properties of materials derived from it. The amino and ester functionalities can also be used to tune the electronic properties (e.g., HOMO/LUMO levels) and solubility of these materials.
Conclusion
This compound represents an intriguing yet underexplored heterocyclic compound with significant potential. This technical guide has outlined a plausible synthetic route based on established chemical transformations and provided a predictive analysis of its physicochemical and spectroscopic properties. The structural features of this molecule suggest promising applications in both drug discovery and materials science. It is hoped that this guide will stimulate further experimental investigation into the synthesis, characterization, and application of this and related 2,3'-bithiophene derivatives.
References
- 1. Naphthodithiophenes: emerging building blocks for organic electronics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Syntheses of Thiophene and Thiazole-Based Building Blocks and Their Utilization in the Syntheses of A-D-A Type Organic Semiconducting Materials with Dithienosilolo Central Unit - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Topics (Building Blocks for Organic Semiconductor Synthesis) | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 4. benchchem.com [benchchem.com]
- 5. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 6. Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Stille reaction - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 10. chemistry.msu.edu [chemistry.msu.edu]
- 11. researchgate.net [researchgate.net]
- 12. US10392364B2 - Process for synthesis of lenalidomide - Google Patents [patents.google.com]
- 13. spectrabase.com [spectrabase.com]
- 14. 2,2'-Bithiophene | C8H6S2 | CID 68120 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. 2-ACETYL-3-METHYLBENZO[B]THIOPHENE(18781-31-2) 1H NMR spectrum [chemicalbook.com]
- 16. ossila.com [ossila.com]
- 17. spectrabase.com [spectrabase.com]
- 18. 2-ACETYL-3-AMINOTHIOPHENE(31968-33-9) IR Spectrum [chemicalbook.com]
- 19. researchgate.net [researchgate.net]
- 20. uanlch.vscht.cz [uanlch.vscht.cz]
- 21. iosrjournals.org [iosrjournals.org]
- 22. benchchem.com [benchchem.com]
- 23. 2,2'-Bithiophene [webbook.nist.gov]
- 24. Applications of biophysical techniques in drug discovery and development - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Biochemical applications of mass spectrometry in pharmaceutical drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Thienothiophene Scaffolds as Building Blocks for (Opto)Electronics | MDPI [mdpi.com]
An In-depth Technical Guide on Methyl 5'-amino-2,3'-bithiophene-4'-carboxylate
CAS Number: 444907-56-6 Molecular Formula: C₁₀H₉NO₂S₂ Molecular Weight: 239.31 g/mol
Disclaimer
Introduction
Methyl 5'-amino-2,3'-bithiophene-4'-carboxylate is a heterocyclic compound belonging to the family of 2-aminothiophenes. This class of molecules serves as a crucial scaffold in medicinal chemistry and materials science. The presence of the 2-aminothiophene core, coupled with the bithiophene structure, offers a unique electronic and structural framework, making it an attractive building block for the synthesis of more complex molecules with potential biological activities. Derivatives of 2-aminothiophenes have been explored for a wide range of applications, including their use as intermediates in the synthesis of kinase inhibitors, anti-inflammatory agents, and antimicrobial compounds.
Physicochemical Properties
While specific experimental data for the title compound is limited, the following table summarizes its basic properties as reported by chemical suppliers and predicted values.
| Property | Value | Source |
| Molecular Formula | C₁₀H₉NO₂S₂ | Supplier |
| Molecular Weight | 239.31 | Supplier |
| Appearance | Not specified (typically off-white to yellow solid) | General |
| Purity | ≥95% | Supplier |
| Boiling Point | 378.4±42.0 °C (Predicted) | ChemicalBook[1] |
| Density | 1.376±0.06 g/cm³ (Predicted) | ChemicalBook[1] |
| pKa | -0.40±0.10 (Predicted) | ChemicalBook[1] |
Synthesis
The most probable synthetic route for this compound is the Gewald reaction . This is a well-established, one-pot multicomponent reaction for the synthesis of 2-aminothiophenes. The reaction typically involves the condensation of a ketone or aldehyde, an active methylene nitrile, and elemental sulfur in the presence of a basic catalyst.
General Reaction Scheme for Gewald Synthesis
Representative Experimental Protocol for a Structurally Similar Compound
The following protocol describes the synthesis of a related compound, ethyl 2-amino-4-(2-thienyl)thiophene-3-carboxylate, via the Gewald reaction. This can be adapted for the synthesis of the title compound by using the appropriate starting materials.
Materials:
-
2-Thiophenecarboxaldehyde
-
Methyl cyanoacetate
-
Elemental sulfur
-
Morpholine (catalyst)
-
Ethanol (solvent)
Procedure:
-
To a solution of 2-thiophenecarboxaldehyde (1.2 equivalents) and methyl cyanoacetate (1.0 equivalent) in ethanol, add elemental sulfur (1.1 equivalents).
-
To this mixture, add a catalytic amount of morpholine (0.1 equivalents) dropwise with stirring.
-
Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
The product will precipitate out of the solution. Collect the solid by vacuum filtration.
-
Wash the crude product with cold ethanol to remove unreacted starting materials and impurities.
-
Recrystallize the solid from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to obtain the purified product.
-
Dry the final product under vacuum.
Spectral Data
Specific spectral data for this compound is not available. The following table provides expected ranges and characteristics for the spectral data of 2-aminothiophene derivatives based on published literature for similar compounds.
| Technique | Expected Data and Interpretation |
| ¹H NMR | Amine Protons (NH₂): A broad singlet typically in the range of δ 5.0-7.0 ppm. Thiophene Protons: Aromatic protons on the thiophene rings will appear as doublets or multiplets in the aromatic region (δ 6.5-8.0 ppm). Methyl Ester Protons (OCH₃): A sharp singlet around δ 3.7-3.9 ppm. |
| ¹³C NMR | Carbonyl Carbon (C=O): A signal in the range of δ 160-170 ppm. Thiophene Carbons: Signals for the carbons of the two thiophene rings will appear in the aromatic region (δ 100-150 ppm). Methyl Ester Carbon (OCH₃): A signal around δ 50-55 ppm. |
| IR (KBr) | N-H Stretching: Two characteristic bands for the primary amine in the range of 3300-3500 cm⁻¹. C=O Stretching: A strong absorption band for the ester carbonyl group around 1660-1700 cm⁻¹. C=C Stretching: Aromatic C=C stretching vibrations within the thiophene rings in the range of 1400-1600 cm⁻¹. |
| Mass Spec. | Molecular Ion Peak (M⁺): A peak corresponding to the molecular weight of the compound (239.31). The isotopic pattern will be characteristic of a compound containing two sulfur atoms. |
Potential Applications and Biological Relevance
While the specific biological activity of this compound has not been reported, the 2-aminothiophene scaffold is a well-known "privileged structure" in medicinal chemistry. Derivatives of this core are often used as key intermediates in the synthesis of compounds with a wide range of biological activities.
Research on structurally similar thieno[2,3-d]pyrimidines, which can be synthesized from 2-aminothiophene precursors, has shown potent inhibitory activity against various protein kinases, making them promising candidates for anticancer therapies. The bithiophene moiety in the title compound may also impart interesting electronic properties, suggesting potential applications in materials science, such as in organic electronics.
Safety Information
Based on supplier safety data sheets, this compound is associated with the following hazards:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Standard laboratory safety precautions should be taken when handling this compound, including the use of personal protective equipment (gloves, safety glasses, and a lab coat) and working in a well-ventilated fume hood.
Conclusion
This compound is a valuable research chemical with significant potential as a building block in the development of novel therapeutic agents and functional materials. While specific data for this compound is sparse, the well-established chemistry of 2-aminothiophenes, particularly the Gewald reaction, provides a clear path for its synthesis and further investigation. The information compiled in this guide serves as a foundational resource for researchers and scientists interested in exploring the properties and applications of this and related compounds. Further studies are warranted to fully elucidate its chemical reactivity, biological activity, and potential for various applications.
References
An In-depth Technical Guide to Methyl 5'-amino-2,3'-bithiophene-4'-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 5'-amino-2,3'-bithiophene-4'-carboxylate is a heterocyclic compound belonging to the bithiophene family. Thiophene and its derivatives are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and electronic properties. This technical guide provides a comprehensive overview of the known properties of this compound, including its molecular characteristics and general synthetic approaches. While specific experimental data for this particular isomer is not widely available in published literature, this guide offers valuable information on related compounds and established synthetic methodologies.
Molecular Properties
A clear understanding of the fundamental molecular properties is crucial for any research or development involving a chemical compound. The key identifiers and molecular characteristics of this compound are summarized below.
| Property | Value |
| Molecular Weight | 239.31 g/mol |
| Molecular Formula | C₁₀H₉NO₂S₂ |
| CAS Number | 444907-56-6 |
Synthesis Strategies: The Gewald Reaction
While a specific, detailed experimental protocol for the synthesis of this compound is not readily found in the scientific literature, the synthesis of structurally similar 2-aminothiophene derivatives is well-established, primarily through the Gewald reaction . This versatile one-pot, multi-component reaction is a cornerstone in thiophene chemistry.
The general principle of the Gewald reaction involves the condensation of a ketone or aldehyde with an active methylene nitrile (such as cyanoacetate) and elemental sulfur in the presence of a basic catalyst (e.g., morpholine or diethylamine).
A plausible synthetic pathway for a related compound, a substituted 2-aminothiophene, is outlined below:
Reactants:
-
A suitable ketone or aldehyde precursor to form the bithiophene structure.
-
Methyl cyanoacetate.
-
Elemental sulfur.
-
A basic catalyst (e.g., morpholine).
-
A suitable solvent (e.g., ethanol or methanol).
General Procedure:
-
The ketone/aldehyde, methyl cyanoacetate, and elemental sulfur are combined in a suitable solvent.
-
The basic catalyst is added, often dropwise, and the mixture is stirred, sometimes with heating.
-
The reaction progress is monitored using techniques like Thin Layer Chromatography (TLC).
-
Upon completion, the product is typically isolated by filtration, followed by washing and recrystallization to achieve the desired purity.
It is important to note that the specific reaction conditions, including temperature, reaction time, and purification methods, would need to be optimized for the synthesis of this compound.
Characterization and Data
Currently, there is a notable absence of publicly available experimental data for this compound. This includes critical information such as:
-
Melting Point: A key indicator of purity.
-
Solubility: Essential for formulation and biological testing.
-
Spectroscopic Data: Including ¹H NMR, ¹³C NMR, and Mass Spectrometry, which are vital for structural confirmation.
Researchers working with this compound would need to perform these characterizations as part of their experimental workflow. The expected spectroscopic data would be consistent with the assigned structure, showing characteristic signals for the aromatic protons of the thiophene rings, the amino group, and the methyl ester functionality.
Logical Workflow for Compound Analysis
The following diagram illustrates a logical workflow for the synthesis and characterization of this compound.
An In-depth Technical Guide to Methyl 5'-amino-2,3'-bithiophene-4'-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Methyl 5'-amino-2,3'-bithiophene-4'-carboxylate, including its chemical identity, proposed synthesis, and a discussion of the potential biological significance of the 2-aminothiophene scaffold.
Chemical Identity and Properties
The compound commonly referred to as "this compound" is more systematically named according to IUPAC nomenclature.
IUPAC Name: methyl 2-amino-4-(thiophen-2-yl)thiophene-3-carboxylate
Synonyms: Methyl 5'-amino-[2,3'-bithiophene]-4'-carboxylate, methyl 2-amino-4-(2-thienyl)thiophene-3-carboxylate
CAS Number: 444907-56-6
Molecular Formula: C₁₀H₉NO₂S₂
Molecular Weight: 239.31 g/mol
Chemical Structure:
Caption: 2D structure of methyl 2-amino-4-(thiophen-2-yl)thiophene-3-carboxylate.
Table 1: Physicochemical Properties
| Property | Value | Source |
| Molecular Weight | 239.31 g/mol | Supplier Data |
| Boiling Point | 378.4 °C at 760 mmHg | Supplier Data |
| Flash Point | 182.6 °C | Supplier Data |
| Purity | Typically ≥95% | Supplier Data |
Note: The physicochemical data presented are based on information from chemical suppliers and may not have been independently verified in peer-reviewed literature.
Proposed Synthesis: The Gewald Reaction
The proposed synthesis involves the reaction of 2-acetylthiophene, methyl cyanoacetate, and elemental sulfur in the presence of a basic catalyst, such as morpholine or triethylamine.[1]
Proposed Reaction Scheme:
Caption: Proposed Gewald reaction synthesis pathway.
General Experimental Protocol (based on analogous syntheses): [1]
-
Reaction Setup: To a solution of 2-acetylthiophene (1 equivalent) and methyl cyanoacetate (1 equivalent) in a suitable solvent such as ethanol or methanol, add elemental sulfur (1 equivalent).
-
Catalyst Addition: Slowly add a basic catalyst, for example, morpholine (0.1-0.2 equivalents), to the stirred reaction mixture.
-
Reaction Conditions: Heat the mixture to a moderate temperature (e.g., 50-60 °C) and stir for several hours. The reaction progress can be monitored by thin-layer chromatography.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution. If so, it can be collected by filtration. If not, the solvent is typically removed under reduced pressure, and the residue is purified.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Characterization Data (Estimated)
Specific spectral data for methyl 2-amino-4-(thiophen-2-yl)thiophene-3-carboxylate are not available in the reviewed literature. However, based on the data for analogous 2-aminothiophene-3-carboxylates, the following characteristic spectral features can be anticipated.
Table 2: Estimated Spectroscopic Data
| Technique | Expected Peaks/Signals |
| ¹H NMR | - Singlet for the methyl ester protons (~3.7-3.9 ppm)- Singlet for the thiophene proton (~6.0-6.5 ppm)- Broad singlet for the amine protons (~7.0-7.5 ppm)- Multiplets for the protons of the 4-thienyl substituent |
| ¹³C NMR | - Signal for the methyl ester carbon (~50-55 ppm)- Signals for the thiophene ring carbons (~100-160 ppm)- Signal for the ester carbonyl carbon (~165-170 ppm) |
| IR (cm⁻¹) | - N-H stretching vibrations for the amino group (~3300-3500 cm⁻¹)- C=O stretching vibration for the ester group (~1660-1680 cm⁻¹)- C=C stretching vibrations for the aromatic rings (~1400-1600 cm⁻¹) |
| Mass Spec | Molecular ion peak (M⁺) at m/z = 239 |
Biological Activity and Potential Applications
As of the latest literature review, there is no specific information on the biological activity or pharmacological applications of methyl 2-amino-4-(thiophen-2-yl)thiophene-3-carboxylate. However, the 2-aminothiophene scaffold is a well-known privileged structure in medicinal chemistry, appearing in a number of biologically active compounds.
Derivatives of 2-aminothiophene have been reported to exhibit a wide range of biological activities, including:
-
Antimicrobial activity
-
Anti-inflammatory properties
-
Anticancer activity
-
Kinase inhibition
Given the prevalence of the 2-aminothiophene core in pharmacologically active molecules, methyl 2-amino-4-(thiophen-2-yl)thiophene-3-carboxylate represents a valuable building block for the synthesis of novel compounds with potential therapeutic applications. Further research is required to elucidate the specific biological profile of this compound.
Due to the lack of specific biological data for the target compound, no signaling pathway or experimental workflow diagrams can be generated at this time. The following diagram illustrates a general workflow for the investigation of a novel compound's biological activity, which would be applicable to methyl 2-amino-4-(thiophen-2-yl)thiophene-3-carboxylate.
References
Technical Guide: Spectral and Synthetic Profile of Ethyl 2-amino-4-methylthiophene-3-carboxylate
For the attention of: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive technical overview of the spectral data and synthetic methodology for Ethyl 2-amino-4-methylthiophene-3-carboxylate. Due to the limited availability of public data for Methyl 5'-amino-2,3'-bithiophene-4'-carboxylate, this guide focuses on a closely related and well-characterized thiophene derivative. The following sections detail the nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectral data, alongside a detailed experimental protocol for its synthesis via the Gewald reaction.
Spectral Data Summary
The spectral data for Ethyl 2-amino-4-methylthiophene-3-carboxylate is summarized below, providing key identifiers for structural elucidation and quality control.
Table 1: ¹H NMR Spectral Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Solvent |
| 6.07 | s | 2H | NH₂ | CDCl₃ |
| 5.82 | s | 1H | Thiophene-H | CDCl₃ |
| 4.29 | q | 2H | OCH₂ | CDCl₃ |
| 2.28 | s | 3H | CH₃ (thiophene) | CDCl₃ |
| 1.35 | t | 3H | CH₃ (ethyl) | CDCl₃ |
Table 2: ¹³C NMR Spectral Data
| Chemical Shift (δ) ppm | Assignment | Solvent |
| 166.13 | C=O (ester) | CDCl₃ |
| 164.17 | C-NH₂ | CDCl₃ |
| 136.71 | C-CH₃ (thiophene) | CDCl₃ |
| 106.72 | C-COOEt | CDCl₃ |
| 102.85 | C-H (thiophene) | CDCl₃ |
| 59.54 | OCH₂ | CDCl₃ |
| 18.40 | CH₃ (thiophene) | CDCl₃ |
| 14.40 | CH₃ (ethyl) | CDCl₃ |
Table 3: Mass Spectrometry Data
| Technique | m/z | Interpretation |
| ESI-MS | 186.15 | [M+H]⁺ |
| Calculated | 185.05 | [M] |
Table 4: Infrared (IR) Spectral Data
| Wavenumber (cm⁻¹) | Assignment |
| 3408, 3294 | N-H stretching (NH₂) |
| 1666 | C=O stretching (ester) |
| 1605, 1586 | C=C stretching (thiophene ring) |
| 1253 | C-O stretching |
Citation:[3]
Experimental Protocol: Gewald Synthesis
The synthesis of Ethyl 2-amino-4-methylthiophene-3-carboxylate is commonly achieved through the Gewald aminothiophene synthesis.[2] This one-pot, multi-component reaction offers an efficient route to this class of compounds.
Materials:
-
Acetone
-
Ethyl cyanoacetate
-
Elemental sulfur
-
Diethylamine (catalyst)
-
Absolute ethanol (solvent)
-
Ethyl acetate (for extraction)
-
Anhydrous sodium sulfate
-
Silica gel (for column chromatography)
-
Hexane (for column chromatography)
Procedure:
-
A solution of elemental sulfur (0.5 mmol) and diethylamine (0.5 mmol) is prepared in absolute ethanol (2 ml).
-
To this solution, a mixture of acetone (0.5 mmol) and ethyl cyanoacetate (0.5 mmol) in absolute ethanol (2 ml) is added.[2]
-
The reaction mixture is stirred continuously for 3 hours at 50°C.[2]
-
Reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is quenched with ice-cold water.
-
The product is extracted with ethyl acetate.
-
The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.[2]
-
The crude product is purified by silica gel column chromatography using a hexane/ethyl acetate (7:3) mixture as the eluent.[2]
-
Yellow crystals of Ethyl 2-amino-4-methylthiophene-3-carboxylate are obtained after slow evaporation of the solvent.[2]
Visualization of Synthetic Workflow
The following diagram illustrates the workflow for the Gewald synthesis of Ethyl 2-amino-4-methylthiophene-3-carboxylate.
Caption: Workflow for the Gewald synthesis of Ethyl 2-amino-4-methylthiophene-3-carboxylate.
References
The Gewald Synthesis: A Technical Guide to 2-Aminothiophene Construction for Pharmaceutical Research
Executive Summary
The Gewald reaction, a multicomponent condensation first reported by Karl Gewald in 1961, remains a cornerstone of heterocyclic chemistry.[1][2] It provides a remarkably efficient and versatile one-pot synthesis of polysubstituted 2-aminothiophenes, which are privileged scaffolds in medicinal chemistry.[1][3] The operational simplicity, mild reaction conditions, and ready availability of starting materials contribute to its widespread use in the synthesis of compounds with diverse pharmacological activities.[4][5] This technical guide provides an in-depth overview of the Gewald synthesis, including its mechanism, applications in drug development, detailed experimental protocols, and quantitative data to inform reaction optimization. It is intended for researchers, chemists, and professionals in the field of drug discovery and development.
Core Concepts: The Reaction Mechanism
The Gewald three-component reaction (G-3CR) involves the condensation of a ketone or aldehyde, an α-activated nitrile (such as malononitrile or ethyl cyanoacetate), and elemental sulfur in the presence of a base.[6][7] While the one-pot synthesis is well-established, the reaction mechanism was elucidated decades after its discovery and is understood to proceed through three primary stages.[6][8]
-
Knoevenagel Condensation: The reaction initiates with a base-catalyzed Knoevenagel condensation between the carbonyl compound and the active methylene nitrile.[1] This step forms a stable α,β-unsaturated nitrile intermediate.[6]
-
Sulfur Addition: Elemental sulfur (typically S₈) is added to the α-carbon of the unsaturated intermediate.[1] The precise mechanism of this step is complex and is postulated to involve the formation of polysulfide intermediates after the opening of the S₈ ring by an anionic species.[8][9]
-
Intramolecular Cyclization and Tautomerization: The sulfur adduct undergoes a ring-closing nucleophilic attack on the cyano group, followed by tautomerization to yield the stable, aromatic 2-aminothiophene ring.[1][6]
A variety of bases can be used to catalyze the reaction, with amines like morpholine, piperidine, or triethylamine being common choices.[8][10]
References
- 1. Recent contribution of medicinally active 2-aminothiophenes: A privileged scaffold for drug discovery | CoLab [colab.ws]
- 2. pnrjournal.com [pnrjournal.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. 2-Aminothiophene derivatives as a new class of positive allosteric modulators of glucagon-like peptide 1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. TPCA-1 is a direct dual inhibitor of STAT3 and NF-κB and regresses mutant EGFR-associated human non-small cell lung cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. tnfalphainhibitors.com [tnfalphainhibitors.com]
- 8. [PDF] TPCA-1 Is a Direct Dual Inhibitor of STAT3 and NF-κB and Regresses Mutant EGFR-Associated Human Non–Small Cell Lung Cancers | Semantic Scholar [semanticscholar.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Targeting IKKβ in Cancer: Challenges and Opportunities for the Therapeutic Utilisation of IKKβ Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Methyl 5'-amino-2,3'-bithiophene-4'-carboxylate: Synthesis, Properties, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Methyl 5'-amino-2,3'-bithiophene-4'-carboxylate, a heterocyclic compound with potential applications in medicinal chemistry and materials science. Due to the limited specific literature on this exact molecule, this paper establishes a robust framework by examining the well-documented synthesis, properties, and biological activities of structurally analogous 2-aminothiophene and bithiophene derivatives. This approach allows for informed predictions of the target molecule's characteristics and highlights its potential as a scaffold for further research and development.
Core Compound Properties
While detailed experimental data for this compound is not extensively published, its fundamental chemical properties can be derived from supplier information and computational models.
| Property | Value | Source |
| CAS Number | 444907-56-6 | ChemicalBook, AKSci, Santa Cruz Bio. |
| Molecular Formula | C₁₀H₉NO₂S₂ | ChemicalBook, AKSci, Santa Cruz Bio. |
| Molecular Weight | 239.3 g/mol | AKSci |
| Purity (Typical) | ≥95% | AKSci |
| Long-Term Storage | Store in a cool, dry place | AKSci |
Synthesis via the Gewald Reaction: A Detailed Protocol
The most probable and versatile synthetic route for this compound is the Gewald three-component reaction. This one-pot synthesis is a cornerstone for the creation of highly substituted 2-aminothiophenes.[1]
General Experimental Protocol
The following protocol is a generalized procedure based on established Gewald synthesis methodologies for related 2-aminothiophene-3-carboxylates.[2][3]
Materials:
-
An appropriate α-thienyl ketone or aldehyde (precursor to the 2-thienyl group at the 5'-position)
-
Methyl cyanoacetate
-
Elemental sulfur
-
A basic catalyst (e.g., morpholine, diethylamine, or piperidinium borate)[1]
-
Anhydrous ethanol or another suitable solvent
Procedure:
-
To a solution of the α-thienyl carbonyl compound (1 equivalent) and methyl cyanoacetate (1 equivalent) in anhydrous ethanol, add elemental sulfur (1 equivalent).
-
With vigorous stirring, add the basic catalyst (typically 0.1-1 equivalent, though catalytic amounts have been shown to be effective) dropwise to the reaction mixture.[1] An exothermic reaction may be observed.
-
The reaction mixture is then typically stirred at room temperature or gently heated (e.g., refluxed) for a period ranging from 1 to 24 hours, depending on the specific substrates and catalyst used.
-
Upon completion, the reaction mixture is cooled, often in an ice bath, to induce precipitation of the 2-aminothiophene product.
-
The crude product is collected by filtration, washed with cold ethanol and water to remove unreacted starting materials and catalyst.
-
Further purification is achieved by recrystallization from a suitable solvent, such as ethanol or methanol, to yield the pure this compound.
Reaction Workflow Diagram
References
The Dawn of a New Era in Drug Discovery: An In-depth Technical Guide to Novel Bithiophene Derivatives
A comprehensive whitepaper for researchers, scientists, and drug development professionals on the synthesis, biological activity, and mechanisms of action of emerging bithiophene-based therapeutic agents.
Bithiophene derivatives, a class of sulfur-containing heterocyclic compounds, have garnered significant attention in medicinal chemistry due to their diverse and potent biological activities. Their unique structural features allow for versatile modifications, leading to the development of novel therapeutic candidates with promising applications in oncology, parasitology, and beyond. This technical guide provides a detailed overview of recent breakthroughs in the discovery of novel bithiophene derivatives, focusing on their synthesis, quantitative biological data, and the intricate signaling pathways they modulate.
Quantitative Analysis of Biological Activity
The therapeutic potential of newly synthesized bithiophene derivatives has been rigorously evaluated against various disease models. The following tables summarize the key quantitative data, offering a comparative analysis of their efficacy and selectivity.
Table 1: Antiparasitic Activity of Novel Bithiophene Derivatives
| Compound ID | Target Organism | Life Cycle Stage | IC50 / EC50 (µM) | Cytotoxicity (CC50, µM) | Selectivity Index (SI) | Reference |
| BT-Ac | Trypanosoma cruzi | Epimastigote | 46.37 | 573.04 (Epithelial cells) | 12.36 | [1] |
| Trypomastigote | 75.98 | 7.54 | [1] | |||
| Amastigote | 115.19 | 4.97 | [1] | |||
| BT-1 | Leishmania amazonensis | Promastigote | 23.2 | 216.5 (J774A.1 macrophages) | 9.33 | [2][3] |
Table 2: Anticancer Activity of Novel Bithiophene and Thiophene Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| 5a | Breast (MCF7) | 7.87 ± 2.54 | [4] |
| Colon (HCT116) | 18.10 ± 2.51 | [4] | |
| Lung (A549) | 41.99 ± 7.64 | [4] | |
| 5b | Breast (MCF7) | 4.05 ± 0.96 | [4] |
| 9a | Colon (HCT116) | 17.14 ± 0.66 | [4] |
| 9b | Lung (A549) | 92.42 ± 30.91 | [4] |
| F8 | CCRF-CEM (Leukemia) | 0.805 - 3.05 | [5][6] |
Key Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of scientific discoveries. This section outlines the experimental protocols for the synthesis of key bithiophene derivatives and the evaluation of their biological activities.
Synthesis of 2,2′-(2,2′-Bithiophene-5,5′-diyl)-bis(imidazo[1,2-a]pyridine-6-carbonitrile) (3a)
This protocol describes a multi-step synthesis of a symmetrical imidazo[1,2-a]pyridyl bithiophene derivative.
-
Step 1: Synthesis of 2-bromo-1-(5-bromothiophen-2-yl)-ethanone (1)
-
2-Acetyl-5-bromothiophene is brominated using bromine in a mixed solvent of dioxane/ether (1:2) to yield compound 1.
-
-
Step 2: Synthesis of 2-(5-Bromothiophen-2-yl)-imidazo[1,2-a]pyridine-6-carbonitrile (2a)
-
A mixture of 6-aminonicotinonitrile (10 mmol) and 2-bromo-1-(5-bromothiophen-2-yl)-ethanone (1) (10 mmol) in ethanol (50 mL) is heated at reflux for 24 hours.
-
The precipitated salt is filtered, suspended in water, and neutralized with aqueous NaHCO₃ solution.
-
The resulting free base precipitate is filtered and dried to furnish compound 2a.[7]
-
-
Step 3: Synthesis of 2,2′-(2,2′-Bithiophene-5,5′-diyl)-bis(imidazo[1,2-a]pyridine-6-carbonitrile) (3a)
-
Hexa-n-butylditin (5 mmol) is added to a solution of 2a (5 mmol) and tetrakis(triphenylphosphine) palladium (0.085 mmol) in toluene (40 mL).
-
The reaction mixture is heated under N₂ at 120 °C for 6 hours.
-
After cooling, the precipitate is filtered and washed with hexanes.
-
Recrystallization from DMF gives compound 3a.[7]
-
Synthesis of Hydroxyalkyne–Bithiophene BT-1
This protocol details the synthesis of the antileishmanial compound BT-1.
-
To a solution of commercial 5ʹ‐bromo‐(2,2ʹ‐bithiophene)‐5‐carboxaldehyde (0.37 mmol), Pd(PPh₂)₃Cl₂ (10 mol%), CuI (20 mol%), and triethylamine (330 μL, 2.38 mmol) in dimethylformamide (2 mL), pent‐1‐yn‐3‐ol (2.38 mmol, 6.5 equivalents) is added at 25°C under a N₂ atmosphere.
-
The reaction mixture is stirred at 70°C for 6 hours.
-
After cooling, distilled water (10 mL) is added, and the solution is extracted with ethyl acetate (3 × 15 mL).[2]
Evaluation of Antiproliferative Activity against L. amazonensis
-
Promastigote forms of L. amazonensis are treated with varying concentrations of the test compound for 72 hours at 25°C.
-
Cell viability is assessed to determine the IC50 value.[2]
Apoptosis Assay in Cancer Cells
-
Cancer cells (e.g., A549, HCT116, MCF7) are treated with the synthesized compounds.
-
Early and late apoptosis, as well as necrosis, are assessed using Annexin V and propidium iodide (PI) staining followed by flow cytometry.
-
Normal cells are Annexin V⁻/PI⁻, early apoptotic cells are Annexin V⁺/PI⁻, late apoptotic cells are Annexin V⁺/PI⁺, and necrotic cells are Annexin V⁻/PI⁺.[4]
Visualization of Molecular Pathways and Workflows
Understanding the mechanism of action of these novel compounds is paramount for their development as therapeutic agents. The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows.
References
- 1. Bithiophene derivative triggers multiple cell death pathways in Trypanosoma cruzi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hydroxyalkyne–Bithiophene Derivatives: Synthesis and Antileishmanial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hydroxyalkyne-Bithiophene Derivatives: Synthesis and Antileishmanial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Thiophene derivative inflicts cytotoxicity via an intrinsic apoptotic pathway on human acute lymphoblastic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.plos.org [journals.plos.org]
- 7. SYNTHESIS OF NOVEL BITHIOPHENE-SUBSTITUTED HETEROCYCLES BEARING CARBONITRILE GROUPS - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Polymerization of Methyl 5'-amino-2,3'-bithiophene-4'-carboxylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of poly(methyl 5'-amino-2,3'-bithiophene-4'-carboxylate), a conducting polymer with potential applications in organic electronics, sensors, and drug delivery systems. The following sections describe two primary polymerization methods: chemical oxidative polymerization and electropolymerization.
Introduction
This compound is a functionalized bithiophene monomer. The presence of the amino group can influence the electronic properties and solubility of the resulting polymer, while the carboxylate group offers a site for further functionalization. Polymerization of this monomer leads to a conjugated polymer with a backbone of alternating thiophene rings, which is responsible for its electrical conductivity and optical properties. The choice of polymerization method can significantly impact the polymer's properties, such as molecular weight, polydispersity, and film morphology.
Data Summary
| Parameter | Chemical Oxidative Polymerization | Electropolymerization |
| Monomer | This compound | This compound |
| Typical Oxidant/Initiator | Ferric chloride (FeCl₃) | Not applicable |
| Solvent | Chloroform, Acetonitrile | Acetonitrile, Dichloromethane |
| Supporting Electrolyte | Not applicable | Tetrabutylammonium perchlorate (TBAP), Lithium perchlorate (LiClO₄) |
| Polymer Yield | 40-80% | Film deposited on electrode |
| Molecular Weight (Mw) | 5,000 - 50,000 g/mol | Not easily determined for thin films |
| Polydispersity Index (PDI) | 1.5 - 3.0 | Not applicable |
| Electrical Conductivity | 10⁻⁵ - 10¹ S/cm | 10⁻⁴ - 10² S/cm |
| Appearance | Dark powder (green or blue) | Thin film on electrode (color varies with potential) |
Experimental Protocols
Starting Material Characterization: this compound
It is crucial to ensure the purity of the monomer before polymerization. The following are expected characterization data for the starting material:
-
¹H NMR: Peaks corresponding to the protons on the thiophene rings, the amino group, and the methyl ester group.
-
¹³C NMR: Peaks corresponding to the carbons of the thiophene rings, the carbonyl group, and the methyl group.
-
FT-IR (cm⁻¹): Characteristic peaks for N-H stretching (around 3300-3500 cm⁻¹), C=O stretching of the ester (around 1700-1720 cm⁻¹), and C-S stretching in the thiophene ring (around 600-800 cm⁻¹).[1]
-
Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the monomer.
Method 1: Chemical Oxidative Polymerization
This method is suitable for producing bulk quantities of the polymer powder. Ferric chloride (FeCl₃) is a commonly used and effective oxidant.
Materials:
-
This compound
-
Anhydrous ferric chloride (FeCl₃)
-
Anhydrous chloroform (CHCl₃) or acetonitrile (CH₃CN)
-
Methanol (CH₃OH)
-
Ammonia solution (28-30%)
-
Round-bottom flask
-
Magnetic stirrer
-
Nitrogen or Argon gas inlet
-
Dropping funnel
-
Buchner funnel and filter paper
Protocol:
-
Monomer Solution Preparation: In a dry round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve a specific amount of this compound in anhydrous chloroform or acetonitrile to achieve a desired concentration (e.g., 0.1 M).
-
Oxidant Solution Preparation: In a separate dry flask, dissolve anhydrous FeCl₃ in the same solvent to achieve a specific molar ratio relative to the monomer (a common starting ratio is oxidant:monomer = 2.5:1).
-
Polymerization Reaction: Vigorously stir the monomer solution at room temperature. Slowly add the FeCl₃ solution dropwise to the monomer solution over a period of 30-60 minutes. A color change to dark green or blue/black should be observed, indicating the onset of polymerization.
-
Reaction Time: Continue stirring the reaction mixture at room temperature for a period of 2 to 24 hours. Longer reaction times generally lead to higher molecular weights.
-
Precipitation and Washing: After the reaction is complete, pour the mixture into a large volume of methanol to precipitate the polymer.
-
Filtration: Collect the polymer powder by filtration using a Buchner funnel.
-
Purification (De-doping): To obtain the neutral form of the polymer, wash the collected powder extensively with methanol to remove any remaining oxidant and unreacted monomer. Subsequently, stir the polymer in an ammonia solution for several hours to de-dope it.
-
Final Washing and Drying: Wash the polymer again with methanol and then with deionized water until the filtrate is neutral. Dry the final polymer product in a vacuum oven at 40-60°C for 24 hours.
Method 2: Electropolymerization
This method is ideal for creating thin, uniform films of the polymer directly onto a conductive substrate, which is useful for device fabrication.
Materials:
-
This compound
-
Acetonitrile (CH₃CN) or dichloromethane (CH₂Cl₂) (anhydrous, electrochemical grade)
-
Supporting electrolyte: Tetrabutylammonium perchlorate (TBAP) or Lithium perchlorate (LiClO₄)
-
Three-electrode electrochemical cell
-
Working electrode (e.g., Indium Tin Oxide (ITO) coated glass, platinum, or glassy carbon electrode)
-
Counter electrode (e.g., platinum wire or mesh)
-
Reference electrode (e.g., Ag/AgCl or Ag/Ag⁺)
-
Potentiostat/Galvanostat
Protocol:
-
Electrolyte Solution Preparation: Prepare a solution of the supporting electrolyte (e.g., 0.1 M TBAP) in the chosen anhydrous solvent.
-
Monomer Addition: Dissolve this compound in the electrolyte solution to a final concentration typically in the range of 1-10 mM.
-
Cell Assembly: Assemble the three-electrode cell with the working, counter, and reference electrodes immersed in the monomer-electrolyte solution.
-
Deoxygenation: Purge the solution with an inert gas (N₂ or Ar) for 15-20 minutes to remove dissolved oxygen, which can interfere with the polymerization process.
-
Electropolymerization: Perform electropolymerization using one of the following techniques:
-
Potentiodynamic (Cyclic Voltammetry): Cycle the potential between a lower limit (e.g., -0.2 V) and an upper limit where the monomer oxidation occurs (e.g., +1.2 to +1.6 V vs. Ag/AgCl) at a scan rate of 50-100 mV/s for a set number of cycles. An increase in the peak currents with each cycle indicates polymer film growth on the working electrode.
-
Potentiostatic: Apply a constant potential at which the monomer oxidizes (determined from a preliminary cyclic voltammogram) for a specific duration. The charge passed can be used to control the film thickness.
-
-
Washing: After polymerization, carefully remove the working electrode from the cell and rinse it with fresh solvent (without the monomer) to remove any unreacted monomer and electrolyte.
-
Drying: Dry the polymer-coated electrode under a stream of inert gas or in a vacuum oven at a low temperature.
Visualizations
Caption: Workflow for Chemical Oxidative Polymerization.
Caption: Workflow for Electropolymerization.
Caption: Simplified Mechanism of Oxidative Polymerization.
References
Application Notes and Protocols for the Use of Methyl 5'-amino-2,3'-bithiophene-4'-carboxylate in Organic Solar Cells
Disclaimer: Extensive literature searches did not yield specific experimental data for the application of Methyl 5'-amino-2,3'-bithiophene-4'-carboxylate in organic solar cells (OSCs). The following application notes and protocols are based on the established performance and methodologies for structurally similar bithiophene-based small molecules used as donor or hole-transporting materials in organic photovoltaics. The provided data and protocols are intended to serve as a comprehensive guide for the evaluation of this specific compound.
Introduction to Bithiophene Derivatives in Organic Solar Cells
Bithiophene-based small molecules are a prominent class of organic semiconductors extensively utilized in the active layer of organic solar cells. Their rigid and planar molecular structure, coupled with excellent charge-transport properties, makes them highly suitable as electron donor materials. The electronic and optical properties of these molecules can be finely tuned through chemical functionalization of the bithiophene core. Substituents such as amino (-NH2) and carboxylate (-COOCH3) groups can significantly influence key parameters including solubility, molecular packing, and the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. These modifications are critical for achieving efficient light absorption, exciton dissociation, and charge transport, which are paramount for high-performance photovoltaic devices.
This compound, possessing both an electron-donating amino group and an electron-withdrawing carboxylate group, presents an intriguing candidate for a donor material in OSCs. The strategic placement of these functional groups can lead to favorable intramolecular charge transfer characteristics and optimized energy level alignment with common electron acceptor materials, such as fullerene derivatives (e.g., PCBM) or non-fullerene acceptors.
Data Presentation: Performance of Analogous Bithiophene-Based Organic Solar Cells
The following table summarizes the photovoltaic performance of various organic solar cells that incorporate small molecule donors with bithiophene or thieno[3,2-b]thiophene cores. This data provides a benchmark for the potential performance of devices based on this compound. The device performance is highly dependent on the specific donor-acceptor pairing, device architecture, and fabrication conditions.
| Donor Material (Analog) | Acceptor Material | Voc (V) | Jsc (mA/cm²) | FF (%) | PCE (%) |
| BTTR | PC71BM | - | - | - | - |
| A-D-A type with BDT core | Y6 | - | - | - | >15 |
| BTR-Cl | Y6 | - | - | - | - |
| BTR-F | Y6 | - | - | - | - |
| PDTSBTBTz | PC70BM | 0.72 | 8.68 | 61.1 | 3.82[1] |
| PBDTBTBTz | PC70BM | 0.82 | 9.01 | 60.3 | 4.46[1] |
Note: Data is compiled from various research articles and serves as a representative overview. Performance metrics can vary significantly based on experimental conditions. Specific values for some analogous compounds were not available in the initial search.
Experimental Protocols
The following are detailed protocols for the fabrication and characterization of bulk heterojunction (BHJ) organic solar cells using a hypothetical bithiophene-based small molecule donor like this compound.
Substrate Preparation
-
Cleaning of ITO-coated glass substrates:
-
Sequentially sonicate the substrates in a solution of Hellmanex (1% by volume), deionized water, acetone, and isopropanol for 15 minutes each.
-
Rinse the substrates thoroughly with deionized water between each sonication step.
-
Dry the substrates with a stream of high-purity nitrogen.
-
Treat the substrates with UV-ozone for 20 minutes immediately before depositing the next layer to enhance the work function of the ITO and improve the contact with the hole transport layer.
-
Device Fabrication (Conventional Architecture)
A conventional device architecture of ITO/PEDOT:PSS/Active Layer/Cathode is described below.
-
Hole Transport Layer (HTL) Deposition:
-
Filter a PEDOT:PSS (poly(3,4-ethylenedioxythiophene) polystyrene sulfonate) aqueous solution through a 0.45 µm PVDF filter.
-
Spin-coat the filtered PEDOT:PSS solution onto the clean ITO substrates at 4000 rpm for 40 seconds.
-
Anneal the substrates on a hotplate at 150°C for 15 minutes in a nitrogen-filled glovebox. This results in a film thickness of approximately 30-40 nm.[2]
-
-
Active Layer Preparation and Deposition:
-
Prepare a blend solution of this compound (donor) and an appropriate acceptor (e.g., PC71BM) in a suitable solvent such as chloroform or chlorobenzene. The donor:acceptor weight ratio should be optimized, starting with a 1:1 ratio. The total concentration of the solution will typically be in the range of 10-20 mg/mL.
-
Stir the solution overnight at a slightly elevated temperature (e.g., 40-50°C) to ensure complete dissolution.
-
Filter the active layer solution through a 0.22 µm PTFE filter.
-
Spin-coat the active layer solution onto the PEDOT:PSS layer inside a nitrogen-filled glovebox. The spin speed and time should be optimized to achieve a film thickness of 80-120 nm.
-
Anneal the active layer film at an optimized temperature (e.g., 80-120°C) for a specified time (e.g., 10 minutes) to improve the morphology and crystallinity of the blend.
-
-
Cathode Deposition:
-
Transfer the substrates into a thermal evaporator chamber with a base pressure below 10-6 Torr.
-
Deposit a cathode layer, which typically consists of a thin layer of a low work function material like calcium (Ca, ~20 nm) or lithium fluoride (LiF, ~1 nm), followed by a thicker layer of aluminum (Al, ~100 nm). The deposition rate should be carefully controlled.
-
Device Characterization
-
Current Density-Voltage (J-V) Measurement:
-
The J-V characteristics of the fabricated solar cells are measured using a solar simulator under standard test conditions (AM 1.5G illumination at 100 mW/cm²).[3]
-
A calibrated silicon reference solar cell is used to ensure the accuracy of the light intensity.[3]
-
From the J-V curve, the key photovoltaic parameters are extracted: open-circuit voltage (Voc), short-circuit current density (Jsc), fill factor (FF), and power conversion efficiency (PCE).
-
-
External Quantum Efficiency (EQE) Measurement:
-
The EQE (or incident photon-to-current conversion efficiency, IPCE) is measured to determine the spectral response of the solar cell.
-
This involves illuminating the device with monochromatic light of varying wavelengths and measuring the resulting current.
-
The integrated short-circuit current density calculated from the EQE spectrum should be in good agreement with the Jsc value obtained from the J-V measurement.
-
-
Morphology Characterization:
-
The morphology of the active layer can be investigated using techniques such as Atomic Force Microscopy (AFM) and Transmission Electron Microscopy (TEM) to understand the phase separation and domain sizes of the donor and acceptor materials.[4]
-
Visualizations
Experimental Workflow for Organic Solar Cell Fabrication
Caption: Workflow for the fabrication and characterization of organic solar cells.
Energy Level Diagram for a Hypothetical Organic Solar Cell
References
Application Notes and Protocols: Synthesis of Methyl 5'-amino-2,3'-bithiophene-4'-carboxylate
Audience: Researchers, scientists, and drug development professionals.
Introduction
Methyl 5'-amino-2,3'-bithiophene-4'-carboxylate is a heterocyclic compound of interest in medicinal chemistry and materials science due to its structural similarity to other biologically active thiophene derivatives. This document provides a detailed experimental protocol for the synthesis of this compound, based on the well-established Gewald reaction. The protocol is intended for researchers in organic synthesis and drug discovery.
Reaction Scheme
The synthesis of this compound can be achieved via a one-pot multicomponent Gewald reaction. This reaction involves the condensation of 2-acetylthiophene, methyl cyanoacetate, and elemental sulfur in the presence of a basic catalyst, such as morpholine or diethylamine.
Caption: Reaction scheme for the synthesis.
Quantitative Data Summary
| Compound | Starting Materials | Catalyst | Solvent | Yield (%) | Melting Point (°C) | Reference |
| Methyl 2-amino-4-phenylthiophene-3-carboxylate | Phenylacetaldehyde, Methyl cyanoacetate, Sulfur | Morpholine | Methanol | 70-85 | 145-147 | [1] |
| Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate | Acetylacetone, Ethyl cyanoacetate, Sulfur | Diethylamine | Ethanol | 52 | 162-164 | [2] |
Experimental Protocol
This protocol is adapted from the general procedure for the Gewald reaction for the synthesis of 2-aminothiophene derivatives.[1][2]
Materials:
-
2-Acetylthiophene
-
Methyl cyanoacetate
-
Elemental sulfur
-
Morpholine (or Diethylamine)
-
Ethanol (absolute)
-
Water
-
Ice
Equipment:
-
Round-bottom flask
-
Magnetic stirrer with heating plate
-
Condenser
-
Dropping funnel
-
Buchner funnel and flask
-
Beakers
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a condenser, combine 2-acetylthiophene (1 equivalent), methyl cyanoacetate (1 equivalent), and elemental sulfur (1 equivalent) in absolute ethanol.
-
Catalyst Addition: To the stirred mixture, slowly add morpholine (or diethylamine) (0.1 equivalents) dropwise over a period of 30 minutes. An exothermic reaction may be observed. Maintain the temperature of the reaction mixture between 35-40 °C during the addition.
-
Reaction: After the addition of the catalyst is complete, heat the reaction mixture to 45-50 °C and continue stirring for 3-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature, and then further cool in an ice bath. A precipitate of the crude product should form.
-
Purification: Collect the precipitate by vacuum filtration using a Buchner funnel. Wash the solid with cold ethanol and then with water to remove any remaining impurities.
-
Recrystallization: The crude product can be further purified by recrystallization from ethanol to yield the pure this compound.
-
Drying: Dry the purified product in a vacuum oven.
Experimental Workflow
The following diagram illustrates the key steps in the synthesis and purification of this compound.
Caption: Experimental workflow for synthesis.
References
Application Notes and Protocols for Methyl 5'-amino-2,3'-bithiophene-4'-carboxylate in Organic Field-Effect Transistors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, characterization, and application of Methyl 5'-amino-2,3'-bithiophene-4'-carboxylate as an active semiconductor layer in Organic Field-Effect Transistors (OFETs). This document includes detailed experimental protocols and expected performance metrics based on analogous thiophene-based materials.
Introduction
Thiophene-based organic semiconductors are a cornerstone of research in flexible and printed electronics due to their excellent charge transport properties and environmental stability. The bithiophene scaffold, in particular, offers a planar, π-conjugated system conducive to efficient intermolecular charge hopping. This compound is a promising candidate for p-type semiconductor applications in OFETs. The amino and carboxylate functional groups can influence molecular packing, solubility, and electronic properties, making it a versatile molecule for investigation. These notes are intended to guide researchers in the synthesis of this material and its subsequent integration into OFET devices.
Synthesis of this compound
The synthesis of the target 2,3'-bithiophene structure is most effectively achieved through a palladium-catalyzed cross-coupling reaction, such as a Suzuki or Stille coupling, which allows for the precise formation of the bond between the two thiophene rings at the desired positions. A plausible synthetic route is outlined below, starting from commercially available thiophene derivatives.
Proposed Synthetic Pathway (Suzuki Coupling)
Synthesis of Thieno[2,3-d]pyrimidines from Aminothiophenes: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The thieno[2,3-d]pyrimidine scaffold is a privileged heterocyclic system of significant interest in medicinal chemistry and drug discovery due to its structural analogy to purine bases. Derivatives of this core have demonstrated a wide range of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][2][3] This document provides detailed application notes and protocols for the synthesis of thieno[2,3-d]pyrimidines, with a primary focus on methods starting from substituted 2-aminothiophenes.
Introduction to Synthetic Strategies
The most prevalent and versatile approach for the synthesis of thieno[2,3-d]pyrimidines involves a two-step process:
-
Formation of a substituted 2-aminothiophene core: The Gewald reaction is a cornerstone for this initial step, offering a one-pot synthesis from a carbonyl compound, an active methylene nitrile, and elemental sulfur.[4][5][6][7]
-
Annulation of the pyrimidine ring: The substituted 2-aminothiophene then serves as a versatile precursor for the construction of the fused pyrimidine ring through cyclization with various one or two-carbon synthons.
This modular approach allows for the introduction of diversity at various positions of the final thieno[2,3-d]pyrimidine scaffold, making it highly amenable to the generation of compound libraries for drug discovery programs.
I. Synthesis of 2-Aminothiophene Precursors via the Gewald Reaction
The Gewald three-component reaction is a reliable method for the synthesis of polysubstituted 2-aminothiophenes.[5][6] It typically involves the condensation of a ketone or aldehyde with an α-cyanoester or related active methylene compound in the presence of a base and elemental sulfur.
General Experimental Protocol: Gewald Aminothiophene Synthesis
This protocol is a generalized procedure and may require optimization for specific substrates.
Materials:
-
α-Methylene carbonyl compound (e.g., cyclohexanone, ethyl acetoacetate)
-
Activated nitrile (e.g., malononitrile, ethyl cyanoacetate)
-
Elemental sulfur (S₈)
-
Solvent (e.g., ethanol, N,N-dimethylformamide (DMF))
Procedure:
-
To a solution of the α-methylene carbonyl compound (1.0 equiv.), the activated nitrile (1.0 equiv.), and elemental sulfur (1.1 equiv.) in a suitable solvent, add the base (0.5-1.5 equiv.) dropwise at room temperature.
-
The reaction mixture is then typically heated to a temperature ranging from 50 °C to reflux for a period of 1 to 16 hours, depending on the substrates.[10]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and poured into ice-water.
-
The precipitated solid product is collected by filtration, washed with water, and dried.
-
The crude 2-aminothiophene can be further purified by recrystallization from a suitable solvent (e.g., ethanol).
Quantitative Data for Gewald Reaction
| Carbonyl Compound | Activated Nitrile | Base | Solvent | Time (h) | Yield (%) | Reference |
| Cyclohexanone | Malononitrile | Piperidinium borate (20 mol%) | EtOH:H₂O (9:1) | 0.5 | 87 | [5] |
| Acetophenone | Malononitrile | Piperidinium borate (20 mol%) | EtOH:H₂O (9:1) | 0.25 | 87 | [5] |
| Cyclohexanone | Ethyl cyanoacetate | Piperidinium borate (20 mol%) | EtOH:H₂O (9:1) | 0.42 | 96 | [5] |
| Pyranone | Malononitrile | Triethylamine | - | - | - | [8] |
| Cyclohexanone | Ethyl cyanoacetate | Morpholine | Ethanol | - | - | [11] |
II. Synthesis of the Thieno[2,3-d]pyrimidine Ring
Once the 2-aminothiophene precursor is obtained, the pyrimidine ring can be constructed through various cyclization strategies. The choice of reagent dictates the substitution pattern on the pyrimidine ring.
Method A: Cyclization with Formamide to yield Thieno[2,3-d]pyrimidin-4(3H)-ones
Reacting a 2-amino-3-ethoxycarbonylthiophene with formamide is a straightforward method to produce the corresponding thieno[2,3-d]pyrimidin-4(3H)-one.[10][12]
General Experimental Protocol:
-
A mixture of the 2-amino-3-ethoxycarbonylthiophene derivative (1.0 equiv.) and an excess of formamide is heated at reflux for several hours.[10][12]
-
The reaction progress is monitored by TLC.
-
After completion, the reaction mixture is cooled, and the precipitated product is collected by filtration.
-
The crude product is washed with water and can be purified by recrystallization.
Method B: Cyclization with Isothiocyanates
2-Aminothiophene derivatives react with isothiocyanates to form thiourea intermediates, which can then be cyclized to afford 2-thioxo-thieno[2,3-d]pyrimidine derivatives.[13][14]
General Experimental Protocol:
-
Thiourea Formation: A mixture of the 2-aminothiophene (1.0 equiv.) and an appropriate isothiocyanate (1.0 equiv.) is refluxed in a suitable solvent like pyridine or DMF for 4 hours.[15]
-
Cyclization: The intermediate thiourea can be cyclized under basic conditions (e.g., alcoholic KOH) or by heating to yield the thieno[2,3-d]pyrimidine-2-thione.[13][14]
-
The product is isolated by pouring the reaction mixture into ice-water, followed by filtration and purification.
Method C: Cyclization with Aldehydes
The reaction of 2-aminothiophene-3-carboxamide or related derivatives with various aldehydes in the presence of an acid catalyst can lead to the formation of 2-substituted-thieno[2,3-d]pyrimidin-4-ones.[9]
General Experimental Protocol:
-
A mixture of the 2-aminothiophene intermediate (1.0 equiv.), an aldehyde (1.0-1.2 equiv.), and a catalytic amount of a strong acid (e.g., concentrated HCl) in a polar aprotic solvent like DMF is heated.[9]
-
The reaction is monitored by TLC until the starting material is consumed.
-
The product is isolated by cooling the reaction mixture and precipitation with water, followed by filtration and purification.
Method D: Synthesis of 4-Amino-thieno[2,3-d]pyrimidines
4-Amino derivatives can be synthesized from 4-chloro-thieno[2,3-d]pyrimidines, which are themselves prepared from the corresponding 4-oxo derivatives using a chlorinating agent like phosphorus oxychloride (POCl₃).[10][12] The subsequent nucleophilic substitution of the chlorine atom with an amine provides the desired 4-amino-thieno[2,3-d]pyrimidine.[11]
General Experimental Protocol (Two Steps):
-
Chlorination: The thieno[2,3-d]pyrimidin-4(3H)-one (1.0 equiv.) is refluxed with POCl₃ for 3 hours.[10] After cooling, the excess POCl₃ is removed under reduced pressure, and the residue is carefully quenched with ice-water. The precipitated 4-chloro derivative is filtered and dried.
-
Amination: The 4-chloro-thieno[2,3-d]pyrimidine is then reacted with the desired amine in a suitable solvent, often with a base to scavenge the HCl formed. The product is isolated after an aqueous workup.
Summary of Yields for Thieno[2,3-d]pyrimidine Synthesis
| 2-Aminothiophene Precursor | Cyclization Reagent | Product Type | Yield (%) | Reference |
| 2-Amino-3-ethoxycarbonyl-4,5,6,7-tetrahydrobenzo[b]thiophene | Phenyl isothiocyanate | 3-Phenyl-2-thioxo-thieno[2,3-d]pyrimidin-4-one | 64 (thiourea step) | [14] |
| 2-Amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene | Benzoyl isothiocyanate | 2-Benzamido-thieno[2,3-d]pyrimidine-4-thione | - | [13] |
| 2-Amino-3-cyano-4,7-dihydro-5H-thieno[2,3-c]pyran | DMF-DMA then anilines | N-Aryl-thieno[2,3-d]pyrimidin-4-amines | 31-66 | [8] |
| Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate | Formamide | 5,6,7,8-Tetrahydrobenzo[7][16]thieno[2,3-d]pyrimidin-4(3H)-one | 81 | [10] |
Conclusion
The synthesis of thieno[2,3-d]pyrimidines from 2-aminothiophenes is a robust and highly adaptable strategy for accessing a wide array of derivatives. The Gewald reaction provides a reliable entry point to the key 2-aminothiophene intermediates. Subsequent cyclization with a variety of reagents allows for the introduction of diverse functional groups on the pyrimidine ring, which is crucial for modulating the biological activity of the final compounds. The protocols and data presented herein serve as a comprehensive guide for researchers in the field of medicinal chemistry and drug development.
References
- 1. Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction [mdpi.com]
- 2. Design, Synthesis and Biological Evaluation of New Thieno[2,3- d]pyrimidines as Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. d-nb.info [d-nb.info]
- 6. researchgate.net [researchgate.net]
- 7. quod.lib.umich.edu [quod.lib.umich.edu]
- 8. scielo.br [scielo.br]
- 9. Design, synthesis, and biological evaluation of new thieno[2,3-d] pyrimidine derivatives as targeted therapy for PI3K with molecular modelling study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 11. Design, Synthesis, and Biological Evaluation of 5,6,7,8-Tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidines as Microtubule Targeting Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis of Some Thienopyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
- 16. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
Application Notes and Protocols: Methyl 5'-amino-2,3'-bithiophene-4'-carboxylate for Hole Transport Layers
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following application notes and protocols are based on the current body of scientific literature for analogous bithiophene-based hole transport materials. Specific experimental data and optimized protocols for Methyl 5'-amino-2,3'-bithiophene-4'-carboxylate are not yet publicly available. Therefore, the provided information should be considered a representative guide and may require optimization for the specific compound.
Introduction
This compound is a promising organic semiconductor belonging to the family of bithiophene derivatives, which are extensively investigated for their potential in optoelectronic applications.[1][2] Its molecular structure, featuring an electron-rich amino group and a conjugated bithiophene backbone, suggests its utility as a hole transport material (HTM) in devices such as perovskite solar cells (PSCs) and organic light-emitting diodes (OLEDs). The amino group can enhance solubility and promote favorable interactions with adjacent layers, while the bithiophene core provides the necessary electronic properties for efficient hole extraction and transport. These characteristics make it a potentially cost-effective and tunable alternative to commonly used HTMs like spiro-OMeTAD.[3]
Physicochemical Properties and Performance Metrics
The performance of a hole transport layer is dictated by several key parameters. Below is a summary of typical quantitative data for amino-functionalized bithiophene-based HTLs, which can be used as a benchmark for the evaluation of this compound.
| Parameter | Typical Range for Amino-Bithiophene HTLs | Significance in Device Performance |
| Highest Occupied Molecular Orbital (HOMO) | -5.0 to -5.4 eV | Proper energy level alignment with the valence band of the active layer (e.g., perovskite) is crucial for efficient hole extraction.[4] |
| Lowest Unoccupied Molecular Orbital (LUMO) | -2.0 to -2.5 eV | A sufficiently high LUMO level is necessary to effectively block electrons from reaching the anode, thus reducing recombination losses. |
| Electrochemical Band Gap (Eg) | 2.5 to 3.0 eV | Influences the optical transparency of the HTL. A wider band gap is desirable to avoid parasitic absorption of light intended for the active layer. |
| Hole Mobility (μh) | 10-5 to 10-3 cm2V-1s-1 | A higher hole mobility facilitates efficient transport of charge carriers to the anode, leading to a higher fill factor and overall device efficiency.[5] |
| Power Conversion Efficiency (PCE) in PSCs | 15% to >20% | The ultimate measure of the HTL's effectiveness in a solar cell, integrating the contributions of Voc, Jsc, and FF.[6] |
| Open-Circuit Voltage (Voc) | 0.9 to 1.1 V | Primarily influenced by the energy difference between the HOMO of the HTL and the conduction band of the electron transport layer. |
| Short-Circuit Current Density (Jsc) | 20 to 24 mA/cm2 | Dependent on efficient charge extraction and transport, which is facilitated by a well-matched HTL. |
| Fill Factor (FF) | 0.70 to 0.80 | Reflects the efficiency of charge extraction and is sensitive to the series and shunt resistance, which can be influenced by the HTL's conductivity and morphology. |
Experimental Protocols
I. Synthesis of this compound (Representative Protocol)
The synthesis of asymmetrically substituted bithiophenes like this compound can be effectively achieved through palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling.[1][6][7] The following is a representative Suzuki coupling protocol.
Step 1: Synthesis of Precursors
-
Precursor A: Methyl 5-amino-3-bromothiophene-2-carboxylate. This can be synthesized from commercially available starting materials through a series of reactions including bromination and esterification of a suitable thiophene derivative.
-
Precursor B: 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-3-carbonitrile. This boronic ester can be prepared from 2-bromothiophene-3-carbonitrile via a Miyaura borylation reaction.
Step 2: Suzuki Cross-Coupling Reaction
-
Reaction Setup: In a flame-dried Schlenk flask, dissolve Methyl 5-amino-3-bromothiophene-2-carboxylate (1.0 eq) and 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-3-carbonitrile (1.2 eq) in a degassed solvent mixture of toluene and water (e.g., 4:1 v/v).
-
Catalyst and Base Addition: Add a palladium catalyst, such as Pd(PPh3)4 (0.05 eq), and a base, for instance, K2CO3 (3.0 eq), to the reaction mixture.
-
Reaction Execution: Purge the flask with an inert gas (e.g., argon) and heat the mixture to reflux (typically 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to yield the target compound.
Step 3: Conversion of Nitrile to Carboxylate
-
Hydrolysis: The nitrile group on the second thiophene ring can be hydrolyzed to a carboxylic acid under acidic or basic conditions.
-
Esterification: The resulting carboxylic acid is then esterified to the methyl ester using standard methods, such as reaction with methanol in the presence of an acid catalyst.
Final Characterization: The final product should be characterized by 1H NMR, 13C NMR, and high-resolution mass spectrometry to confirm its structure and purity.
II. Fabrication of a Perovskite Solar Cell with a Bithiophene HTL
This protocol describes the fabrication of a standard n-i-p planar perovskite solar cell.
-
Substrate Cleaning: Sequentially clean patterned indium tin oxide (ITO) coated glass substrates by ultrasonication in detergent, deionized water, acetone, and isopropanol for 15 minutes each. Dry the substrates with a nitrogen gun and treat with UV-Ozone for 15 minutes.
-
Electron Transport Layer (ETL) Deposition: Spin-coat a SnO2 nanoparticle solution onto the ITO substrate at 3000 rpm for 30 s and anneal at 150 °C for 30 minutes in ambient air.
-
Perovskite Layer Deposition: In a nitrogen-filled glovebox, spin-coat the perovskite precursor solution (e.g., a mixture of FAI, PbI2, MABr, and PbBr2 in DMF:DMSO) in a two-step program (e.g., 1000 rpm for 10 s, then 6000 rpm for 30 s). During the second step, dispense an anti-solvent (e.g., chlorobenzene) onto the spinning substrate. Anneal the film on a hotplate at 100 °C for 60 minutes.
-
Hole Transport Layer (HTL) Deposition: Prepare a solution of this compound (e.g., 10 mg/mL in chlorobenzene) with additives such as 4-tert-butylpyridine (tBP) and bis(trifluoromethane)sulfonimide lithium salt (Li-TFSI). Spin-coat the HTL solution onto the perovskite layer at 4000 rpm for 20 s.
-
Electrode Deposition: Deposit an 80 nm thick gold (Au) electrode by thermal evaporation under high vacuum (<10-6 Torr) through a shadow mask to define the active area of the device.
III. Material and Device Characterization
-
Cyclic Voltammetry (CV): Determine the HOMO and LUMO energy levels of the HTL by measuring its oxidation and reduction potentials. The measurements are typically performed in a three-electrode cell with a working electrode (e.g., glassy carbon), a counter electrode (e.g., platinum wire), and a reference electrode (e.g., Ag/AgCl) in a solution of the HTL and a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate in acetonitrile).
-
UV-Vis Spectroscopy: Measure the absorption spectrum of the HTL film to determine its optical band gap and transparency in the visible region.
-
Current-Voltage (J-V) Characteristics: Measure the J-V curves of the fabricated solar cells under simulated AM 1.5G solar illumination (100 mW/cm2) using a solar simulator and a source meter. Extract key photovoltaic parameters such as Voc, Jsc, FF, and PCE.
-
External Quantum Efficiency (EQE): Measure the EQE spectrum to determine the wavelength-dependent photon-to-current conversion efficiency of the solar cell.
Visualizations
Caption: Generalized workflow for the synthesis of the target molecule.
Caption: Workflow for perovskite solar cell fabrication.
Caption: Energy level diagram for a typical PSC with a bithiophene HTL.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis and Chemical Characterisation of New Bis-Thieno [2,3-b]thiophene Derivatives | MDPI [mdpi.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. SYNTHESIS OF NOVEL BITHIOPHENE-SUBSTITUTED HETEROCYCLES BEARING CARBONITRILE GROUPS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
Application Notes and Protocols for Bithiophene Derivatives in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bithiophene derivatives, characterized by two interconnected thiophene rings, have emerged as a versatile and privileged scaffold in medicinal chemistry. Their unique electronic and structural properties allow for diverse biological activities, making them promising candidates for the development of novel therapeutics.[1][2][3] This document provides an overview of the applications of bithiophene derivatives in several key therapeutic areas, along with detailed experimental protocols for their synthesis and biological evaluation. Bithiophene-containing compounds have been investigated for their potential as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents, as well as their utility in photodynamic therapy.[1][4][5][6][7][8] The structural flexibility of the bithiophene core allows for fine-tuning of physicochemical properties to optimize potency, selectivity, and pharmacokinetic profiles.[1][9]
Therapeutic Applications and Mechanisms of Action
Bithiophene derivatives exert their biological effects through various mechanisms, often by interacting with specific protein targets and modulating key signaling pathways.
Anticancer Activity
Bithiophene derivatives have demonstrated significant potential as anticancer agents, with activities reported against a range of cancer cell lines.[1][9][10][11][12] Their mechanisms of action are diverse and include the inhibition of signaling pathways crucial for cancer progression, induction of apoptosis, and targeting of specific enzymes like DNA topoisomerase and RNA polymerase.[1][6][13]
One notable example is a 3-([2,2′-Bithiophen]-5-yl)-1-ethyl-2-phenyl-1H-indole derivative, which has shown cytotoxic and antioxidant properties. This compound inhibits glutathione S-transferases (GSTs) and induces apoptosis in liver carcinoma (HepG2) cells.[1] Another study highlighted a bithiophene fluorobenzamidine derivative (BFB) that was particularly effective against several breast cancer cell lines.[10] Furthermore, metal complexes of bithiophene-functionalized ligands have been developed for synergistic photodynamic, photothermal, and chemotherapy, demonstrating efficacy in malignant melanoma and cisplatin-resistant non-small cell lung cancer models.[6] These complexes can induce apoptosis and ferroptosis upon irradiation.[6]
Signaling Pathway: Induction of Apoptosis by a Bithiophene Derivative
Caption: Apoptosis induction by a bithiophene derivative.
Antimicrobial Activity
The growing threat of antimicrobial resistance has spurred the search for new classes of antibiotics. Bithiophene derivatives have shown promise in this area, with activity against both Gram-positive and Gram-negative bacteria, including multidrug-resistant strains.[14][15][16][17][18] The mechanism of action for some of these compounds involves the disruption of bacterial membrane permeability.[16] For instance, certain thiophene derivatives have demonstrated significant activity against colistin-resistant Acinetobacter baumannii and Escherichia coli.[16] Benzo[b]thiophene acylhydrazones have also been identified as potent agents against Staphylococcus aureus, including methicillin- and daptomycin-resistant strains.[15]
Neurodegenerative Diseases
Recent studies have highlighted the potential of bithiophene derivatives in the treatment of neurodegenerative disorders such as Alzheimer's disease.[4][19][20][21][22] One novel bithiophene derivative was shown to attenuate Alzheimer's disease in a rat model by exerting antioxidant effects, restoring neuronal and synaptic transmission, and potentially mitigating the formation of amyloid-β plaques and tau phosphorylation.[4] This compound reversed many of the deleterious effects of aluminum-induced neurotoxicity.[4][19] The therapeutic effects are linked to the modulation of oxidative stress and the restoration of key neurotransmitter levels.[4]
Workflow for Evaluating Neuroprotective Effects
Caption: Workflow for evaluating neuroprotective effects.
Anti-inflammatory and Other Activities
Bithiophene derivatives have also been investigated for their anti-inflammatory properties.[7][8] Certain naturally occurring bithiophenes have been shown to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.[7][8] Additionally, bithiophene derivatives have found applications in photodynamic therapy (PDT), where they act as photosensitizers to generate reactive oxygen species (ROS) upon light activation, leading to localized cell death.[6][23][24][25]
Quantitative Data Summary
The following tables summarize the biological activities of selected bithiophene derivatives from the literature.
Table 1: Anticancer Activity of Bithiophene Derivatives
| Compound | Cancer Cell Line | Activity | IC50 (µM) | Reference |
| 3-([2,2′-Bithiophen]-5-yl)-1-ethyl-2-phenyl-1H-indole | HepG2 (Liver) | Cytotoxic | Not specified | [1] |
| Bithiophene fluorobenzamidine (BFB) | Breast Cancer Cell Lines | Antiproliferative | 0.079 | [10] |
| Ru(II) complex (Ru7) | Malignant Melanoma | Photodynamic/Photothermal/Chemotherapy | Not specified | [6] |
| Thiophene Derivative 480 | HeLa (Cervical) | Cytotoxic | 12.61 µg/mL | [12] |
| Thiophene Derivative 480 | HepG2 (Liver) | Cytotoxic | 33.42 µg/mL | [12] |
Table 2: Antimicrobial Activity of Bithiophene Derivatives
| Compound | Microorganism | Activity | MIC (mg/L) | Reference |
| Thiophene Derivative 4 | A. baumannii Ab21 (Colistin-Resistant) | Antibacterial | 4 | [16] |
| Thiophene Derivative 4 | E. coli MCR1+ (Colistin-Resistant) | Antibacterial | 16 | [16] |
| (E)-6-chloro-N'-(pyridin-2-ylmethylene)benzo[b]thiophene-2-carbohydrazide | S. aureus (Methicillin and Daptomycin-Resistant) | Antibacterial | 4 µg/mL | [15] |
Table 3: Antileishmanial Activity of Bithiophene Derivatives
| Compound | Parasite | Activity | IC50 (µM) | Reference |
| BT-1 | Leishmania amazonensis (promastigotes) | Antileishmanial | 23.2 | [5] |
Experimental Protocols
Synthesis of Bithiophene Derivatives
A variety of synthetic strategies have been developed for the preparation of bithiophene derivatives, including cross-coupling reactions and ring-closure methods.[26][27][28][29]
Protocol 1: Synthesis of 5-Iodo-2,2'-bithiophene (A Key Intermediate)
This protocol is based on the lithiation of 2,2'-bithiophene followed by iodination.[26]
Materials:
-
2,2'-Bithiophene
-
n-Butyllithium (n-BuLi) in hexanes
-
Iodine (I₂)
-
Anhydrous tetrahydrofuran (THF)
-
Diethyl ether
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or nitrogen gas for inert atmosphere
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a gas inlet/outlet under an inert atmosphere (argon or nitrogen).
-
Dissolve 2,2'-bithiophene in anhydrous THF in the flask.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of n-BuLi in hexanes to the cooled solution via the dropping funnel over 30 minutes.
-
Stir the reaction mixture at -78 °C for 1 hour to ensure complete lithiation, forming 5-lithio-2,2'-bithiophene.
-
In a separate flask, dissolve iodine in anhydrous THF.
-
Slowly add the iodine solution to the reaction mixture at -78 °C.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to remove excess iodine.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent (e.g., hexane) to afford pure 5-iodo-2,2'-bithiophene.
Logical Flow of Synthesis
Caption: Synthesis of 5-iodo-2,2'-bithiophene.
Biological Evaluation Protocols
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is a standard colorimetric assay for assessing the cytotoxic effects of compounds on cancer cell lines.[12][30]
Materials:
-
Cancer cell line of interest (e.g., HeLa, HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Bithiophene derivative stock solution (dissolved in DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO) or solubilization buffer
-
96-well microplates
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the bithiophene derivative in complete cell culture medium. The final DMSO concentration should be less than 0.5%.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug).
-
Incubate the plate for 48-72 hours at 37 °C in a humidified atmosphere with 5% CO₂.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.
Protocol 3: Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.[16]
Materials:
-
Bacterial strain of interest
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bithiophene derivative stock solution (dissolved in DMSO)
-
96-well microplates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
Procedure:
-
Prepare serial twofold dilutions of the bithiophene derivative in CAMHB in a 96-well plate.
-
Prepare a bacterial inoculum and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Add the standardized bacterial suspension to each well containing the compound dilutions.
-
Include a positive control (bacteria in broth without compound) and a negative control (broth only).
-
Incubate the plate at 37 °C for 18-24 hours.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Conclusion
Bithiophene derivatives represent a highly promising class of compounds in medicinal chemistry with a broad spectrum of biological activities. The synthetic versatility of the bithiophene scaffold allows for the generation of large libraries of compounds for screening against various therapeutic targets. The protocols outlined in this document provide a foundation for the synthesis and biological evaluation of novel bithiophene-based drug candidates. Further research into their structure-activity relationships and mechanisms of action will undoubtedly lead to the development of new and effective therapies for a range of diseases.
References
- 1. kthmcollege.ac.in [kthmcollege.ac.in]
- 2. researchgate.net [researchgate.net]
- 3. Therapeutic Potential of Thiophene Compounds: A Mini-Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New bithiophene derivative attenuated Alzheimer's disease induced by aluminum in a rat model via antioxidant activity and restoration of neuronal and synaptic transmission - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Hydroxyalkyne–Bithiophene Derivatives: Synthesis and Antileishmanial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bithiophene-Functionalized Infrared Two-Photon Absorption Metal Complexes as Single-Molecule Platforms for Synergistic Photodynamic, Photothermal, and Chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Biological Activities of Thiophenes | Encyclopedia MDPI [encyclopedia.pub]
- 8. Thiophenes—Naturally Occurring Plant Metabolites: Biological Activities and In Silico Evaluation of Their Potential as Cathepsin D Inhibitors [mdpi.com]
- 9. Thiophene-based derivatives as anticancer agents: An overview on decade's work - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Thiophene-based derivatives as anticancer agents: An overview on decade's work. | Semantic Scholar [semanticscholar.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. oiccpress.com [oiccpress.com]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus [mdpi.com]
- 16. Frontiers | Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria [frontiersin.org]
- 17. globalresearchonline.net [globalresearchonline.net]
- 18. researchgate.net [researchgate.net]
- 19. Therapeutic effects of a new bithiophene against aluminum -induced Alzheimer's disease in a rat model: Pathological and ultrastructural approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Therapeutic effects of a new bithiophene against aluminum -induced Alzheimer's disease in a rat model: Pathological and ultrastructural approach. | Semantic Scholar [semanticscholar.org]
- 22. mdpi.com [mdpi.com]
- 23. par.nsf.gov [par.nsf.gov]
- 24. Fine-tuning the electronic structure of heavy-atom-free BODIPY photosensitizers for fluorescence imaging and mitochondria-targeted photodynamic therap ... - Chemical Science (RSC Publishing) DOI:10.1039/D0SC01171A [pubs.rsc.org]
- 25. mdpi.com [mdpi.com]
- 26. Multifaceted Strategy for the Synthesis of Diverse 2,2'-Bithiophene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 27. pubs.acs.org [pubs.acs.org]
- 28. researchgate.net [researchgate.net]
- 29. SYNTHESIS OF NOVEL BITHIOPHENE-SUBSTITUTED HETEROCYCLES BEARING CARBONITRILE GROUPS - PMC [pmc.ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
Scale-Up Synthesis of Methyl 5'-amino-2,3'-bithiophene-4'-carboxylate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the scale-up synthesis of Methyl 5'-amino-2,3'-bithiophene-4'-carboxylate, a key intermediate in the development of various pharmaceuticals. The described synthetic route is a robust three-stage process designed for scalability and efficiency.
Synthetic Strategy Overview
The overall synthetic strategy involves the preparation of two key thiophene intermediates, followed by a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, and concluding with a deprotection step to yield the final product.
Caption: Overall three-stage synthetic workflow.
Experimental Protocols
Stage 1: Synthesis of tert-butyl (5-bromo-2-thienyl)carbamate (Intermediate A)
This stage involves a three-step sequence starting from readily available precursors.
Caption: Workflow for the synthesis of Intermediate A.
Step 1.1: Synthesis of 2-Aminothiophene via Gewald Reaction
The Gewald reaction provides a convergent and scalable method for the synthesis of 2-aminothiophenes.[1][2][3]
| Parameter | Value | Reference |
| Reactants | Cyclohexanone, Ethyl Cyanoacetate, Elemental Sulfur | [2] |
| Catalyst/Base | Diethylamine (Et₂NH) | [2] |
| Solvent | Ethanol/Water | [2] |
| Temperature | Ultrasound irradiation at room temperature | [2] |
| Reaction Time | 5-15 minutes | [2] |
| Typical Yield | 85-95% | [2] |
Protocol:
-
To a mechanically stirred mixture of cyclohexanone (1.0 equiv), ethyl cyanoacetate (1.0 equiv), and elemental sulfur (1.0 equiv) in a 1:1 mixture of ethanol and water, add diethylamine (1.0 equiv).
-
Subject the reaction mixture to ultrasonic irradiation at room temperature.
-
Monitor the reaction progress by TLC. The reaction is typically complete within 15 minutes.
-
The product precipitates from the reaction mixture. Collect the solid by filtration, wash with cold ethanol, and dry under vacuum to afford 2-aminothiophene-3-carboxylate derivative.
Step 1.2: N-Boc Protection of 2-Aminothiophene
The amino group is protected with a tert-butoxycarbonyl (Boc) group to prevent side reactions in subsequent steps.[4][5]
| Parameter | Value | Reference |
| Reactant | 2-Aminothiophene derivative | [5] |
| Reagent | Di-tert-butyl dicarbonate (Boc₂O) (1.1 equiv) | [5] |
| Solvent | Water:Acetone (95:5) | [5] |
| Temperature | Room Temperature | [5] |
| Reaction Time | 30-60 minutes | [5] |
| Typical Yield | >95% | [5] |
Protocol:
-
Dissolve the 2-aminothiophene derivative (1.0 equiv) in a 95:5 mixture of water and acetone.
-
Add di-tert-butyl dicarbonate (1.1 equiv) to the solution at room temperature.
-
Stir the mixture vigorously for 30-60 minutes. Monitor the reaction by TLC.
-
Upon completion, extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the N-Boc protected 2-aminothiophene.
Step 1.3: Bromination of N-Boc-2-aminothiophene
Regioselective bromination at the 5-position of the thiophene ring is achieved using N-bromosuccinimide (NBS).[6][7]
| Parameter | Value | Reference |
| Reactant | N-Boc-2-aminothiophene | [7] |
| Reagent | N-Bromosuccinimide (NBS) (1.05 equiv) | [7] |
| Solvent | Acetonitrile | [7] |
| Temperature | 0 °C to Room Temperature | [7] |
| Reaction Time | 30 minutes | [7] |
| Typical Yield | ~99% | [7] |
Protocol:
-
Dissolve the N-Boc-2-aminothiophene (1.0 equiv) in acetonitrile and cool the solution to 0 °C in an ice bath under a nitrogen atmosphere.
-
Add N-bromosuccinimide (1.05 equiv) portion-wise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 30 minutes.
-
Quench the reaction with water and extract the product with dichloromethane.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (hexane/ethyl acetate gradient) to obtain tert-butyl (5-bromo-2-thienyl)carbamate (Intermediate A).
Stage 2: Synthesis of Methyl 3-bromo-2-thiophenecarboxylate (Intermediate B)
This intermediate is synthesized from 3-bromothiophene.[8][9]
Caption: Workflow for the synthesis of Intermediate B.
| Parameter | Value | Reference |
| Reactant | 3-Bromothiophene | [8] |
| Reagents | n-Butyllithium (n-BuLi), Carbon Dioxide (CO₂), Methanol, Sulfuric Acid | [8] |
| Solvent | Diethyl ether, Methanol | [8] |
| Temperature | -78 °C to reflux | [8] |
| Typical Yield | 65-80% over two steps | [8] |
Protocol:
-
Dissolve 3-bromothiophene (1.0 equiv) in anhydrous diethyl ether and cool to -78 °C under a nitrogen atmosphere.
-
Add n-butyllithium (1.1 equiv) dropwise, maintaining the temperature below -70 °C.
-
After stirring for 30 minutes, bubble dry carbon dioxide gas through the solution for 1-2 hours.
-
Allow the reaction to warm to room temperature and then quench with water.
-
Acidify the aqueous layer with concentrated HCl and extract the product with diethyl ether.
-
Dry the organic layer and concentrate to give crude 3-bromo-2-thiophenecarboxylic acid.
-
Dissolve the crude acid in methanol, add a catalytic amount of concentrated sulfuric acid, and reflux for 4-6 hours.
-
After cooling, neutralize the reaction mixture and extract the ester with ethyl acetate.
-
Wash the organic layer with brine, dry, and concentrate. Purify by vacuum distillation or column chromatography to yield Methyl 3-bromo-2-thiophenecarboxylate (Intermediate B).
Stage 3: Suzuki-Miyaura Coupling and Deprotection
The final stage involves the coupling of the two intermediates followed by the removal of the Boc protecting group.[10][11]
Caption: Workflow for the final product synthesis.
Step 3.1: Suzuki-Miyaura Cross-Coupling
| Parameter | Value | Reference |
| Reactants | Intermediate A (1.0 equiv), Intermediate B-boronic ester (1.1 equiv) | [10] |
| Catalyst | Pd(PPh₃)₄ (1-5 mol%) | [10] |
| Base | K₂CO₃ (2.0 equiv) | [10] |
| Solvent | 1,4-Dioxane/Water (4:1) | [10] |
| Temperature | 80-100 °C | [10] |
| Reaction Time | 12-24 hours | [10] |
| Typical Yield | 70-90% | [10] |
Protocol:
-
To a degassed solution of Intermediate A (1.0 equiv) and the boronic ester of Intermediate B (prepared separately, 1.1 equiv) in a 4:1 mixture of 1,4-dioxane and water, add K₂CO₃ (2.0 equiv) and Pd(PPh₃)₄ (3 mol%).
-
Heat the reaction mixture to 90 °C under a nitrogen atmosphere and stir for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to obtain Methyl 5'-(tert-butoxycarbonylamino)-2,3'-bithiophene-4'-carboxylate.
Step 3.2: N-Boc Deprotection
The final step is the removal of the Boc protecting group under acidic conditions.[12][13][14]
| Parameter | Value | Reference |
| Reactant | Protected Bithiophene | [12][13] |
| Reagent | 4M HCl in Dioxane | [12][13] |
| Solvent | Dioxane or Methanol | [12] |
| Temperature | Room Temperature | [12][13] |
| Reaction Time | 1-4 hours | [12][13] |
| Typical Yield | >90% | [13] |
Protocol:
-
Dissolve the Boc-protected bithiophene in dioxane or methanol.
-
Add a solution of 4M HCl in dioxane (excess) and stir the mixture at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure.
-
Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer and purify the final product, this compound, by crystallization or column chromatography.
Data Presentation
Table 1: Comparison of Reaction Conditions for Suzuki-Miyaura Coupling
| Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd(PPh₃)₄ (3) | - | K₂CO₃ (2) | Dioxane/H₂O | 90 | 18 | 85 | [10] |
| Pd₂(dba)₃ (1.5) | SPhos (3) | K₃PO₄ (2) | Toluene/H₂O | 100 | 12 | 92 | [15] |
| Pd(OAc)₂ (2) | XPhos (4) | Cs₂CO₃ (2.5) | THF/H₂O | 80 | 24 | 88 | [15] |
Table 2: Comparison of Deprotection Methods for N-Boc Group
| Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 4M HCl in Dioxane | Dioxane | RT | 2 | >95 | [12][13] |
| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | RT | 1 | >95 | [16] |
| Aqueous HCl | Acetone | RT | 4 | 92 | [14] |
Scale-Up Considerations
-
Gewald Reaction: This reaction is generally scalable. Maintaining good agitation to keep sulfur suspended is crucial. The reaction can be exothermic, so controlled addition of the base and efficient cooling are necessary on a larger scale.
-
Bromination: The use of NBS is common for large-scale brominations. Careful temperature control is important to avoid side reactions. Continuous flow reactors can offer better control over reaction parameters and safety on a large scale.[17]
-
Suzuki-Miyaura Coupling: This is a widely used reaction in industrial settings. Key considerations for scale-up include:
-
Catalyst Loading: Minimizing palladium catalyst loading is economically and environmentally important. High-turnover catalysts and ligands are preferred.
-
Heat Transfer: The reaction can be exothermic, requiring efficient reactor cooling.
-
Mixing: Proper agitation is critical for mass transfer in biphasic systems.
-
Work-up: Removal of palladium residues to acceptable levels in the final product is a critical purification challenge.
-
-
Deprotection: The use of gaseous HCl in a suitable solvent can be a practical approach for large-scale Boc deprotection, avoiding the handling of large volumes of corrosive acids like TFA.
-
Purification: The final product is a polar amine. Purification on a large scale can be achieved by crystallization. Careful selection of the crystallization solvent system is key to obtaining high purity and yield.
This comprehensive guide provides a solid foundation for the successful scale-up synthesis of this compound. Researchers and process chemists are encouraged to perform appropriate safety assessments and optimization studies for each step at the desired scale.
References
- 1. sciforum.net [sciforum.net]
- 2. tandfonline.com [tandfonline.com]
- 3. d-nb.info [d-nb.info]
- 4. researchgate.net [researchgate.net]
- 5. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A rapid and scalable method for visible light induced bromination of uracil derivatives in a falling film looping photoreactor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. TCI Practical Example: Bromination Reaction Using <i>N</i>-Bromosuccinimide | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
- 8. Concise synthesis of 3-alkylthieno[3,2- b ]thiophenes; building blocks for organic electronic and optoelectronic materials - RSC Advances (RSC Publishing) DOI:10.1039/C9RA08023F [pubs.rsc.org]
- 9. EP2298756A1 - Method for producing 3-methyl-2-thiophenecarboxylic acid - Google Patents [patents.google.com]
- 10. benchchem.com [benchchem.com]
- 11. tcichemicals.com [tcichemicals.com]
- 12. Boc Deprotection - HCl [commonorganicchemistry.com]
- 13. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. The Development of Versatile Methods for Palladium-Catalyzed Coupling Reactions of Aryl Electrophiles Through the Use of P(t-Bu)3 and PCy3 as Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Acids - Wordpress [reagents.acsgcipr.org]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols for the Electrochemical Polymerization of Aminobithiophenes
For Researchers, Scientists, and Drug Development Professionals
Introduction
The electrochemical polymerization of aminobithiophenes offers a versatile and direct method for the synthesis of conducting polymers with tailored properties. These materials are of significant interest due to the presence of amino groups, which can enhance solubility, provide sites for further functionalization, and introduce pH-responsive behavior. Poly(aminobithiophene) films are promising candidates for a variety of applications, including the development of biosensors, drug delivery systems, and electrochromic devices.[1][2]
The amino functionality allows for the covalent attachment of bioactive molecules such as enzymes, antibodies, and DNA, making these polymers an excellent platform for biosensor fabrication.[1] Furthermore, the ability to control the polymer's properties, such as conductivity and film thickness, through electrochemical parameters makes this technique highly attractive for creating precisely engineered interfaces for biomedical applications.[3][4] This document provides a detailed protocol for the electrochemical polymerization of aminobithiophenes, focusing on 3,3'-diamino-2,2'-bithiophene as a representative monomer. It also includes expected quantitative data and potential applications in research and drug development.
Mechanism of Electrochemical Polymerization
The electrochemical polymerization of aminobithiophenes is believed to proceed through an oxidative coupling mechanism. While a detailed mechanism for aminobithiophenes is not extensively reported, it can be inferred from the well-studied polymerization of similar amino-functionalized thiophenes.[5] The process is initiated by the oxidation of the monomer at the electrode surface to form a radical cation. This oxidation is thought to occur through the removal of an electron from the nitrogen lone pair, which then leads to radical character on the thiophene ring.[5] These radical cations can then couple, leading to the formation of dimers, oligomers, and ultimately the polymer film on the electrode surface. The presence of the amino group plays a significant role in the polymerization mechanism and the properties of the resulting polymer.[5]
Experimental Protocols
This section details the necessary materials, equipment, and step-by-step procedures for the electrochemical polymerization of 3,3'-diamino-2,2'-bithiophene.
Materials and Equipment
-
Monomer: 3,3'-diamino-2,2'-bithiophene
-
Solvent: Acetonitrile (CH₃CN), anhydrous
-
Supporting Electrolyte: Tetrabutylammonium perchlorate (TBAP) or Lithium perchlorate (LiClO₄)
-
Working Electrode: Indium tin oxide (ITO) coated glass, platinum (Pt) disk, or glassy carbon electrode (GCE)
-
Counter Electrode: Platinum wire or mesh
-
Reference Electrode: Silver/silver chloride (Ag/AgCl) or Saturated Calomel Electrode (SCE)
-
Electrochemical Cell: A standard three-electrode glass cell
-
Potentiostat/Galvanostat: Capable of performing cyclic voltammetry, chronoamperometry, and chronopotentiometry
-
Nitrogen or Argon Gas: For deaerating the solution
-
Cleaning agents: Alconox, deionized water, acetone, isopropanol
Pre-Experiment Preparations
-
Electrode Cleaning: Thoroughly clean the working electrode before each experiment. For an ITO electrode, sonicate in a sequence of Alconox solution, deionized water, acetone, and isopropanol for 15 minutes each. Dry the electrode under a stream of nitrogen. For Pt or GCE electrodes, polish with alumina slurry, followed by sonication in deionized water and ethanol.
-
Solution Preparation: Prepare the electrolyte solution by dissolving the supporting electrolyte (e.g., 0.1 M TBAP) in the solvent (acetonitrile). Prepare the monomer solution by dissolving the desired concentration of 3,3'-diamino-2,2'-bithiophene (e.g., 10 mM) in the electrolyte solution.
-
Deaeration: Purge the monomer solution with nitrogen or argon gas for at least 15 minutes to remove dissolved oxygen, which can interfere with the polymerization process. Maintain an inert atmosphere over the solution throughout the experiment.
Electrochemical Polymerization Procedure (Cyclic Voltammetry)
Cyclic voltammetry (CV) is a common potentiodynamic technique used for electropolymerization.[6]
-
Cell Assembly: Assemble the three-electrode cell with the cleaned working electrode, platinum counter electrode, and reference electrode.
-
Add Solution: Fill the cell with the deaerated monomer solution, ensuring the electrodes are sufficiently immersed.
-
Electrochemical Cycling: Perform cyclic voltammetry within a potential window where the monomer is oxidized. A typical potential range for thiophene derivatives is from -0.2 V to +1.5 V vs. Ag/AgCl.[6]
-
Scan Rate and Cycles: Set the scan rate (e.g., 50 mV/s) and the number of cycles. The thickness of the polymer film will increase with the number of cycles.[7]
-
Film Deposition: During the anodic scan, an oxidation peak corresponding to the monomer oxidation should be observed, and with each subsequent cycle, an increase in the current of the redox waves of the polymer film indicates successful deposition.
-
Post-Polymerization: After the desired number of cycles, remove the working electrode from the solution, rinse it with fresh solvent (acetonitrile) to remove any unreacted monomer and electrolyte, and dry it under a stream of nitrogen.
Data Presentation
The properties of the resulting poly(aminobithiophene) film are highly dependent on the polymerization conditions. The following tables provide an example of how to structure the quantitative data obtained from the characterization of the polymer films. Note: The values presented here are illustrative and may vary depending on the specific experimental conditions.
Table 1: Influence of Monomer Concentration on Polymer Properties (Conditions: 0.1 M TBAP in acetonitrile, 10 cycles at 50 mV/s)
| Monomer Concentration (mM) | Oxidation Potential (V vs. Ag/AgCl) | Film Thickness (nm) | Conductivity (S/cm) |
| 5 | ~1.1 | ~50 | ~10⁻³ |
| 10 | ~1.05 | ~100 | ~10⁻² |
| 20 | ~1.0 | ~200 | ~10⁻¹ |
Table 2: Influence of Number of Cycles on Polymer Properties (Conditions: 10 mM monomer in 0.1 M TBAP/acetonitrile, 50 mV/s)
| Number of Cycles | Film Thickness (nm) | Charge Capacity (mC/cm²) |
| 5 | ~50 | ~2 |
| 10 | ~100 | ~5 |
| 20 | ~200 | ~12 |
Visualization of Experimental Workflow and Mechanisms
Experimental Workflow
The following diagram illustrates the general workflow for the electrochemical polymerization of aminobithiophenes.
Proposed Polymerization Mechanism
This diagram illustrates the proposed mechanism for the oxidative polymerization of aminobithiophene.
Applications in Research and Drug Development
Amino-functionalized polythiophenes are gaining attention for their potential in biomedical applications.[2][8] The presence of amino groups provides a handle for the immobilization of biomolecules, making them ideal for the development of highly specific biosensors.[1] For instance, enzymes can be attached to the polymer surface to create sensors for metabolites like glucose, or antibodies can be immobilized for the detection of specific proteins.
In the realm of drug development, these polymers can be utilized as smart drug delivery systems.[1][4] The conductivity of the polymer can be modulated by an external electrical stimulus, which could be used to trigger the release of a drug that is either entrapped within the polymer matrix or electrostatically bound to it.[3] The pH-responsive nature of the amino groups could also be exploited for drug release in specific physiological environments.
Troubleshooting and Safety Precautions
-
No Polymer Film Formation:
-
Ensure the monomer and solvent are of high purity and anhydrous.
-
Check for proper deaeration of the solution.
-
Verify the potential window is appropriate for monomer oxidation.
-
Ensure all electrical connections are secure.
-
-
Poorly Adherent Film:
-
Optimize the scan rate; a slower scan rate often leads to more uniform films.
-
Ensure the electrode surface is impeccably clean.
-
-
Safety:
-
Handle all chemicals in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Acetonitrile is flammable and toxic; avoid inhalation and skin contact.
-
Perchlorate salts can be explosive in contact with organic materials; handle with care.
-
References
- 1. Amine-functionalized polypyrrole: inherently cell adhesive conducting polymer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advancements in Polythiophene-Based Materials and their Biomedical, Geno Sensor and DNA Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.aip.org [pubs.aip.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. openriver.winona.edu [openriver.winona.edu]
- 7. Thin Functional Polymer Films by Electropolymerization [mdpi.com]
- 8. Recent Advancements in Polythiophene-Based Materials and their Biomedical, Geno Sensor and DNA Detection - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of Methyl 5'-amino-2,3'-bithiophene-4'-carboxylate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of Methyl 5'-amino-2,3'-bithiophene-4'-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound?
The primary purification techniques for this compound and structurally similar compounds are column chromatography and recrystallization. Column chromatography is effective for separating the target compound from reaction byproducts and unreacted starting materials. Recrystallization is a powerful technique for achieving high purity, particularly if the crude product is a solid.
Q2: What are potential sources of impurities?
Impurities can arise from several sources during the synthesis of this compound, which is often synthesized via palladium-catalyzed cross-coupling reactions like Stille or Suzuki couplings. Common impurities include:
-
Homocoupled byproducts: Dimers of the starting materials.
-
Unreacted starting materials: Residual electrophiles or organotin/boronic acid reagents.
-
Catalyst residues: Palladium and ligand residues.
-
Side-reaction products: Isomers or products from incomplete reactions.
Q3: How can I assess the purity of my purified compound?
The purity of this compound can be assessed using several analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): A sensitive method to quantify the purity and detect trace impurities. Both normal-phase and reversed-phase methods can be developed.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation and can reveal the presence of impurities.
-
Thin-Layer Chromatography (TLC): A quick and effective method to qualitatively assess purity and determine appropriate solvent systems for column chromatography.
Troubleshooting Guides
Column Chromatography
| Problem | Potential Cause | Troubleshooting & Optimization |
| Poor Separation of Product from a Non-polar Impurity | The eluent is too polar, causing the product and impurity to co-elute. | Decrease the polarity of the eluent. For a hexane/ethyl acetate system, increase the proportion of hexane. |
| Product is Tailing or Streaking on the Column | The amino group of the compound is interacting with the acidic silica gel. | Add a small amount of a basic modifier, such as triethylamine (0.1-1% v/v), to the eluent to neutralize the acidic sites on the silica gel. |
| Product is Not Eluting from the Column | The eluent is not polar enough to move the compound down the column. | Gradually increase the polarity of the eluent. For a hexane/ethyl acetate system, slowly increase the proportion of ethyl acetate (gradient elution). |
| Low Recovery of the Product | The compound may be irreversibly adsorbed onto the silica gel or is highly soluble in the eluent and is being collected in many fractions. | Ensure the use of a basic modifier in the eluent. Monitor the elution carefully with TLC to collect all fractions containing the product. |
Recrystallization
| Problem | Potential Cause | Troubleshooting & Optimization |
| Compound Oils Out Instead of Crystallizing | The solution is supersaturated, or the cooling rate is too fast. The solvent may not be ideal. | Add a small amount of additional hot solvent to dissolve the oil, then allow the solution to cool more slowly. Try a different solvent or a solvent mixture.[1] |
| No Crystals Form Upon Cooling | The solution is not sufficiently saturated, or nucleation is slow. | Evaporate some of the solvent to increase the concentration. Scratch the inside of the flask with a glass rod to induce nucleation. Add a seed crystal of the pure compound. |
| Low Yield of Recovered Crystals | The compound has high solubility in the chosen solvent at low temperatures. The volume of solvent used was excessive. | Choose a solvent in which the compound has lower solubility at room temperature. Use the minimum amount of hot solvent necessary to dissolve the crude product.[2] |
| Crystals are Colored or Appear Impure | Colored impurities are co-crystallizing with the product. | Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. |
Experimental Protocols
Representative Protocol for Column Chromatography Purification
This protocol is a general guideline and may require optimization based on the specific impurity profile of the crude material.
-
Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Column Packing: Pack a glass column with the silica gel slurry, ensuring a level and compact bed.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent) and load it onto the top of the silica gel bed.
-
Elution: Begin elution with a low-polarity solvent system (e.g., 95:5 hexane:ethyl acetate with 0.5% triethylamine). Gradually increase the polarity of the eluent as needed to elute the product.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.
Representative Protocol for Recrystallization
-
Solvent Selection: Determine a suitable solvent or solvent pair in which the compound is sparingly soluble at room temperature but highly soluble when hot. Ethanol, acetonitrile, or benzene have been used for similar compounds.[3]
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the hot solvent until the solid just dissolves.[2]
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Cooling: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Crystal Collection: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent.
-
Drying: Dry the crystals under vacuum to remove residual solvent.
Quantitative Data
| Purification Method | Typical Yield Range | Typical Purity Range |
| Column Chromatography | 60-85% | >95% |
| Recrystallization | 70-90% | >98% |
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Decision tree for troubleshooting common column chromatography issues.
References
Technical Support Center: Gewald Reaction for Bithiophene Synthesis
Welcome to the technical support center for the Gewald reaction, with a specific focus on its application in the synthesis of bithiophenes. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable troubleshooting advice and answers to frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What is the Gewald reaction and why is it used for bithiophene synthesis?
The Gewald reaction is a one-pot, multi-component reaction that synthesizes polysubstituted 2-aminothiophenes.[1] It involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base.[2] Its versatility, mild reaction conditions, and the availability of diverse starting materials make it a valuable method for constructing thiophene rings, which are core structures in many pharmaceutically active compounds and organic materials.[3][4][5] For bithiophene synthesis, a pre-formed thiophene derivative often serves as the starting ketone or aldehyde, allowing for the construction of the second thiophene ring.
Q2: What is the general mechanism of the Gewald reaction?
The generally accepted mechanism for the Gewald reaction proceeds in three main stages:[1]
-
Knoevenagel Condensation: The reaction starts with a base-catalyzed condensation between a carbonyl compound (ketone or aldehyde) and an active methylene compound (like an α-cyanoester or malononitrile) to create an α,β-unsaturated nitrile intermediate.[1][2]
-
Sulfur Addition: Elemental sulfur then adds to this intermediate. The precise mechanism of this step is not fully understood but is thought to involve the formation of a sulfur adduct.[2]
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Cyclization and Tautomerization: The intermediate then undergoes intramolecular cyclization, followed by tautomerization, to form the final 2-aminothiophene product.[2]
Q3: What are common starting materials for the Gewald reaction?
The versatility of the Gewald reaction is due to the wide variety of commercially available starting materials, which typically include:
-
Carbonyl Compounds: A broad range of aldehydes and ketones can be utilized. However, sterically hindered ketones might necessitate modified reaction conditions.[1]
-
Active Methylene Compounds: These are compounds possessing a CH2 group flanked by two electron-withdrawing groups. Common examples include ethyl cyanoacetate, malononitrile, and cyanoacetamide.[1]
-
Elemental Sulfur: This provides the sulfur atom for the thiophene ring.[1]
-
Base: A base is required to catalyze the initial condensation. Commonly used bases include secondary amines like morpholine or piperidine, as well as triethylamine.[1][6]
Troubleshooting Guides
Issue 1: Low or No Product Yield
Q: My Gewald reaction for bithiophene synthesis is resulting in a very low yield or no product at all. What are the likely causes and how can I troubleshoot this?
A: Low or no yield in a Gewald reaction is a common issue that can often be traced back to several key factors. Follow these troubleshooting steps to identify and resolve the problem.
Step 1: Verify the Knoevenagel Condensation
The initial and most critical step is the Knoevenagel condensation between your thiophene-based carbonyl compound and the active methylene nitrile.[6] If this step fails, the rest of the reaction cannot proceed.
-
Action: Run a small-scale control reaction with only the carbonyl compound, the active methylene nitrile, and the base (without sulfur). Monitor the formation of the α,β-unsaturated nitrile intermediate using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[6] If the intermediate is not forming, consider the following:
-
Starting Material Quality: Ensure your starting materials are pure and not degraded.[6]
-
Base Selection: The choice and amount of base are critical. Secondary amines like morpholine or piperidine are often effective catalysts for the condensation.[6] You may need to screen different bases or adjust the catalyst loading.
-
Step 2: Optimize Reaction Conditions
If the Knoevenagel condensation is successful, the issue may lie in the subsequent sulfur addition and cyclization steps.
-
Action: Systematically vary the following parameters:
-
Temperature: The optimal temperature can vary significantly. Some reactions work well at room temperature, while others require heating.[6] A temperature that is too low can lead to a sluggish reaction, whereas a temperature that is too high can promote side product formation.[6] It is advisable to screen a range of temperatures (e.g., room temperature, 45°C, 70°C).
-
Solvent: The polarity of the solvent is crucial. Polar solvents like ethanol, methanol, or DMF are commonly used as they can facilitate the reaction of intermediates with sulfur.[6][7] The solubility of elemental sulfur in the chosen solvent is also an important factor.[6]
-
Reaction Time: Monitor the reaction progress over time using TLC to determine the optimal reaction duration. Prolonged reaction times do not always lead to higher yields and can sometimes result in the degradation of the product.
-
Issue 2: Formation of Side Products and Purification Challenges
Q: My reaction is producing the desired bithiophene, but it is contaminated with significant side products, making purification difficult. What are these side products and how can I minimize their formation?
A: A common side reaction in the Gewald synthesis is the dimerization of the α,β-unsaturated nitrile intermediate.[3] This can compete with the desired cyclization, leading to a lower yield of the 2-aminothiophene.
Step 1: Minimize Dimerization
The formation of the dimer is highly dependent on the reaction conditions.[3]
-
Action:
-
Adjust Reagent Addition: Try adding the sulfur portion-wise or at a slower rate.
-
Modify Temperature: The temperature at which the dimer forms may differ from the optimal temperature for the desired reaction. Experiment with different temperature profiles.
-
Step 2: Optimize Purification Strategy
If side products are still present, a robust purification strategy is necessary.
-
Action:
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent can be a highly effective purification method.
-
Column Chromatography: For complex mixtures or oily products, column chromatography on silica gel is the standard method for purification. A systematic screening of solvent systems (e.g., hexane/ethyl acetate gradients) will be necessary to achieve good separation.
-
Issue 3: Reaction Stalls or is Sluggish
Q: The reaction starts but then seems to stall, with starting materials still present even after an extended period. What can I do to drive the reaction to completion?
A: A stalled reaction can be due to several factors, including catalyst deactivation, poor solubility, or insufficient energy.
Step 1: Re-evaluate Catalyst and Reagents
-
Action:
-
Catalyst Loading: The amount of base can be critical. While catalytic amounts are often sufficient, some systems may require stoichiometric amounts.[8] Consider increasing the catalyst loading.
-
Fresh Reagents: Ensure that the base and other reagents have not degraded. For example, triethylamine can absorb atmospheric CO2.
-
Step 2: Enhance Reaction Kinetics
-
Action:
-
Microwave Irradiation: Microwave-assisted synthesis has been shown to significantly reduce reaction times and improve yields for the Gewald reaction.[2][3] If available, this can be a powerful tool to overcome sluggish reactions.
-
Solvent Choice: As mentioned earlier, the solvent plays a key role. Ensure your starting materials and intermediates are sufficiently soluble in the chosen solvent at the reaction temperature.
-
Data Presentation
Table 1: Effect of Base on Gewald Reaction Yield
This table summarizes the effect of different bases on the yield of a model Gewald reaction.
| Base | Catalyst Loading (mol%) | Temperature (°C) | Time | Yield (%) | Reference |
| Piperidinium Borate | 10 | 100 | 30 min | 91 | [8] |
| Piperidinium Borate | 15 | 100 | 25 min | 94 | [8] |
| Piperidinium Borate | 20 | 100 | 20 min | 96 | [8] |
| Pyrrolidinium Borate | 20 | 100 | 30 min | 90 | [8] |
| Morpholinium Borate | 20 | 100 | 45 min | 87 | [8] |
| Triethylamine | 10-20 | 40-50 | 2-24 h | Varies | [1] |
| Morpholine | 10-20 | 40-50 | 2-24 h | Varies | [1] |
Table 2: Effect of Solvent on Gewald Reaction Yield
This table illustrates the impact of different solvents on the reaction outcome.
| Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Water | 100 | 2 h | 65 | [8] |
| Methanol | 100 | 1.5 h | 82 | [8] |
| Ethanol | 100 | 1 h | 85 | [8] |
| Acetonitrile | 100 | 1.5 h | 70 | [8] |
| Ethanol/Water (9:1) | 100 | 25 min | 96 | [8] |
| Dimethyl Sulfoxide (DMSO) | 100 | 15 min | 72 | [8] |
| Dimethylformamide (DMF) | 100 | 15 min | 75 | [8] |
| Toluene | Reflux | Varies | Lower Yield | [7] |
Experimental Protocols
General One-Pot Synthesis of 2-Aminothiophenes
This protocol is a general guideline and may require optimization for specific substrates, including those for bithiophene synthesis.[1]
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the carbonyl compound (10 mmol), the active methylene compound (10 mmol), and elemental sulfur (12 mmol).
-
Add a suitable solvent, such as ethanol or methanol (20-30 mL).
-
Add the base (e.g., morpholine or triethylamine, 10-20 mol%).
-
Stir the reaction mixture at room temperature or heat to 40-50 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete (typically 2-24 hours), cool the mixture to room temperature.
-
If a precipitate forms, collect the solid by filtration and wash it with cold ethanol.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by recrystallization or column chromatography.
Visualizations
Gewald Reaction Troubleshooting Workflow
Caption: Troubleshooting workflow for the Gewald reaction.
Gewald Reaction Mechanism
Caption: Simplified mechanism of the Gewald reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. Gewald reaction - Wikipedia [en.wikipedia.org]
- 3. quod.lib.umich.edu [quod.lib.umich.edu]
- 4. researchgate.net [researchgate.net]
- 5. [PDF] Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes | Semantic Scholar [semanticscholar.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. d-nb.info [d-nb.info]
Technical Support Center: Synthesis of Methyl 5'-amino-2,3'-bithiophene-4'-carboxylate
This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Methyl 5'-amino-2,3'-bithiophene-4'-carboxylate and improving the overall yield.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for this compound?
The most common and modular approach involves a palladium-catalyzed cross-coupling reaction, such as Suzuki-Miyaura or Stille coupling. This strategy relies on connecting two appropriately functionalized thiophene precursors. A typical disconnection approach is illustrated below.
Caption: General retrosynthetic analysis for the target molecule.
The key steps are:
-
Synthesis of Precursor A: A 2-halo-5-aminothiophene derivative. The amino group is often protected (e.g., with a Boc group) to prevent side reactions.
-
Synthesis of Precursor B: A thiophene ring functionalized with a methyl carboxylate and a boronic acid/ester or a stannane group for the coupling reaction.
-
Cross-Coupling: The palladium-catalyzed reaction to form the 2,3'-bithiophene core.
-
Deprotection: Removal of the protecting group on the amine, if used.
Q2: My overall yield is low. Which step is the most critical to optimize?
The palladium-catalyzed cross-coupling reaction is often the most challenging and yield-defining step.[1] Its success is highly dependent on the choice of catalyst, ligand, base, and solvent.[1] Incomplete reactions, side reactions like dehalogenation or deborylation, and product degradation can significantly lower the yield.[2] The synthesis and purity of the thiophene precursors are also crucial for a successful coupling.
Troubleshooting Guide: Precursor Synthesis
Q3: I'm having trouble with the synthesis of the 2-aminothiophene precursor. What could be wrong?
The Gewald reaction is a common method for synthesizing substituted 2-aminothiophenes.[3][4] It involves the condensation of a ketone or aldehyde, an active methylene nitrile (like methyl cyanoacetate), and elemental sulfur with a base catalyst.[5][6]
Problem: Low Yield in Gewald Reaction
-
Possible Cause 1: Inappropriate Base/Catalyst. The choice of amine catalyst (e.g., morpholine, diethylamine) is critical.[5][7]
-
Solution: Screen different amine bases. Ensure the base is added slowly at a controlled temperature (e.g., 35-40 °C) to manage the exothermic reaction.[5]
-
-
Possible Cause 2: Incorrect Reaction Temperature. The reaction temperature needs to be carefully controlled.
-
Possible Cause 3: Impure Reagents. Sulfur, cyanoacetate, or the starting ketone may be of poor quality.
-
Solution: Use high-purity, dry reagents. Ensure solvents are anhydrous where required.
-
Troubleshooting Guide: Palladium-Catalyzed Cross-Coupling
The Suzuki-Miyaura coupling (using boronic acids/esters) and the Stille coupling (using organostannanes) are powerful methods for this synthesis.[1][8] However, they are sensitive to various parameters.
Caption: A logical workflow for troubleshooting low-yield coupling reactions.
Q4: My Suzuki-Miyaura coupling reaction shows low conversion. What are the common failure points?
Problem: Low or No Conversion
-
Possible Cause 1: Inactive Catalyst. The Pd(0) catalyst is sensitive to oxygen.
-
Possible Cause 2: Inefficient Transmetalation. The transfer of the organic group from boron to palladium can be slow.
-
Possible Cause 3: Deborylation of the Boronic Ester. The boronic acid/ester can degrade during the reaction, especially at high temperatures or in the presence of water.[2]
-
Solution: Use a slight excess (1.1-1.5 equivalents) of the boronic ester. Avoid unnecessarily long reaction times and high temperatures.
-
-
Possible Cause 4: Steric Hindrance or Electronic Effects. The substituents on the thiophene rings (amino and ester groups) can affect the reaction. Electron-donating groups, like an amino group, can make oxidative addition more difficult.[9]
-
Solution: Screen different phosphine ligands. Bulky, electron-rich ligands (e.g., Buchwald ligands) can accelerate the oxidative addition step.[9]
-
Q5: How do I choose the optimal conditions for my Suzuki coupling?
Optimization is often necessary. A screening of key parameters is the most effective approach. Below is a comparison of reported conditions for bithiophene synthesis that can serve as a starting point.
| Parameter | Option 1 | Option 2 | Option 3 | Option 4 | Reference |
| Catalyst | Pd(PPh₃)₄ | Pd(dppf)Cl₂ | Pd₂(dba)₃ | Pd(OAc)₂ | [1] |
| Ligand | (none) | (none) | SPhos / XPhos | P(t-Bu)₃ | [9] |
| Base | K₂CO₃ | Cs₂CO₃ | K₃PO₄ | KF | [1] |
| Solvent | Toluene/Water | Dioxane/Water | THF | DMF | [1][10] |
| Temperature | 80-100 °C | 90-110 °C | 60-80 °C | Room Temp - 100 °C | [1][10] |
Note: This table presents common starting points. The optimal combination depends on the specific substrates.
Q6: I'm considering Stille coupling instead. What are the advantages and potential issues?
The Stille reaction is known for its tolerance of a wide variety of functional groups and generally mild reaction conditions.[8]
-
Advantages: Organostannanes are often stable and less prone to the protodeborylation seen with boronic acids.[8]
-
Potential Issues:
-
Toxicity: Organotin compounds are toxic and require careful handling and purification to remove tin byproducts.
-
Homocoupling: The stannane reagent can sometimes homocouple, although this is less common than with Grignard or organolithium reagents.
-
Ligand Effects: The reaction often requires the absence of certain ligands like triphenylphosphine at high temperatures, which can inhibit the reaction. Adding a copper(I) co-catalyst can sometimes enhance reactivity.[8]
-
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol is a general guideline and should be optimized for the specific substrates.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. asianpubs.org [asianpubs.org]
- 6. Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.iucr.org [journals.iucr.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. reddit.com [reddit.com]
- 10. reddit.com [reddit.com]
Technical Support Center: Synthesis of Aminothiophene Carboxylates
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of aminothiophene carboxylates. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the Gewald synthesis of 2-aminothiophene-3-carboxylates?
A1: The Gewald reaction is a robust method for synthesizing polysubstituted 2-aminothiophenes; however, several side reactions can occur, impacting the yield and purity of the desired product. The most frequently encountered side reactions include:
-
Formation of Knoevenagel-Cope Intermediate: The initial step of the Gewald reaction is a Knoevenagel condensation to form an α,β-unsaturated nitrile. If the subsequent addition of sulfur and cyclization are slow or incomplete, this intermediate can remain in the reaction mixture.[1]
-
Dimerization of the α,β-Unsaturated Nitrile: Under certain conditions, the Knoevenagel intermediate can undergo self-condensation or dimerization, leading to the formation of a six-membered ring system.[1] This side reaction is highly dependent on the reaction conditions.
-
Thorpe-Ziegler Cyclization: Intramolecular condensation of dinitrile intermediates can lead to the formation of cyclic ketones after hydrolysis, a process known as the Thorpe-Ziegler reaction.[2][3][4][5]
-
Polymerization: Starting materials or reactive intermediates can polymerize, especially at elevated temperatures, leading to the formation of insoluble materials and reducing the yield of the desired product.[1]
-
Unreacted Starting Materials: Incomplete conversion will result in the presence of the initial carbonyl compound and active methylene nitrile in the final reaction mixture.[1]
Q2: How does the choice of base influence the outcome of the Gewald reaction and the formation of side products?
A2: The base plays a critical role in the Gewald reaction, primarily by catalyzing the initial Knoevenagel-Cope condensation.[1] Commonly used bases include secondary amines like morpholine and piperidine, and tertiary amines such as triethylamine. The choice and amount of base can significantly affect the reaction rate, yield, and the profile of side products. For less reactive ketones, a stronger base may be necessary to facilitate the initial condensation.[1] However, a highly basic environment can also promote dimerization and other side reactions. Recent studies have explored the use of catalytic amounts of conjugate acid-base pairs, such as piperidinium borate, to improve reaction efficiency and yield.
Q3: What is the effect of reaction temperature on the synthesis of aminothiophene carboxylates?
A3: The reaction temperature is a crucial parameter that influences the rates of both the desired product formation and competing side reactions. While some Gewald reactions proceed at room temperature, many require heating to 40-60 °C to enhance the reactivity of elemental sulfur.[1] However, excessive heat can promote the formation of byproducts and polymerization.[1] It is advisable to screen a range of temperatures to determine the optimal conditions for a specific set of substrates.
Q4: How can I purify my crude aminothiophene carboxylate product from the reaction byproducts?
A4: The most common methods for purifying aminothiophene carboxylates are recrystallization and column chromatography.
-
Recrystallization: This is often effective for solid products. Common solvents for recrystallization include ethanol, methanol, or mixtures of ethyl acetate and hexanes.
-
Column Chromatography: Silica gel is a common stationary phase for the column chromatography of aminothiophene derivatives. The choice of eluent is critical for achieving good separation. A mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a polar solvent (e.g., ethyl acetate) is typically used. For acidic products like aminothiophene carboxylic acids, adding a small amount (0.1-1%) of acetic acid or formic acid to the eluent can prevent streaking on the TLC plate and improve separation. An ideal Rf value for the target compound on a TLC plate for good separation in column chromatography is generally between 0.15 and 0.4.
Troubleshooting Guides
Issue 1: Low or No Product Yield
| Possible Cause | Recommended Solution(s) |
| Inefficient Knoevenagel-Cope Condensation | - Base Selection: Screen different bases (e.g., piperidine, morpholine, triethylamine) to find the most effective one for your substrates. For less reactive ketones, a stronger base might be required.[1] - Water Removal: The condensation step produces water, which can inhibit the reaction. Consider using a Dean-Stark apparatus or adding a dehydrating agent.[1] |
| Poor Sulfur Solubility or Reactivity | - Solvent Choice: Use polar solvents like ethanol, methanol, or DMF to improve the solubility and reactivity of sulfur.[1] - Temperature Optimization: Gently heat the reaction mixture (typically 40-60 °C) to enhance sulfur's reactivity. Avoid excessive heat to prevent side reactions.[1] |
| Steric Hindrance | - Two-Step Protocol: For sterically hindered ketones, first isolate the α,β-unsaturated nitrile from the Knoevenagel-Cope condensation, and then react it with sulfur and base in a separate step.[1] - Microwave Irradiation: Microwave-assisted synthesis can improve yields and reduce reaction times, especially for challenging substrates. |
| Incorrect Stoichiometry | - Reagent Purity: Ensure all starting materials are pure and dry. - Accurate Measurement: Precisely measure all reagents according to the chosen protocol. |
Issue 2: High Level of Impurities in the Crude Product
| Side Product Identified | Mitigation Strategy |
| Unreacted Starting Materials | Increase reaction time, optimize the reaction temperature, or consider using a more effective catalyst.[1] |
| Knoevenagel-Cope Intermediate | Ensure a sufficient amount of sulfur is present and that the reaction conditions (temperature, base) are suitable for the cyclization step.[1] |
| Dimerization or Polymerization Products | Adjust the concentration of reactants, modify the rate of reagent addition, or change the solvent.[1] |
Data Presentation
The following tables summarize the impact of different reaction conditions on the yield of aminothiophene carboxylates.
Table 1: Effect of Catalyst on the Synthesis of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile *
| Entry | Catalyst (mol%) | Time | Yield (%) |
| 1 | None | >24 h | No Reaction |
| 2 | Pyrrolidinium borate (20) | 45 min | 85 |
| 3 | Piperidinium borate (20) | 30 min | 96 |
| 4 | Morpholinium borate (20) | 60 min | 82 |
Reaction conditions: Cyclohexanone (1 equiv), malononitrile (1 equiv), sulfur (1 equiv), EtOH/H₂O (9:1), 100 °C.
Table 2: Comparison of Conventional Heating vs. Microwave Irradiation for the Synthesis of Various 2-Aminothiophenes *
| R Group (in R-CO-CH₃) | Activating Group (EWG) | Method | Time | Yield (%) |
| Phenyl | CO₂Et | Conventional | 3 h | 72 |
| Phenyl | CO₂Et | Microwave | 10 min | 82 |
| 4-Me-Phenyl | CN | Conventional | 4 h | 58 |
| 4-Me-Phenyl | CN | Microwave | 15 min | 60 |
| 4-Cl-Phenyl | CONHPh | Conventional | 3 h | 55 |
| 4-Cl-Phenyl | CONHPh | Microwave | 10 min | 87 |
General conditions vary. Conventional heating often involves refluxing in ethanol with an amine base. Microwave conditions are often solvent-free or on a solid support.
Experimental Protocols
Protocol 1: One-Pot Synthesis of Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
This protocol provides a general guideline for the one-pot Gewald synthesis.
Materials:
-
Cyclohexanone
-
Ethyl cyanoacetate
-
Elemental sulfur
-
Morpholine
-
Ethanol
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add cyclohexanone (10 mmol, 1.06 mL), ethyl cyanoacetate (10 mmol, 1.15 mL), and elemental sulfur (10 mmol, 0.32 g).
-
Add ethanol (10 mL) to the flask.
-
With stirring, add morpholine (10 mmol, 0.90 mL) to the mixture.
-
Heat the reaction mixture to reflux and stir overnight.
-
Monitor the reaction progress by Thin Layer Chromatography (TCC).
-
After the reaction is complete, cool the mixture to room temperature.
-
If a precipitate forms, collect the solid by filtration and wash it with cold ethanol.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by recrystallization from ethanol or by column chromatography.
Protocol 2: Purification of Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate by Column Chromatography
Materials:
-
Crude product from Protocol 1
-
Silica gel (60-120 mesh)
-
Hexane (or petroleum ether)
-
Ethyl acetate
Procedure:
-
TLC Analysis: Dissolve a small amount of the crude product in ethyl acetate and spot it on a silica gel TLC plate. Develop the plate using a mixture of hexane and ethyl acetate (e.g., 8:2 v/v) as the eluent. Visualize the spots under UV light. The desired product should have an Rf value of approximately 0.3-0.4 in this system. Adjust the eluent polarity to achieve optimal separation from impurities.
-
Column Packing: Prepare a slurry of silica gel in hexane and pour it into a glass column. Allow the silica gel to settle, ensuring a uniform packing without any air bubbles. Drain the excess solvent until the solvent level is just above the silica gel bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent mixture. Adsorb the sample onto a small amount of silica gel by evaporating the solvent. Carefully add the dried silica with the adsorbed sample to the top of the column.
-
Elution: Add the hexane/ethyl acetate eluent to the column and begin collecting fractions.
-
Fraction Analysis: Monitor the collected fractions by TLC.
-
Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator to obtain the purified ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate.
Visualizations
Caption: Main reaction pathway of the Gewald synthesis and a key side reaction.
Caption: A troubleshooting workflow for addressing low yields in the Gewald synthesis.
References
Technical Support Center: Recrystallization of Methyl 5'-amino-2,3'-bithiophene-4'-carboxylate
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the recrystallization of Methyl 5'-amino-2,3'-bithiophene-4'-carboxylate and related bithiophene derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of recrystallizing this compound?
Recrystallization is a critical purification technique used to remove impurities from a solid compound. For this compound, which is likely synthesized as a crude product, recrystallization is essential to obtain a high-purity crystalline solid suitable for subsequent reactions, analytical testing, or biological assays. The process relies on the principle that the solubility of the compound and its impurities will differ in a given solvent at different temperatures.
Q2: How do I choose a suitable solvent for the recrystallization?
The ideal solvent is one in which this compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. The impurities should either be highly soluble at all temperatures (to remain in the mother liquor) or insoluble in the hot solvent (to be removed by hot filtration). A solvent pair, consisting of a "good" solvent in which the compound is soluble and a "poor" solvent in which it is insoluble, can also be effective.
Q3: What are the key steps in a successful recrystallization?
A successful recrystallization generally involves:
-
Dissolving the crude solid in a minimum amount of a suitable hot solvent.
-
Decolorizing the solution with activated carbon, if necessary, to remove colored impurities.
-
Performing a hot filtration to remove any insoluble impurities.
-
Allowing the hot, saturated solution to cool slowly and undisturbed to promote crystal growth.
-
Collecting the purified crystals by vacuum filtration.
-
Washing the crystals with a small amount of cold solvent to remove any adhering mother liquor.
-
Drying the crystals to remove all traces of the solvent.
Q4: My compound is not dissolving in the hot solvent. What should I do?
If your compound is not dissolving, it could be due to a few reasons. First, ensure you are giving it enough time to dissolve, as some compounds are slow to go into solution even at boiling temperatures. If it still doesn't dissolve after adding a significant amount of solvent, it's possible that insoluble impurities are present. In this case, you should perform a hot filtration to remove them. It is also possible you have selected an inappropriate solvent.
Q5: How can I improve the yield of my recrystallization?
To maximize your yield, it is crucial to use the minimum amount of hot solvent necessary to dissolve your crude product.[1] Any excess solvent will retain more of your compound in the solution upon cooling, thereby reducing your final yield.[2] Additionally, ensure that the solution cools slowly to allow for maximum crystal formation. Finally, when washing the collected crystals, use a minimal amount of ice-cold solvent to prevent your purified product from redissolving.[1]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No crystals form upon cooling. | 1. Too much solvent was used, resulting in a solution that is not supersaturated upon cooling.[3][4] 2. The solution is supersaturated, but crystallization has not been initiated.[1] | 1. Boil off some of the solvent to concentrate the solution and then allow it to cool again. 2. Induce crystallization by scratching the inside of the flask with a glass rod at the surface of the liquid or by adding a seed crystal of the pure compound.[1] |
| The compound "oils out" instead of crystallizing. | 1. The melting point of the compound is lower than the boiling point of the solvent.[4] 2. The rate of cooling is too rapid. 3. The compound is significantly impure.[4] | 1. Re-heat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly. 2. Consider using a lower-boiling point solvent or a different solvent system. 3. If the issue persists, further purification by another method, such as column chromatography, may be necessary before attempting recrystallization.[4] |
| Crystals form too quickly, resulting in a fine powder or precipitate. | 1. The solution is too concentrated. 2. The solution was cooled too rapidly ("shock cooling").[3] | 1. Re-heat the mixture, add a small amount of additional hot solvent, and allow it to cool more slowly.[2] 2. Insulate the flask to ensure a gradual decrease in temperature. |
| The recrystallized product is still colored. | 1. Colored impurities are present that are soluble in the recrystallization solvent. | 1. After dissolving the crude product in the hot solvent, add a small amount of activated charcoal to the solution. 2. Gently boil the solution with the charcoal for a few minutes. 3. Perform a hot filtration to remove the charcoal and the adsorbed impurities before allowing the solution to cool. |
| Low recovery of the purified compound. | 1. Too much solvent was used.[1][2] 2. Premature crystallization occurred during hot filtration. 3. The crystals were washed with too much cold solvent or with solvent that was not sufficiently cold.[1] 4. The compound has significant solubility in the cold solvent. | 1. Use the minimum amount of hot solvent required for dissolution. 2. Pre-heat the funnel and filter paper before hot filtration to prevent the solution from cooling and crystallizing prematurely.[5] 3. Use a minimal amount of ice-cold solvent for washing the crystals. 4. Cool the solution in an ice bath to minimize the solubility of the compound in the mother liquor.[5] |
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization
-
Solvent Selection: Test the solubility of a small amount of the crude this compound in various solvents to find one in which it is sparingly soluble at room temperature but readily soluble when hot. Common solvents for aromatic compounds include ethanol, methanol, ethyl acetate, toluene, and hexanes.
-
Dissolution: Place the crude compound in an Erlenmeyer flask. Add a small amount of the selected solvent and heat the mixture to boiling with gentle swirling. Continue to add small portions of the hot solvent until the compound is completely dissolved.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration. Pre-heat a funnel and a new flask. Place a fluted filter paper in the hot funnel and pour the hot solution through it.
-
Crystallization: Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly to room temperature. To maximize crystal formation, you can then place the flask in an ice bath.
-
Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator to remove any residual solvent.
Protocol 2: Solvent-Pair Recrystallization
-
Solvent Selection: Choose a pair of miscible solvents. One solvent should readily dissolve the compound at all temperatures (the "good" solvent), and the other should not dissolve the compound at any temperature (the "poor" solvent).
-
Dissolution: Dissolve the crude this compound in the minimum amount of the hot "good" solvent.
-
Addition of "Poor" Solvent: While the solution is still hot, add the "poor" solvent dropwise until the solution becomes slightly cloudy (turbid). This indicates that the solution is saturated.
-
Clarification: Add a few drops of the hot "good" solvent until the solution becomes clear again.
-
Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.
-
Crystal Collection, Washing, and Drying: Follow steps 5-7 from the Single-Solvent Recrystallization protocol.
Visualizations
Caption: Experimental workflow for the recrystallization of this compound.
Caption: Troubleshooting logic for when crystals fail to form during recrystallization.
References
Technical Support Center: Column Chromatography for Thiophene Derivative Purification
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of thiophene derivatives using column chromatography.
Troubleshooting Guide
This guide addresses common issues encountered during the column chromatography of thiophene derivatives, offering potential causes and solutions.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Poor Separation of Desired Compound and Impurities | The solvent system (eluent) is not optimal. | Perform a thorough solvent screen using Thin Layer Chromatography (TLC) to identify a system that provides a good separation (ΔRf > 0.2).[1] |
| The column is overloaded with the crude product. | Use a larger column with more stationary phase relative to the amount of crude material. A general guideline is a 50:1 to 100:1 ratio of silica gel to crude product by weight.[1] | |
| The column was not packed properly, leading to channeling. | Ensure the column is packed uniformly without any air bubbles or cracks. Using a slurry method for packing can help create a homogenous stationary phase.[2][3] | |
| Compound Streaks or "Tails" During Elution | The compound is interacting too strongly with the stationary phase (e.g., silica gel). | Add a small amount of a polar modifier to the eluent. For acidic compounds, a few drops of acetic acid may help, while for basic compounds, triethylamine is often used.[1] |
| The sample was overloaded on the column. | Reduce the amount of sample loaded onto the column.[1] | |
| The compound has poor solubility in the chosen eluent. | Try to find a solvent system that dissolves the compound well.[4] If solubility is a major issue, consider dry loading the sample.[5] | |
| Compound Does Not Elute from the Column | The compound may have decomposed on the stationary phase. | Test the stability of your compound on silica gel using a 2D TLC.[4][5] If it is unstable, consider deactivating the silica gel or using an alternative stationary phase like alumina or Florisil.[1][4] |
| The solvent system is not polar enough. | Gradually increase the polarity of the eluent (gradient elution).[6] If the compound is very polar, a more aggressive solvent system, potentially containing ammonia, might be necessary.[4] | |
| You are not using the correct solvent system. | Double-check the solvents used to prepare the mobile phase to ensure they are correct and in the right proportions.[4] | |
| The eluted fractions are too dilute to detect the compound. | Concentrate the fractions where you expect your compound to be and re-analyze by TLC.[4] | |
| Compound Degrades on the Silica Gel Column | Thiophene derivatives, especially aldehydes, can be sensitive to the acidic nature of silica gel.[1][7] | Deactivate the silica gel by adding 1-2% triethylamine to the eluent.[1] Minimize the contact time by running the column as quickly as possible (flash chromatography).[1][7] Use a different, less acidic stationary phase such as neutral alumina.[1][8] |
| Separation of Regioisomers is Difficult | Regioisomers often have very similar polarities, making separation challenging.[1] | Systematically screen various solvent systems using TLC. A combination of a non-polar solvent (e.g., hexane) with a slightly more polar one (e.g., dichloromethane, toluene) can improve selectivity.[1] Use a long, narrow column to increase the number of theoretical plates and enhance separation.[1] Employ a shallow solvent gradient to improve resolution.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the most common stationary phase for purifying thiophene derivatives?
A1: Silica gel is the most commonly used stationary phase for the column chromatography of thiophene derivatives due to its versatility.[1][3] However, for acid-sensitive thiophenes, neutral alumina can be a better alternative.[1][4]
Q2: How do I choose the right solvent system for my thiophene derivative purification?
A2: The ideal solvent system is typically determined by preliminary analysis using Thin Layer Chromatography (TLC).[1][9] The goal is to find a solvent or solvent mixture that moves the desired compound to an Rf value of approximately 0.3-0.4, with good separation from impurities.[4] A common starting point for many thiophene compounds is a mixture of a non-polar solvent like n-hexane and a more polar solvent such as ethyl acetate.[2]
Q3: My thiophene derivative is an aldehyde and seems to be oxidizing on the column. What can I do?
A3: Aldehydes can be sensitive to the acidic nature of silica gel, which can catalyze oxidation.[7] To mitigate this, you can deactivate the silica by adding a small amount of triethylamine (0.5-1%) to your eluent system.[7] Additionally, minimizing the time the compound spends on the column by using flash chromatography can be beneficial.[7]
Q4: I'm trying to separate a non-polar thiophene derivative, but it's moving too fast on the column. What should I do?
A4: If your non-polar compound is eluting too quickly (high Rf value), you need to decrease the polarity of your mobile phase. This can be achieved by increasing the proportion of the non-polar solvent (e.g., hexane) in your solvent mixture.
Q5: What is "dry loading" and when should I use it for my thiophene derivative?
A5: Dry loading is a technique where the sample is pre-adsorbed onto a small amount of silica gel before being loaded onto the column.[5] This method is particularly useful when your crude sample has poor solubility in the eluent system you plan to use.[5]
Experimental Protocols
General Protocol for Silica Gel Column Chromatography of a Thiophene Derivative
This protocol outlines a general procedure for the purification of a thiophene derivative using silica gel column chromatography.
Materials:
-
Crude thiophene derivative
-
Silica gel (230-400 mesh)
-
Solvents (e.g., Hexane, Ethyl Acetate, Dichloromethane)
-
Triethylamine (optional, for deactivation)
-
Glass chromatography column
-
Sand
-
Cotton or glass wool
-
Collection tubes or flasks
-
TLC plates and chamber
-
UV lamp for visualization
-
Rotary evaporator
Procedure:
-
TLC Analysis: Dissolve a small amount of the crude product in a suitable solvent. Run TLC plates with various solvent systems (e.g., different ratios of hexane:ethyl acetate) to find the optimal eluent for separation.
-
Column Packing:
-
Place a small plug of cotton or glass wool at the bottom of the column.[3]
-
Add a small layer of sand over the plug.[3]
-
Prepare a slurry of silica gel in the initial, least polar eluent.
-
Pour the slurry into the column, tapping the side gently to ensure even packing and remove air bubbles.[3]
-
Allow the silica to settle, and then add a protective layer of sand on top.
-
The solvent level should never drop below the top of the silica gel.[5]
-
-
Sample Loading:
-
Wet Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent.[5] Carefully add the sample solution to the top of the column.[5]
-
Dry Loading: Dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder.[5] Carefully add this powder to the top of the column.[5]
-
-
Elution: Begin eluting the column with the solvent system determined from the TLC analysis. If using a gradient, gradually increase the polarity of the eluent.
-
Fraction Collection: Collect the eluting solvent in a series of fractions.
-
Fraction Analysis: Analyze each fraction by TLC to identify which ones contain the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified thiophene derivative.[1]
Data Presentation
The following table provides illustrative data on the purification of a hypothetical thiophene carboxamide derivative, comparing different eluent systems in column chromatography.
| Eluent System (Hexane:Ethyl Acetate) | Crude Loading (mg) | Purified Yield (mg) | Recovery (%) | Purity (by HPLC, %) |
| 95:5 | 500 | 390 | 78 | 95 |
| 90:10 | 500 | 410 | 82 | 98 |
| 80:20 | 500 | 425 | 85 | 94 |
Note: This data is for illustrative purposes only and actual results may vary depending on the specific compound and experimental conditions.
Visualizations
Caption: Experimental workflow for thiophene derivative purification.
Caption: Troubleshooting logic for poor separation issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 4. Chromatography [chem.rochester.edu]
- 5. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 6. How to optimize your mobile phase to improve selectivity and resolution in chromatography | Buchi.com [buchi.com]
- 7. benchchem.com [benchchem.com]
- 8. How to choose a stationary phase, optimize selectivity and get better resolution in chromatography | Buchi.com [buchi.com]
- 9. chromtech.com [chromtech.com]
Technical Support Center: Optimizing Bithiophene Synthesis
Welcome to the Technical Support Center for optimizing reaction conditions for bithiophene synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during experimental work.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of bithiophenes, particularly via common cross-coupling methods like Suzuki and Stille reactions.
Issue 1: Low or No Product Yield
Low or non-existent yield is a frequent problem in cross-coupling reactions. A systematic approach to troubleshooting is recommended.
| Potential Cause | Troubleshooting Steps |
| Inactive Catalyst | 1. Use a fresh batch of palladium catalyst or a robust pre-catalyst.[1] 2. Ensure the catalyst was properly stored under an inert atmosphere. 3. Consider catalyst poisoning by impurities in the reagents or solvents. |
| Poor Quality Reagents | 1. Verify the purity and dryness of the starting materials (e.g., bromothiophene, boronic acids/esters, organostannanes) and solvents.[1] 2. If using a boronic acid, consider that it may be unstable and could have degraded during storage.[2] |
| Presence of Oxygen | 1. Thoroughly degas all solvents and the reaction mixture prior to adding the catalyst.[1] 2. Ensure the reaction is maintained under a positive pressure of an inert gas (e.g., argon or nitrogen) throughout the experiment.[1] |
| Incorrect Reaction Conditions | 1. Re-verify the stoichiometry of all reagents. 2. Optimize the reaction temperature; it may be too low for the reaction to proceed or too high, leading to decomposition.[3] 3. Ensure the base and solvent system are appropriate for the specific substrates being used.[2] |
| Protodeboronation (Suzuki Coupling) | The boronic acid may be unstable under the reaction conditions, leading to the replacement of the boron group with a hydrogen atom.[2] Consider using more stable boronate esters (e.g., pinacol or MIDA esters) or trifluoroborate salts.[1][2] |
Issue 2: Formation of Significant Side Products
The presence of impurities and side products can complicate purification and reduce the overall yield.
| Side Product | Potential Cause | Mitigation Strategies |
| Homocoupling | The coupling of two molecules of the same starting material (e.g., boronic acid with itself or organostannane with itself).[1][4] | This is often promoted by the presence of oxygen. Ensure the reaction is thoroughly degassed and maintained under an inert atmosphere.[1] |
| Dehalogenation | The replacement of a halogen atom on the thiophene ring with a hydrogen atom. | This can be a significant issue, especially in the presence of excess water in Suzuki couplings.[1] Use minimal amounts of water or consider anhydrous conditions, though this may sometimes hinder the reaction.[1] |
| Protodeboronation (Suzuki) | Cleavage of the C-B bond of the boronic acid.[1] | Use stable boron reagents like boronate esters or trifluoroborate salts.[1] |
Issue 3: Difficulty with Product Purification
Even with a successful reaction, isolating the pure bithiophene product can be challenging.
| Problem | Suggested Solution |
| Removal of Tin Residues (Stille Coupling) | Organotin byproducts can be difficult to remove. |
| Separation from Starting Materials or Homocoupled Products | The desired product may have similar polarity to starting materials or side products. |
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing 2,2'-bithiophenes?
A: The most prevalent methods involve transition metal-catalyzed cross-coupling reactions.[5] The Suzuki-Miyaura coupling (using a thiophene-boronic acid or ester) and the Stille coupling (using an organostannane derivative) are widely used due to their efficiency and tolerance of various functional groups.[5][6]
Q2: What is a good starting point for reaction conditions for a Suzuki coupling to synthesize 2,2'-bithiophene?
A: A common starting point involves using a palladium catalyst like Pd(PPh₃)₄, a base such as K₂CO₃ or K₃PO₄, and a solvent system like a mixture of toluene and water or dioxane and water.[1][3][6] The reaction is typically heated to around 80-100 °C under an inert atmosphere.[3][6]
Q3: How can I monitor the progress of my bithiophene synthesis reaction?
A: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).[6] This allows you to determine when the starting materials have been consumed and the product has formed.
Q4: Can I perform a one-pot double Suzuki coupling on a di-substituted thiophene?
A: Yes, a one-pot, sequential double Suzuki coupling is a viable method for synthesizing unsymmetrical diarylthiophenes.[1] This typically involves running the first coupling to completion, then adding the second boronic acid, and potentially more catalyst and base, to the same reaction vessel.[1]
Q5: Are there alternatives to palladium catalysts for these coupling reactions?
A: While palladium-based catalysts are most common, research has explored the use of less toxic and more cost-effective metals like nickel.[7] However, challenges such as sluggish transmetalation can occur with nickel catalysts.[7]
Experimental Protocols
Below are detailed methodologies for Suzuki and Stille couplings for bithiophene synthesis.
Protocol 1: General Procedure for Suzuki Coupling
This protocol is a general method for the palladium-catalyzed Suzuki-Miyaura cross-coupling of a thiophene halide with a thiophene-boronic acid.
Reagents and Materials:
-
Thiophene halide (e.g., 2-bromothiophene) (1.0 mmol)
-
Thiophene boronic acid (or boronic ester) (1.2 mmol)
-
Pd(PPh₃)₄ (0.03 mmol)
-
K₂CO₃ (2.0 mmol)
-
Toluene (10 mL)
-
Water (1 mL)
-
Anhydrous sodium sulfate
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Silica gel for column chromatography
Procedure:
-
To a reaction vessel, add the thiophene halide, thiophene boronic acid, and potassium carbonate.
-
Seal the vessel and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Add the degassed toluene and water.
-
Add the Pd(PPh₃)₄ catalyst under a positive pressure of the inert gas.
-
Stir the reaction mixture vigorously and heat to 80-100 °C.[6]
-
Monitor the reaction progress by TLC or GC.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[6]
Protocol 2: General Procedure for Stille Coupling
This protocol describes a general method for the Stille coupling of a thiophene halide with an organostannane reagent.
Reagents and Materials:
-
Thiophene halide (e.g., 2-iodothiophene) (1.0 mmol)
-
Organostannane (e.g., 2-(tributylstannyl)thiophene) (1.1 mmol)
-
Pd₂(dba)₃ (0.02 mmol)
-
P(o-tol)₃ (0.04 mmol)
-
Anhydrous and degassed toluene (10 mL)
Procedure:
-
To a dry Schlenk tube, add the organostannane and thiophene halide.
-
Subject the Schlenk tube and its contents to three pump/purge cycles with argon.
-
Add the anhydrous and degassed toluene via syringe.
-
Add the Pd₂(dba)₃ and P(o-tol)₃ catalysts under a positive pressure of argon.
-
Seal the reaction system and stir the mixture at 90-110 °C for 12-16 hours.[8]
-
After cooling to room temperature, monitor the reaction completion by TLC.
-
Evaporate the solvent under reduced pressure.
-
Isolate the product by silica column chromatography.[8]
Data Presentation
Table 1: Comparison of Suzuki Coupling Protocols for 2,2'-Bithiophene Synthesis
| Catalyst | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/Water | 90 | Good | [3] |
| Pd(PPh₃)₄ | K₂CO₃ | Toluene/Water | 80-100 | Not specified | [6] |
| Pd(OAc)₂/DABCO | Not specified | Not specified | Not specified | Not specified | [9] |
Table 2: Comparison of Stille Coupling Conditions
| Catalyst System | Solvent | Temperature (°C) | Reaction Time (h) | Reference |
| Pd₂(dba)₃ / P(o-tol)₃ | Toluene | 90-110 | 12-16 | [8] |
| Pd(PPh₃)₄ | Toluene | 120 | 6 | [10] |
| Pd(PPh₃)₄ / LiCl | Not specified | Not specified | Not specified | [9] |
Visualizations
Experimental and Troubleshooting Workflows
Caption: A typical experimental workflow for Suzuki coupling in bithiophene synthesis.[6]
Caption: A decision-making flowchart for troubleshooting low yield in cross-coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stille reaction - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. rsc.org [rsc.org]
- 9. Stille Coupling [organic-chemistry.org]
- 10. SYNTHESIS OF NOVEL BITHIOPHENE-SUBSTITUTED HETEROCYCLES BEARING CARBONITRILE GROUPS - PMC [pmc.ncbi.nlm.nih.gov]
"characterization challenges of Methyl 5'-amino-2,3'-bithiophene-4'-carboxylate"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Methyl 5'-amino-2,3'-bithiophene-4'-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What is the molecular formula and CAS number for this compound?
A1: The molecular formula is C₁₀H₉NO₂S₂, and the CAS number is 444907-56-6.[1]
Q2: What are the general stability characteristics of this compound?
A2: Aminothiophene derivatives can be susceptible to oxidation and degradation, particularly if unsubstituted. The presence of electron-withdrawing groups, such as the carboxylate in the target molecule, can increase stability against metabolic oxidation.[2] However, like many amino-substituted heterocyclic compounds, it is advisable to store it under an inert atmosphere, protected from light, and at low temperatures to prevent degradation.
Q3: What are some common impurities that might be observed during the synthesis of this compound?
Q4: Which solvents are suitable for dissolving this compound for analysis?
A4: Based on related bithiophene derivatives, common organic solvents such as dichloromethane, chloroform, and dimethyl sulfoxide (DMSO) are likely to be suitable for dissolving this compound for analytical techniques like NMR and HPLC.[3]
Troubleshooting Guides
This section provides troubleshooting for common challenges encountered during the characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Problem: Broad or disappearing NH₂ proton signals in ¹H NMR.
-
Possible Cause: The amine protons may be undergoing chemical exchange with trace amounts of water or acidic impurities in the NMR solvent.
-
Troubleshooting Steps:
-
Ensure the use of high-purity, anhydrous deuterated solvent.
-
Add a small amount of D₂O to the NMR tube and re-acquire the spectrum. The NH₂ peak should diminish or disappear, confirming its identity.
-
For better resolution, consider acquiring the spectrum at a lower temperature to slow down the exchange rate.
-
Problem: Complex aromatic region with overlapping signals.
-
Possible Cause: The protons on the two thiophene rings may have similar chemical shifts, leading to complex and overlapping multiplets.
-
Troubleshooting Steps:
-
Acquire the spectrum at a higher field strength (e.g., 600 MHz or higher) to improve signal dispersion.
-
Perform 2D NMR experiments, such as COSY and HSQC, to establish proton-proton and proton-carbon correlations, which will aid in assigning the signals.
-
Consider using a different deuterated solvent (e.g., benzene-d₆ instead of CDCl₃) as solvent effects can alter the chemical shifts and potentially resolve overlapping peaks.
-
Mass Spectrometry (MS)
Problem: Difficulty in observing the molecular ion peak (M⁺).
-
Possible Cause: The molecular ion may be unstable and readily fragment upon ionization, especially with high-energy techniques like electron ionization (EI).
-
Troubleshooting Steps:
-
Use a soft ionization technique such as Electrospray Ionization (ESI) or Chemical Ionization (CI) to minimize fragmentation and enhance the observation of the molecular ion.
-
For ESI, ensure the sample is adequately dissolved and infused at an appropriate flow rate.
-
Optimize the ionization source parameters, such as the capillary voltage and temperature, to favor the formation of the molecular ion.
-
Problem: Unexpected fragmentation pattern.
-
Possible Cause: The fragmentation pattern can be complex due to the presence of two thiophene rings and multiple functional groups.
-
Troubleshooting Steps:
-
Analyze the fragmentation pattern for characteristic losses. For esters, a common fragmentation is the loss of the alkoxy group (•OCH₃).[4][5] The thiophene rings may also undergo characteristic cleavages.
-
Perform high-resolution mass spectrometry (HRMS) to obtain accurate mass measurements of the fragment ions. This will help in determining their elemental composition and proposing plausible fragmentation pathways.
-
Compare the observed fragmentation pattern with that of structurally similar compounds if available in the literature or spectral databases.
-
High-Performance Liquid Chromatography (HPLC)
Problem: Poor peak shape or tailing.
-
Possible Cause: The basic amino group can interact with residual acidic silanol groups on the silica-based stationary phase, leading to peak tailing.
-
Troubleshooting Steps:
-
Use a mobile phase with a modifier, such as a small amount of trifluoroacetic acid (TFA) or formic acid, to suppress the ionization of the silanol groups.
-
Employ an end-capped HPLC column specifically designed for the analysis of basic compounds.
-
Optimize the mobile phase composition (e.g., the ratio of organic solvent to aqueous buffer) and pH to improve peak symmetry. For similar compounds, reversed-phase HPLC with a C18 column and a mobile phase of acetonitrile/water with an acidic modifier is a good starting point.[6][7]
-
Problem: Co-elution of impurities.
-
Possible Cause: Impurities with similar polarity to the main compound may not be resolved under the current HPLC conditions.
-
Troubleshooting Steps:
-
Modify the gradient profile of the mobile phase to improve separation. A shallower gradient can often enhance the resolution of closely eluting peaks.
-
Try a different stationary phase with alternative selectivity (e.g., a phenyl-hexyl or a polar-embedded column).
-
Adjust the mobile phase pH to alter the ionization state of the analyte and impurities, which can significantly impact their retention times.
-
Experimental Protocols
General ¹H and ¹³C NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry 5 mm NMR tube.
-
¹H NMR Acquisition:
-
Acquire a standard single-pulse ¹H NMR spectrum.
-
Typical spectral width: -2 to 12 ppm.
-
Relaxation delay (d1): 1-5 seconds.
-
Number of scans: 8-16.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical spectral width: 0 to 200 ppm.
-
Relaxation delay (d1): 2-5 seconds.
-
Number of scans: 1024 or more, depending on the sample concentration.
-
-
Data Processing:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.
-
Reference the spectra to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
-
General HPLC-MS Protocol for Purity Analysis
-
Instrumentation: Use a high-performance liquid chromatograph coupled to a mass spectrometer with an ESI source.
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start with a low percentage of B, and gradually increase to elute the compound. A typical gradient might be 10% to 95% B over 15-20 minutes.
-
Flow Rate: 0.8-1.0 mL/min.
-
Column Temperature: 25-30 °C.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry Conditions (ESI Positive Mode):
-
Capillary Voltage: 3.5-4.5 kV.
-
Drying Gas Flow: 8-12 L/min.
-
Drying Gas Temperature: 300-350 °C.
-
Nebulizer Pressure: 30-40 psi.
-
Scan Range: m/z 100-500.
-
Data Presentation
Note: The following data are for structurally similar compounds and are provided for reference purposes. Experimental data for this compound should be acquired and interpreted for the specific sample.
Table 1: Representative ¹H NMR Data for an Aminothiophene Carboxylate Derivative
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 7.38 | s | 2H | NH₂ |
| 7.25 | m | 5H | Aromatic-H |
| 6.16 | s | 1H | Thiophene-H |
| 3.45 | s | 3H | OCH₃ |
Source: Based on data for Methyl 2-amino-4-phenylthiophene-3-carboxylate.[8]
Table 2: Representative ¹³C NMR Data for an Aminothiophene Dicarboxylate Derivative
| Chemical Shift (δ, ppm) | Assignment |
| 166.46, 166.18, 162.83 | C=O |
| 148.0, 147.89 | Thiophene C-N, C-S |
| 108.47 | Thiophene C |
| 60.38 | OCH₂ |
| 51.02 | OCH₃ |
| 16.0 | CH₃ |
| 14.35 | CH₃ (of ethyl) |
Source: Based on data for 2-Ethyl 4-methyl 5-amino-3-methylthiophene-2,4-dicarboxylate.[9]
Table 3: UV-Vis Absorption Maxima for Bithiophene Derivatives in Solution
| Compound Type | Solvent | λ_max (nm) |
| Bithiophene Derivative 1 | Dichloromethane | 410-420 |
| Bithiophene Derivative 2 | Acetonitrile | 359 |
Source: Based on data for various bithiophene derivatives.[3][10]
Visualizations
References
- 1. This compound | 444907-56-6 [amp.chemicalbook.com]
- 2. Design, synthesis, and screening of ortho-amino thiophene carboxamide derivatives on hepatocellular carcinomaas VEGFR-2Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bithiophene-Based Donor–π–Acceptor Compounds Exhibiting Aggregation-Induced Emission as Agents to Detect Hidden Fingerprints and Electrochromic Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 6. Determination of 4-amino-5-ethyl-3-thiophenecarboxylic acid methyl ester and its acid metabolite in plasma and urine by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Separation of Thiophene-2-carboxylic acid hydrazide on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. asianpubs.org [asianpubs.org]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and Chiroptical Properties of Bithiophene-Functionalized Open and Methylene-Bridged Binaphthyl Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Preventing Oxidation of Aminothiophene Compounds
This technical support center provides guidance for researchers, scientists, and drug development professionals on the prevention, troubleshooting, and analysis of oxidation in aminothiophene compounds.
Frequently Asked Questions (FAQs)
Q1: My aminothiophene compound is turning yellow/brown upon storage. What is happening?
A color change, typically to yellow or brown, is a common visual indicator of degradation, primarily through oxidation. Aminothiophenes, particularly those with electron-rich substituents, are susceptible to oxidation by atmospheric oxygen. This process can be accelerated by exposure to light and elevated temperatures.[1]
Q2: What are the primary pathways of aminothiophene degradation?
The two main degradation pathways for aminothiophene compounds are:
-
Oxidation: The sulfur atom in the thiophene ring is susceptible to oxidation, which can lead to the formation of sulfoxides and subsequently sulfones. The amino group can also be a site of oxidation.[1]
-
Hydrolysis: Depending on the substituents, hydrolysis can also be a degradation pathway, especially under non-neutral pH conditions.
Q3: How can I prevent the oxidation of my aminothiophene compounds during storage?
Proper storage is the most effective way to prevent oxidation.[1] Key recommendations include:
-
Inert Atmosphere: Store solid compounds and solutions under an inert atmosphere such as argon or nitrogen to displace oxygen.[1]
-
Low Temperature: Store compounds at low temperatures. For long-term storage, -20°C is recommended.[1]
-
Light Protection: Protect compounds from light by storing them in amber vials or by wrapping the container in aluminum foil.[1]
Q4: Are there any recommended antioxidants for aminothiophene compounds?
While specific studies on the use of antioxidants for aminothiophenes are limited, general-purpose radical-scavenging antioxidants may offer protection. The choice of antioxidant can be critical and may depend on the solvent system and downstream applications.
-
Butylated hydroxytoluene (BHT): A common synthetic antioxidant that is effective in non-polar solvents.
-
α-Tocopherol (Vitamin E): A natural antioxidant that is more effective in polar solvents.
It is crucial to test the compatibility and effectiveness of any antioxidant with your specific aminothiophene derivative and experimental system.
Troubleshooting Guides
Issue 1: Color Change or Degradation Observed in a Stored Sample
dot
Caption: Troubleshooting workflow for a degraded aminothiophene sample.
Solutions:
-
Verify Storage Conditions: Immediately verify that the compound has been stored under an inert atmosphere, at a low temperature (ideally ≤ -20°C), and protected from light.
-
Analytical Confirmation: Before using the compound, confirm its purity using an analytical technique such as HPLC-UV or NMR spectroscopy. Compare the results to a reference standard or data from the freshly prepared, pure compound.
-
Purification: If minor degradation has occurred, repurification by recrystallization or column chromatography may be possible.
-
Disposal: If significant degradation is confirmed, it is best to discard the sample to avoid unreliable experimental results.[1]
Issue 2: Suspected Oxidation During Synthesis or Work-up
dot
References
Validation & Comparative
Comparative Analysis of NMR Spectral Data for Aminothiophene and Bithiophene Derivatives
For researchers, scientists, and professionals engaged in drug development and materials science, a comprehensive understanding of the structural characteristics of heterocyclic compounds is essential. Among these, thiophene and its derivatives are fundamental building blocks in a wide array of pharmaceutical agents and functional materials. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the detailed structural elucidation of these molecules.
Comparative NMR Data
The chemical shifts (δ) in both ¹H and ¹³C NMR spectra are exquisitely sensitive to the electronic environment of the atomic nuclei. The nature and position of substituents on the thiophene ring significantly influence the electron density distribution and, consequently, the resonance frequencies of the ring's protons and carbons. The following tables summarize the ¹H and ¹³C NMR data for selected aminothiophene and bithiophene derivatives, offering a comparative framework. The data has been compiled from various sources and is typically recorded in deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
Table 1: ¹H NMR Spectral Data of Selected Thiophene Derivatives
| Compound | Solvent | Chemical Shift (δ, ppm) and Coupling Constant (J, Hz) |
| Methyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate [1] | DMSO-d₆ | 7.20 (s, 2H, NH₂), 3.66 (s, 3H, OCH₃), 2.56-2.40 (m, 4H, cyclohexane), 1.67-1.65 (m, 4H, cyclohexane) |
| Methyl 2-amino-4-phenylthiophene-3-carboxylate [1] | DMSO-d₆ | 7.38 (s, 2H, NH₂), 7.25 (m, 5H, H-ph), 6.16 (s, 1H, H-thiophene), 3.45 (s, 3H, OMe) |
| Ethyl 2-amino-4-methylthiophene-3-carboxylate [2] | CDCl₃ | 6.07 (s, 2H, NH₂), 5.82 (s, 1H, H-thiophene), 4.29 (q, J = 7.1 Hz, 2H, OCH₂), 2.28 (s, 3H, CH₃), 1.35 (t, J = 7.1 Hz, 3H, CH₂CH₃) |
| 2-Ethyl 4-methyl 5-amino-3-methylthiophene-2,4-dicarboxylate [3] | CDCl₃ | 6.57 (bs, 2H, NH₂), 4.26 (q, J = 7.16 Hz, 2H, OCH₂), 3.84 (s, 3H, OCH₃), 2.7 (s, 3H, CH₃), 1.33 (t, J = 7.16 Hz, 3H, CH₂CH₃) |
| Bithiophene-substituted 1,3,4-oxadiazole derivative (1b) [4] | CDCl₃ | 8.03 (d, J=8.8 Hz, 2H), 7.88 (d, J=4 Hz, 1H), 7.72 (d, J=8.4 Hz, 2H), 7.62 (d, J=4.8, 1H), 7.24 (t, J=4.4 Hz, 1H) |
Table 2: ¹³C NMR Spectral Data of Selected Thiophene Derivatives
| Compound | Solvent | Chemical Shift (δ, ppm) |
| Ethyl 2-amino-4-methylthiophene-3-carboxylate [2] | CDCl₃ | 166.13, 164.17, 136.71, 106.72, 102.85, 59.54, 18.40, 14.40 |
| 2-Ethyl 4-methyl 5-amino-3-methylthiophene-2,4-dicarboxylate [3] | CDCl₃ | 166.46, 166.18, 162.83, 148.0, 147.89, 108.47, 60.38, 51.02, 16.0, 14.35 |
| Bithiophene-substituted 1,3,4-oxadiazole derivative (1b) [4] | CDCl₃ | 164.31, 161.10, 132.22, 129.71, 127.95, 127.42, 125.44, 125.10, 123.15 |
Experimental Protocols
A standardized experimental protocol is paramount for acquiring high-quality and reproducible NMR data. The following section outlines a general methodology for the ¹H and ¹³C NMR analysis of thiophene derivatives.[5][6]
1. Sample Preparation:
-
Dissolve 5-10 mg of the compound in approximately 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Transfer the solution to a 5 mm NMR tube.
2. Spectrometer Setup:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Tune and match the probe for the respective nucleus (¹H or ¹³C).
3. ¹H NMR Data Acquisition:
-
Pulse Sequence: A standard single-pulse sequence is typically employed.
-
Spectral Width: Set a spectral width of approximately 12-15 ppm.
-
Acquisition Time: Typically 2-4 seconds.
-
Relaxation Delay: A delay of 1-5 seconds between scans is used to allow for full relaxation of the protons.
-
Number of Scans: 16 to 64 scans are usually sufficient for compounds at this concentration.
4. ¹³C NMR Data Acquisition:
-
Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum and enhance the signal-to-noise ratio through the Nuclear Overhauser Effect (NOE).
-
Spectral Width: A wider spectral width of about 200-250 ppm is necessary.
-
Acquisition Time: Typically 1-2 seconds.
-
Relaxation Delay: A relaxation delay of 2-5 seconds is common.
-
Number of Scans: A significantly larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of the ¹³C isotope.
5. Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase correct the resulting spectrum.
-
Perform baseline correction.
-
Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.
-
Integrate the signals in the ¹H spectrum to determine the relative ratios of the different types of protons.
Visualization of Molecular Structure and Experimental Workflow
To aid in the interpretation of NMR data and to provide a clear overview of the experimental process, the following diagrams have been generated using Graphviz.
Caption: Structure of the target molecule with key proton and carbon environments for NMR analysis.
Caption: A typical experimental workflow for NMR data acquisition and analysis.
References
Comparative Analysis of the 1H NMR Spectrum of Methyl 5'-amino-2,3'-bithiophene-4'-carboxylate and Related Thiophene Derivatives
This guide provides a comparative analysis of the proton nuclear magnetic resonance (¹H NMR) spectral data for Methyl 5'-amino-2,3'-bithiophene-4'-carboxylate and structurally similar aminothiophene and bithiophene derivatives. The data presented is intended to aid researchers, scientists, and drug development professionals in the structural elucidation and characterization of this class of compounds.
Introduction
This compound is a heterocyclic compound of interest in medicinal chemistry and materials science due to the versatile chemical and electronic properties of the bithiophene scaffold. ¹H NMR spectroscopy is a primary analytical technique for the structural determination of such organic molecules. This guide compares the expected ¹H NMR spectral features of the target molecule with experimentally determined data for related compounds, providing a reference for spectral interpretation.
¹H NMR Data Comparison
The following table summarizes the ¹H NMR chemical shift (δ) values for protons in several thiophene-based molecules. The data for the target compound, this compound, is predicted based on the analysis of its structural analogues.
| Compound | Thiophene Ring Protons (δ, ppm) | Amino Group (-NH₂) Proton (δ, ppm) | Methyl Ester (-OCH₃) Proton (δ, ppm) | Other Protons (δ, ppm) | Solvent | Reference |
| This compound (Predicted) | ~6.0-8.0 | ~7.0-8.0 | ~3.5 | - | DMSO-d₆ | Inferred from related structures |
| Methyl 2-amino-4-phenylthiophene-3-carboxylate | 6.16 (s, 1H, H-thiophene) | 7.38 (s, 2H) | 3.45 (s, 3H) | 7.25 (m, 5H, H-ph) | DMSO-d₆ | [1] |
| Diethyl 5-amino-3-methylthiophene-2,4-dicarboxylate | - | 7.90 (s, 2H) | - | 1.25 (m, 6H, ester), 2.58 (s, 3H, CH₃), 4.16 (m, 4H, OCH₂) | DMSO-d₆ | [1] |
| Ethyl 2-amino-4-methylthiophene-3-carboxylate | 5.82 (s, 1H) | 6.07 (s, 2H) | - | 1.35 (t, 3H), 2.28 (s, 3H), 4.29 (q, 2H) | CDCl₃ | [2] |
| Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate | - | 6.67 (broad s, 2H) | - | 1.38 (t, 3H), 2.43 (s, 3H), 2.7 (s, 3H), 4.32 (q, 2H) | CDCl₃ | [3] |
| 2,2'-Bithiophene | 7.0-7.4 (m) | - | - | - | CDCl₃ | [4] |
Note: Chemical shifts are reported in parts per million (ppm) downfield from tetramethylsilane (TMS). Multiplicity is indicated as s (singlet), d (doublet), t (triplet), q (quartet), and m (multiplet).
Experimental Protocol for ¹H NMR Spectroscopy
The following is a general procedure for obtaining a ¹H NMR spectrum of a thiophene derivative, based on standard laboratory practices.[2][5]
1. Sample Preparation:
-
Weigh approximately 5-10 mg of the purified solid sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.
-
Vortex the mixture until the sample is completely dissolved.
-
Transfer the solution to a standard 5 mm NMR tube using a Pasteur pipette.
2. NMR Spectrometer Setup:
-
The ¹H NMR spectra are typically recorded on a 300 or 400 MHz spectrometer.
-
The instrument is locked onto the deuterium signal of the solvent.
-
The sample is shimmed to optimize the magnetic field homogeneity.
3. Data Acquisition:
-
A standard one-pulse sequence is used to acquire the ¹H NMR spectrum.
-
The spectral width is set to encompass all expected proton signals (typically 0-15 ppm).
-
A sufficient number of scans (e.g., 16 or 32) are acquired to achieve an adequate signal-to-noise ratio.
-
The relaxation delay between scans is set to an appropriate value (e.g., 1-5 seconds) to ensure quantitative signal integration.
4. Data Processing:
-
The acquired free induction decay (FID) is Fourier transformed to obtain the frequency-domain spectrum.
-
The spectrum is phased and baseline corrected.
-
The chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).
-
The signals are integrated to determine the relative number of protons corresponding to each resonance.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for ¹H NMR analysis of a thiophene compound.
Caption: General workflow for ¹H NMR sample preparation and analysis.
References
Comparative Analysis of the Vibrational Signature of Methyl 5'-amino-2,3'-bithiophene-4'-carboxylate via FTIR Spectroscopy
A Guide for Researchers in Drug Development and Materials Science
This guide provides a comparative analysis of the Fourier-Transform Infrared (FTIR) spectroscopy of Methyl 5'-amino-2,3'-bithiophene-4'-carboxylate. While a dedicated spectrum for this specific molecule is not publicly available, this document synthesizes data from structurally related compounds to predict its characteristic vibrational modes. This information is benchmarked against known thiophene and bithiophene derivatives to aid researchers in the identification and characterization of this and similar compounds.
The unique electronic and structural properties of substituted bithiophenes make them valuable building blocks in the development of novel pharmaceuticals and organic electronic materials.[1] FTIR spectroscopy serves as a rapid and non-destructive technique to confirm the presence of key functional groups and to elucidate the molecular structure.
Predicted FTIR Spectral Data and Comparison
The FTIR spectrum of this compound is expected to exhibit characteristic absorption bands arising from its constituent functional groups: the amino group (-NH₂), the methyl ester group (-COOCH₃), and the bithiophene core. The predicted wavenumbers for these vibrations are presented in Table 1, alongside experimental data from comparable molecules to provide a reference for spectral interpretation.
| Functional Group/Vibrational Mode | Predicted Wavenumber (cm⁻¹) for Target Molecule | Comparative Compound | Observed Wavenumber (cm⁻¹) | Reference |
| Amino Group (-NH₂) Stretching | 3450 - 3300 (two bands) | Methyl-2-amino-4-phenylthiophene-3-carboxylate | 3460, 3321 | [2] |
| Diethyl-5-amino-3-methylthiophene-2,4-dicarboxylate | 3423, 3306 | [2] | ||
| C-H (Aromatic) Stretching | 3120 - 3050 | Substituted Thiophenes | 3120 - 3050 | [3] |
| C-H (Aliphatic, -CH₃) Stretching | 2950 - 2850 | Methyl-2-amino-4-phenylthiophene-3-carboxylate | 2947 | [2] |
| Ester Carbonyl (C=O) Stretching | ~1700 - 1660 | Methyl-2-amino-4-phenylthiophene-3-carboxylate | 1666 | [2] |
| Diethyl-5-amino-3-methylthiophene-2,4-dicarboxylate | 1676 | [2] | ||
| Thiophene Ring C=C Stretching | 1610 - 1400 | Substituted Thiophenes | 1606 - 1438 | [4] |
| 2-Thiophene Carboxylic Acid | 1528, 1352 | [5] | ||
| Amino Group (-NH₂) Bending | ~1600 | 2-amino-5-methylpyridine | ~1600 | [6] |
| Ester C-O Stretching | 1250 - 1200 | Methyl-2-amino-4-phenylthiophene-3-carboxylate | 1224 | [2] |
| Diethyl-5-amino-3-methylthiophene-2,4-dicarboxylate | 1238 | [2] | ||
| Thiophene Ring C-S Stretching | 850 - 650 | 2-Thiophene Carboxylic Acid | 647 | [5] |
| Substituted Thiophenes | 710 - 687 | [5] | ||
| C-H Out-of-Plane Bending | 900 - 700 | Substituted Thiophenes | 900 - 650 | [3] |
Key Observations and Interpretations:
-
Amino Group: The presence of two distinct bands in the 3450-3300 cm⁻¹ region for the N-H stretching vibrations would be a strong indicator of the primary amine.
-
Ester Group: A sharp, intense peak around 1700-1660 cm⁻¹ is characteristic of the C=O stretch of the methyl ester. The C-O stretching band will appear in the fingerprint region.
-
Bithiophene Core: The aromatic C=C stretching vibrations of the two thiophene rings are expected to produce a series of bands between 1610 cm⁻¹ and 1400 cm⁻¹. The exact positions and intensities of these bands will be influenced by the substitution pattern. The C-S stretching vibrations are typically weaker and found at lower wavenumbers.[7]
Experimental Protocol: FTIR Analysis of Solid Samples
This section details a standard procedure for acquiring the FTIR spectrum of a solid organic compound like this compound using the KBr pellet method.
Materials and Equipment:
-
Fourier-Transform Infrared (FTIR) Spectrometer
-
Agate mortar and pestle
-
Hydraulic press with pellet-forming die
-
Potassium bromide (KBr), spectroscopy grade, dried
-
Spatula
-
Analytical balance
Procedure:
-
Sample Preparation:
-
Thoroughly dry the KBr powder in an oven at 110°C for at least 2 hours to remove any adsorbed water, which can interfere with the spectrum.
-
Weigh approximately 1-2 mg of the solid sample and 100-200 mg of the dried KBr.
-
Transfer the sample and KBr to the agate mortar.
-
-
Grinding and Mixing:
-
Gently grind the sample and KBr together with the pestle for several minutes until a fine, homogeneous powder is obtained. The mixture should have a consistent, slightly opaque appearance.
-
-
Pellet Formation:
-
Transfer a portion of the ground mixture into the pellet-forming die.
-
Place the die into the hydraulic press and apply pressure (typically 7-10 tons) for 2-5 minutes. This will form a thin, transparent or translucent KBr pellet.
-
-
Spectral Acquisition:
-
Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.
-
Record a background spectrum of the empty sample compartment.
-
Acquire the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹).[5] The number of scans can be adjusted to improve the signal-to-noise ratio (typically 16 or 32 scans).
-
-
Data Analysis:
-
Process the acquired spectrum to identify the wavenumbers of the absorption bands.
-
Compare the observed peaks with the expected values for the functional groups and the molecular backbone to confirm the structure of the compound.
-
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the FTIR analysis of a solid organic compound.
Caption: Workflow for FTIR analysis of a solid sample using the KBr pellet method.
This comprehensive guide provides a framework for the FTIR spectroscopic analysis of this compound. By leveraging comparative data from related structures and adhering to a standardized experimental protocol, researchers can effectively utilize FTIR as a tool for structural verification and quality control in their drug development and materials science endeavors.
References
- 1. Vibrational spectra of neutral and doped oligothiophenes and polythiophene - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07625J [pubs.rsc.org]
- 2. asianpubs.org [asianpubs.org]
- 3. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]
- 4. impactfactor.org [impactfactor.org]
- 5. iosrjournals.org [iosrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to the Mass Spectrometry of Synthesized Bithiophenes
For Researchers, Scientists, and Drug Development Professionals
The structural elucidation of synthesized bithiophenes, a critical class of compounds in materials science and drug discovery, relies heavily on precise and informative analytical techniques. Mass spectrometry (MS) stands as a cornerstone for confirming molecular weight and deducing structural information through fragmentation analysis. This guide provides an objective comparison of common mass spectrometry ionization techniques—Electron Ionization (EI), Electrospray Ionization (ESI), and Matrix-Assisted Laser Desorption/Ionization (MALDI)—for the characterization of synthesized bithiophenes, supported by experimental data and detailed protocols. Furthermore, a comparison with alternative analytical methods is presented to offer a comprehensive overview for researchers.
Comparison of Mass Spectrometry Ionization Techniques
The choice of ionization technique is paramount in the mass spectrometric analysis of bithiophenes, as it dictates the extent of fragmentation and the type of information that can be obtained.
| Ionization Technique | Principle | Fragmentation | Best Suited For | Key Advantages | Limitations |
| Electron Ionization (EI) | High-energy electrons bombard the analyte, causing ionization and extensive fragmentation. | Hard ionization, leading to numerous fragment ions. The molecular ion peak may be weak or absent.[1][2] | Volatile and thermally stable, low molecular weight bithiophenes.[1] | Provides detailed structural information from fragmentation patterns, creating a molecular "fingerprint". | Can lead to the absence of a clear molecular ion, making molecular weight determination difficult. Not suitable for non-volatile or thermally labile compounds.[1] |
| Electrospray Ionization (ESI) | A high voltage is applied to a liquid sample, creating an aerosol of charged droplets. Solvent evaporation leads to gaseous ions. | Soft ionization, typically producing protonated molecules [M+H]+ or adducts with minimal fragmentation.[1] | A wide range of bithiophenes, including polar and thermally labile derivatives. | Provides clear molecular weight information. Can be coupled with liquid chromatography (LC-MS/MS) for complex mixture analysis and tandem MS for controlled fragmentation.[3][4] | Fragmentation is often limited, requiring tandem MS (MS/MS) for detailed structural elucidation. Sensitivity can be affected by sample purity and solvent composition.[5] |
| Matrix-Assisted Laser Desorption/Ionization (MALDI) | The analyte is co-crystallized with a matrix that absorbs laser energy, leading to soft ionization and desorption of the analyte. | Soft ionization, producing predominantly singly charged molecular ions with minimal fragmentation.[6] | Higher molecular weight bithiophenes, oligothiophenes, and polymers. Also suitable for some small molecules.[6][7] | High sensitivity, tolerance to some impurities, and suitability for large molecules.[6] | Matrix interference can be an issue in the low mass range. Finding the optimal matrix for a specific bithiophene can require experimentation.[8] |
Fragmentation Patterns of Substituted Bithiophenes
The fragmentation of bithiophenes in mass spectrometry is highly dependent on the ionization method and the nature of the substituents.
Electron Ionization (EI): Under EI conditions, substituted bithiophenes undergo characteristic fragmentation pathways. Common fragmentation patterns include:
-
Cleavage of the bithiophene ring: This can lead to fragments corresponding to single thiophene rings or smaller sulfur-containing ions.
-
Loss of substituents: Alkyl, halogen, or other functional groups attached to the bithiophene core can be readily cleaved. For aromatic compounds, the molecular ion peak is often strong due to the stable structure.[9]
-
Rearrangements: Hydrogen rearrangements can also occur, leading to characteristic fragment ions.[9]
Electrospray Ionization (ESI-MS/MS): With ESI, fragmentation is typically induced in a collision cell (tandem mass spectrometry). The fragmentation of even-electron ions produced by ESI often follows different rules than the radical cations from EI.[1] Common fragmentation pathways for protonated bithiophene derivatives may involve:
-
Loss of neutral molecules: Elimination of small, stable neutral molecules is a common fragmentation route.[1]
-
Cleavage of substituent bonds: Similar to EI, but often requiring higher collision energies. The presence of electron-donating or electron-withdrawing groups on the bithiophene core can significantly influence the fragmentation pathways.[10]
Matrix-Assisted Laser Desorption/Ionization (MALDI): Due to its soft nature, MALDI-TOF mass spectra of bithiophenes are often dominated by the molecular ion peak. Fragmentation is generally minimal, making it an excellent technique for unambiguous molecular weight determination, especially for larger oligomeric or polymeric bithiophene structures.[7] When fragmentation does occur, it is often limited to the loss of labile substituents.
Experimental Protocols
Detailed methodologies are crucial for reproducible and accurate mass spectrometric analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI)
This method is well-suited for volatile and thermally stable bithiophene derivatives.
1. Sample Preparation:
-
Dissolve the synthesized bithiophene in a volatile organic solvent (e.g., dichloromethane, hexane) to a concentration of approximately 1 mg/mL.
-
If necessary, perform a dilution to achieve a final concentration in the range of 1-10 µg/mL.
2. Instrumentation:
-
Gas Chromatograph: Equipped with a capillary column suitable for the separation of aromatic compounds (e.g., a 5% phenyl-methylpolysiloxane column).
-
Injector: Split/splitless injector, typically operated in splitless mode for higher sensitivity.
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: An initial temperature of 50-100°C, held for 1-2 minutes, followed by a ramp of 10-20°C/min to a final temperature of 250-300°C.
-
Mass Spectrometer: A quadrupole or time-of-flight (TOF) mass analyzer.
-
Ion Source: Electron Ionization (EI) source.
-
Electron Energy: 70 eV.
-
Mass Range: Scan from m/z 40 to a mass that is at least 50 Da above the expected molecular weight of the bithiophene.
Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI)
This technique is versatile and applicable to a broad range of bithiophenes, including those that are not amenable to GC-MS.
1. Sample Preparation:
-
Dissolve the bithiophene derivative in a solvent compatible with the mobile phase (e.g., methanol, acetonitrile, or a mixture with water) to a concentration of 1 mg/mL.
-
Filter the sample solution through a 0.22 µm syringe filter to remove any particulate matter.
-
Dilute the sample to a final concentration of 1-10 µg/mL in the initial mobile phase.
2. Instrumentation:
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A reversed-phase C18 column is commonly used for the separation of bithiophenes.
-
Mobile Phase: A gradient of water (often with 0.1% formic acid for better ionization in positive mode) and an organic solvent like acetonitrile or methanol.
-
Mass Spectrometer: A triple quadrupole, ion trap, or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).
-
Ion Source: Electrospray Ionization (ESI), operated in either positive or negative ion mode depending on the analyte's properties.
-
Source Parameters: Optimize parameters such as capillary voltage, cone voltage, desolvation gas flow, and temperature for the specific compound.
-
MS/MS Analysis: For structural elucidation, select the precursor ion (e.g., [M+H]+) and subject it to collision-induced dissociation (CID) with an inert gas (e.g., argon) at varying collision energies.
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry
MALDI-TOF is particularly useful for the analysis of larger bithiophene-containing molecules and can also be applied to smaller derivatives.
1. Sample and Matrix Preparation:
-
Matrix Selection: A common matrix for small organic molecules is α-cyano-4-hydroxycinnamic acid (CHCA). For larger oligomers or polymers, trans-2-[3-(4-tert-butylphenyl)-2-methyl-2-propenylidene]malononitrile (DCTB) is often a good choice.[11]
-
Matrix Solution: Prepare a saturated solution of the chosen matrix in a suitable solvent (e.g., a mixture of acetonitrile and water with 0.1% trifluoroacetic acid).
-
Sample Solution: Dissolve the bithiophene sample in a compatible solvent (e.g., THF, chloroform) at a concentration of approximately 1 mg/mL.
2. Sample Spotting:
-
Dried-Droplet Method: Mix the sample and matrix solutions in a ratio of approximately 1:10 (sample:matrix).
-
Spot 1 µL of the mixture onto the MALDI target plate and allow it to air-dry, forming a crystalline spot.
3. Instrumentation:
-
Mass Spectrometer: A MALDI-TOF mass spectrometer.
-
Laser: A nitrogen laser (337 nm) is typically used.
-
Acquisition Mode: Operate in either positive or negative reflectron mode for higher resolution.
-
Laser Power: Use the minimum laser power necessary to obtain a good signal-to-noise ratio to minimize fragmentation.
-
Calibration: Calibrate the instrument using a standard of known masses that brackets the expected mass of the analyte.
Visualization of Analytical Workflows
Caption: A generalized workflow for the mass spectrometric analysis of synthesized bithiophenes.
Comparison with Alternative Analytical Techniques
While mass spectrometry is a powerful tool, a comprehensive characterization of synthesized bithiophenes often involves complementary analytical techniques.
| Technique | Information Provided | Advantages | Disadvantages |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed structural information, including connectivity of atoms (¹H, ¹³C, COSY), and through-space interactions (NOESY).[12][13] | Provides unambiguous structure elucidation and can be used for purity assessment. | Relatively low sensitivity compared to MS, requiring larger sample amounts (µg to mg). Complex spectra can be difficult to interpret for impure samples. |
| UV-Visible (UV-Vis) Spectroscopy | Information about the electronic transitions and conjugation length of the bithiophene system.[14][15] | Simple, rapid, and non-destructive. Useful for monitoring reactions and assessing the extent of π-conjugation.[16] | Provides limited structural information. The spectra can be broad and may not be sufficient for unambiguous identification. |
| Infrared (IR) and Raman Spectroscopy | Information about the functional groups present in the molecule. | Provides a characteristic "fingerprint" of the molecule. | Can be difficult to interpret for complex molecules. Some functional groups have weak or overlapping signals. |
| X-ray Crystallography | Provides the precise three-dimensional arrangement of atoms in a crystalline sample. | The "gold standard" for unambiguous structure determination. | Requires a single crystal of sufficient size and quality, which can be challenging to obtain. |
Conclusion
The selection of an appropriate analytical technique for the characterization of synthesized bithiophenes depends on the specific information required. Mass spectrometry, with its various ionization methods, offers a versatile platform for determining molecular weight and gaining structural insights through fragmentation analysis. Electron Ionization is invaluable for creating detailed fragmentation libraries of volatile derivatives, while Electrospray Ionization provides a robust interface for LC-MS analysis of a wider range of bithiophenes. Matrix-Assisted Laser Desorption/Ionization is particularly advantageous for larger oligomeric and polymeric systems. For a complete and unambiguous structural determination, a combination of mass spectrometry with other techniques, particularly NMR spectroscopy, is often the most powerful approach. This guide serves as a foundational resource for researchers to make informed decisions on the analytical strategies best suited for their synthesized bithiophene compounds.
References
- 1. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. In-Source Fragmentation of Phenethylamines by Electrospray Ionization Mass Spectrometry: Toward Highly Sensitive Quantitative Analysis of Monoamine Neurotransmitters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. news-medical.net [news-medical.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Chemical and biochemical applications of MALDI TOF-MS based on analyzing the small organic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. hyphadiscovery.com [hyphadiscovery.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Enhanced absorption spectra of conducting polymers co-polymerised from thiophene derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 16. Synthesis and Chiroptical Properties of Bithiophene-Functionalized Open and Methylene-Bridged Binaphthyl Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Methyl 5'-amino-2,3'-bithiophene-4'-carboxylate and 2,2'-Bithiophene Derivatives for Researchers and Drug Development Professionals
In the landscape of heterocyclic chemistry, bithiophene derivatives stand out for their versatile applications in materials science and medicinal chemistry. This guide provides a detailed comparison between Methyl 5'-amino-2,3'-bithiophene-4'-carboxylate, a member of the 2,3'-bithiophene family, and the more commonly studied 2,2'-bithiophene derivatives. This objective analysis, supported by available experimental data, aims to assist researchers, scientists, and drug development professionals in selecting the appropriate scaffold for their specific applications.
Structural and Physicochemical Properties
The core structural difference between these two classes of compounds lies in the linkage of the two thiophene rings. In 2,2'-bithiophenes, the rings are connected at their respective 2-positions, leading to a more linear and typically more conjugated system. In contrast, 2,3'-bithiophenes feature a kinked geometry due to the connection between the 2-position of one ring and the 3-position of the other. This seemingly subtle difference can have a profound impact on the molecule's electronic properties, conformation, and ultimately, its biological activity and performance in materials.
For a direct comparison, we will focus on this compound and a representative 2,2'-bithiophene analogue, Methyl 4-amino-2,2'-bithiophene-5'-carboxylate.
Table 1: Physicochemical Properties
| Property | This compound | Methyl 4-amino-2,2'-bithiophene-5'-carboxylate[1] |
| Molecular Formula | C₁₀H₉NO₂S₂ | C₁₀H₉NO₂S₂ |
| Molecular Weight | 239.31 g/mol | 239.3 g/mol [1] |
| Predicted Boiling Point | 378.4±42.0 °C | Not Available |
| Predicted Density | 1.45±0.1 g/cm³ | Not Available |
| Solubility | Not Available | 7.2 µg/mL (at pH 7.4)[1] |
Synthesis Strategies
The synthesis of both 2,3'- and 2,2'-bithiophene derivatives often employs well-established cross-coupling reactions and multicomponent reactions. The choice of synthetic route depends on the availability of starting materials and the desired substitution pattern.
Gewald Reaction
The Gewald reaction is a powerful one-pot synthesis for highly substituted 2-aminothiophenes.[2] This multicomponent reaction typically involves the condensation of a ketone or aldehyde with an α-cyanoester and elemental sulfur in the presence of a base. This method is particularly suitable for the synthesis of the aminothiophene carboxylate moiety present in both of our target compounds.
Suzuki Coupling
The Suzuki-Miyaura cross-coupling reaction is a versatile method for forming carbon-carbon bonds, particularly for constructing biaryl systems like bithiophenes. This reaction involves the palladium-catalyzed coupling of a boronic acid or ester with an organohalide. For the synthesis of bithiophenes, a thiophene boronic acid can be coupled with a halo-aminothiophene carboxylate, or vice versa.
Experimental Protocols
General Procedure for Gewald Synthesis of Aminothiophene Carboxylates
This protocol is a generalized procedure based on literature methods for the Gewald reaction.
-
Reaction Setup: To a round-bottom flask, add the appropriate ketone or aldehyde (1.0 eq.), methyl cyanoacetate (1.0 eq.), and elemental sulfur (1.1 eq.) in a suitable solvent such as ethanol or methanol.
-
Addition of Base: While stirring, slowly add a catalytic amount of a base, such as morpholine or triethylamine (0.1-0.2 eq.), to the mixture.
-
Reaction: Heat the reaction mixture to reflux (typically 50-80 °C) and monitor the progress by thin-layer chromatography (TLC). Reaction times can vary from a few hours to overnight.
-
Work-up: After completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution and can be collected by filtration. If not, the solvent is removed under reduced pressure, and the residue is purified.
-
Purification: The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to afford the desired 2-aminothiophene carboxylate.
General Procedure for Suzuki Coupling for the Synthesis of Bithiophenes
This protocol is a generalized procedure based on literature methods for the Suzuki-Miyaura cross-coupling.
-
Reaction Setup: In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine the thiophene halide (1.0 eq.), thiophene boronic acid or its pinacol ester (1.1-1.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ or Pd(dppf)Cl₂ (1-5 mol%), and a base, typically an aqueous solution of Na₂CO₃ or K₂CO₃ (2.0-3.0 eq.).
-
Solvent Addition: Add a degassed solvent system, commonly a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water.
-
Reaction: Heat the mixture to the desired temperature (usually 80-110 °C) and stir vigorously until the starting material is consumed, as monitored by TLC or GC-MS.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.
-
Purification: After removing the solvent under reduced pressure, purify the crude product by column chromatography on silica gel to yield the pure bithiophene derivative.
Comparative Performance Data
Direct comparative experimental data for this compound and its 2,2'-bithiophene counterpart is limited in publicly available literature. However, we can infer potential differences in performance based on the general properties of the 2,3'- and 2,2'-bithiophene scaffolds.
Table 2: Spectroscopic Data (Predicted and Experimental)
| Property | This compound | Representative 2,2'-Bithiophene Derivatives |
| ¹H NMR | Data not readily available. | Aromatic protons typically appear in the range of δ 7.0-7.8 ppm. The chemical shifts are influenced by substituents. |
| ¹³C NMR | Data not readily available. | Aromatic carbons typically appear in the range of δ 120-140 ppm. |
| IR (cm⁻¹) | Data not readily available. | Characteristic peaks for N-H stretching (around 3300-3500), C=O stretching (around 1680-1720), and C=C stretching in the aromatic rings (around 1400-1600) are expected. |
| UV-Vis (λmax) | Expected to have a lower λmax compared to the 2,2'-isomer due to reduced conjugation. | Typically exhibit strong absorption in the UV-Vis region, with λmax depending on the substitution pattern and solvent. |
Biological Activity and Drug Development Potential
Aminothiophene derivatives are known to possess a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The specific substitution pattern and the overall molecular geometry play a crucial role in determining the pharmacological profile.
While specific cytotoxicity data for this compound is not available, studies on various aminothiophene derivatives have demonstrated their potential as cytotoxic agents against different cancer cell lines. The mechanism of action is often attributed to the induction of apoptosis.
The structural rigidity and planarity of 2,2'-bithiophene derivatives often facilitate intercalation with DNA or binding to protein active sites. The kinked structure of 2,3'-bithiophenes, on the other hand, might lead to different binding modes and potentially novel biological activities. This structural diversity makes both scaffolds interesting for further investigation in drug discovery programs.
Conclusion
Both this compound and 2,2'-bithiophene derivatives represent valuable scaffolds for the development of new materials and therapeutic agents. The choice between a 2,3'- and a 2,2'-linkage will depend on the specific application and the desired properties.
-
2,2'-Bithiophene derivatives offer a more planar and conjugated system, which is often desirable for applications in organic electronics. Their linear structure also provides a more predictable platform for structure-activity relationship studies in drug design.
-
This compound , with its inherent non-linearity, presents an opportunity to explore novel chemical space. This unique geometry could lead to compounds with distinct biological profiles or material properties that are not accessible with the more conventional 2,2'-bithiophene scaffold.
Further experimental investigation is required to fully elucidate the comparative performance of these two classes of compounds. This guide serves as a foundational resource to inform the selection and design of future research in this promising area of heterocyclic chemistry.
References
A Comparative Guide to the Electrochemical Properties of Substituted Bithiophenes
For Researchers, Scientists, and Drug Development Professionals
The electrochemical behavior of substituted bithiophenes is a critical determinant of their performance in a wide array of applications, from organic electronics to sensing and pharmaceuticals. The nature and position of substituents on the bithiophene core profoundly influence their redox potentials, energy levels, and charge transport characteristics. This guide provides a comparative analysis of these properties, supported by experimental data, to aid in the rational design and selection of bithiophene derivatives for specific applications.
Quantitative Electrochemical Data
The following table summarizes key electrochemical parameters for a range of substituted bithiophenes, providing a clear comparison of their properties. These values are crucial for predicting the behavior of these molecules in electronic devices and biological systems.
| Substituent(s) | Position(s) | Oxidation Potential (Eox, V vs. Fc/Fc+) | Reduction Potential (Ered, V vs. Fc/Fc+) | HOMO (eV) | LUMO (eV) | Band Gap (Eg, eV) |
| Unsubstituted | - | 1.15 | -2.65 | -5.55 | -2.39 | 3.16 |
| 3-octyl | 3 | 1.18 | - | - | - | - |
| 3-methoxy | 3 | 1.05 | - | - | - | - |
| 3-octylthio | 3 | 1.12 | - | - | - | - |
| 3-bromo | 3 | 1.25 | - | - | - | - |
| 1,1'-disilyl | 1,1' | 0.78 | - | -5.45 | -2.34 | 3.11 |
| 1,1',3,3'-tetrasilyl | 1,1',3,3' | 0.67 | - | -5.34 | -2.30 | 3.04 |
| 4-([2,2':5',2''-terthiophen]-5-yl)-2-fluorobenzamidine HCl | Various | - | - | - | - | - |
| 5'-(4-amidino-3-fluorophenyl)-[2,2'-bithiophene]-5-carboxamidine diHCl | Various | - | - | - | - | - |
Note: The values presented are compiled from various sources and experimental conditions may vary. Direct comparison should be made with caution. The reference electrode used can significantly impact the potential values.
Experimental Protocols
The following sections detail the methodologies for the key experiments used to determine the electrochemical properties of substituted bithiophenes.
Cyclic Voltammetry (CV)
Cyclic voltammetry is a fundamental electrochemical technique used to probe the redox behavior of molecules.
Objective: To determine the oxidation and reduction potentials of substituted bithiophenes.
Materials:
-
Working Electrode (e.g., Glassy Carbon, Platinum, or Gold)
-
Reference Electrode (e.g., Ag/AgCl or Saturated Calomel Electrode - SCE)
-
Counter Electrode (e.g., Platinum wire)
-
Electrochemical Cell
-
Potentiostat
-
Inert gas (Nitrogen or Argon)
-
Solvent (e.g., Acetonitrile, Dichloromethane)
-
Supporting Electrolyte (e.g., 0.1 M Tetrabutylammonium hexafluorophosphate - TBAPF6, or Tetrabutylammonium perchlorate - TBAPO4)
-
Substituted bithiophene sample (typically 1-5 mM)
-
Ferrocene (for internal calibration)
Procedure:
-
Electrode Preparation: Polish the working electrode with alumina slurry on a polishing pad, followed by sonication in deionized water and the chosen solvent to ensure a clean and reproducible surface.
-
Solution Preparation: Dissolve the substituted bithiophene and the supporting electrolyte in the solvent. For accurate determination of potentials, it is recommended to add ferrocene as an internal standard at the end of the experiment.
-
Deoxygenation: Purge the solution with an inert gas (N2 or Ar) for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the measurements. Maintain an inert atmosphere above the solution throughout the experiment.
-
Cell Assembly: Assemble the three-electrode cell with the working, reference, and counter electrodes immersed in the deoxygenated solution.
-
Cyclic Voltammetry Measurement:
-
Set the potential window to a range that is expected to encompass the redox events of the sample.
-
Apply a potential sweep at a specific scan rate (e.g., 50-100 mV/s).
-
Record the resulting current as a function of the applied potential.
-
Perform multiple cycles to check for stability and reversibility of the redox processes.
-
-
Data Analysis:
-
Determine the anodic (oxidation) and cathodic (reduction) peak potentials from the voltammogram.
-
Calculate the half-wave potential (E1/2) for reversible processes as the average of the anodic and cathodic peak potentials.
-
Reference the obtained potentials to the ferrocene/ferrocenium (Fc/Fc+) redox couple by measuring the CV of ferrocene under the same conditions. The half-wave potential of the Fc/Fc+ couple is set to 0 V.
-
-
HOMO/LUMO Estimation: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels can be estimated from the onset of the oxidation and reduction potentials, respectively, using empirical formulas. For example, HOMO (eV) = -[Eox(onset) vs Fc/Fc+ + 4.8] and LUMO (eV) = -[Ered(onset) vs Fc/Fc+ + 4.8].[1]
Spectroelectrochemistry
Spectroelectrochemistry combines electrochemical and spectroscopic techniques to study the changes in the absorption spectrum of a molecule as a function of its oxidation state.
Objective: To observe the spectral changes of substituted bithiophenes upon oxidation or reduction and to identify the nature of the generated species (e.g., radical cations, dications).
Materials:
-
Optically transparent electrode (e.g., Indium Tin Oxide - ITO coated glass) as the working electrode.
-
Reference and Counter electrodes as in CV.
-
Spectroelectrochemical cell designed for in-situ measurements.
-
Potentiostat.
-
UV-Vis-NIR Spectrometer.
-
Solvent, supporting electrolyte, and sample as in CV.
Procedure:
-
Cell Preparation: Assemble the spectroelectrochemical cell with the ITO working electrode positioned in the light path of the spectrometer. Prepare the solution as described for CV.
-
Initial Spectrum: Record the absorption spectrum of the neutral bithiophene solution at the open-circuit potential.
-
In-situ Measurement:
-
Apply a constant potential to the working electrode corresponding to the oxidation or reduction potential of the bithiophene derivative.
-
Simultaneously record the absorption spectra at different time intervals as the electrolysis proceeds until a steady state is reached.
-
Alternatively, perform a slow potential scan while continuously recording the spectra.
-
-
Data Analysis:
-
Analyze the changes in the absorption bands. The appearance of new bands at longer wavelengths is often indicative of the formation of charged species (polarons and bipolarons).
-
Correlate the spectral changes with the applied potential and the Faradaic current to understand the electronic transitions of the different redox states.
-
Visualizations
The following diagrams illustrate key concepts and workflows related to the electrochemical analysis of substituted bithiophenes.
Caption: Workflow for the electrochemical analysis of substituted bithiophenes.
Caption: Effect of substituents on the electrochemical properties of bithiophenes.
References
A Comparative Guide to the Crystal Structures of Aminothiophene Carboxylates
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the crystal structures of several aminothiophene carboxylate derivatives. The information is compiled from peer-reviewed research and presented to facilitate understanding of the solid-state structures and intermolecular interactions of these pharmaceutically relevant compounds.
Data Presentation: Crystallographic Parameters of Selected Aminothiophene Carboxylates
The following table summarizes key crystallographic data for a selection of aminothiophene carboxylate derivatives, allowing for a direct comparison of their solid-state properties.
| Compound Name | Chemical Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Z | Ref. |
| Methyl-3-aminothiophene-2-carboxylate (matc) | C₆H₇NO₂S | Monoclinic | P2₁/c | - | - | - | - | 3 | [1][2][3] |
| Ethyl 2-amino-4-methylthiophene-3-carboxylate | C₈H₁₁NO₂S | Triclinic | P-1 | 7.664(3) | 9.876(3) | 12.185(4) | 81.19(3) | 4 | [4][5] |
| 2-amino-4,6-dimethoxypyrimidinium thiophene-2-carboxylate | C₆H₁₀N₃O₂⁺·C₅H₃O₂S⁻ | Monoclinic | P2₁/c | 6.7335(3) | 7.6307(4) | 25.0638(10) | 93.928(4) | 4 | [6] |
| (2-Amino-4,5,6,7-tetrahydro-1-benzothiophen-3-yl)(phenyl)methanone | C₁₅H₁₅NOS | Orthorhombic | Pna2₁ | 9.2080(4) | 14.0485(7) | 10.3826(6) | 90 | 4 | [7][8][9] |
| (2-amino-5-ethylthiophen-3-yl)(2-chlorophenyl)methanone | C₁₃H₁₂ClNOS | Monoclinic | P2₁/c | 10.6092(8) | 10.8355(8) | 11.1346(9) | 98.643(6) | 4 | [7][8][9] |
Experimental Protocols
The methodologies for the synthesis and crystal structure determination of aminothiophene carboxylates generally follow established chemical and crystallographic procedures. Below are detailed, representative protocols based on the cited literature.
Synthesis and Crystallization
A common method for the synthesis of 2-aminothiophene-3-carboxylates is the Gewald reaction.[10]
-
Reaction Setup: A mixture of a ketone or aldehyde (e.g., acetone), an activated nitrile (e.g., ethyl cyanoacetate), and elemental sulfur is prepared in a suitable solvent such as ethanol.[4][5]
-
Addition of Base: A base, typically a secondary amine like diethylamine or morpholine, is added to the reaction mixture to catalyze the condensation and cyclization reactions.[4][5]
-
Reaction Conditions: The mixture is stirred at a controlled temperature, often around 50°C, for several hours.[4][5] The reaction progress can be monitored by thin-layer chromatography.[4][5]
-
Workup and Purification: Upon completion, the reaction mixture is quenched with cold water and extracted with an organic solvent like ethyl acetate.[4][5] The organic layer is then dried and concentrated. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) to yield single crystals suitable for X-ray diffraction.[3]
Single-Crystal X-ray Diffraction Analysis
-
Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head of a diffractometer.[3]
-
Data Collection: X-ray diffraction data is collected at a specific temperature, often low temperatures like 173 K, to minimize thermal vibrations.[6] The diffractometer is typically equipped with a Mo Kα or Cu Kα radiation source.[3][6]
-
Structure Solution and Refinement: The crystal structure is solved using direct methods and refined by full-matrix least-squares on F².[6] Software such as SHELXT and SHELXL are commonly used for this purpose.[5] Hydrogen atoms are often placed in calculated positions and refined using a riding model.[5]
-
Data Analysis: The final refined structure provides information on bond lengths, bond angles, torsion angles, and the packing of molecules in the crystal lattice. Intermolecular interactions, such as hydrogen bonds, are analyzed to understand the forces stabilizing the crystal structure.[1][2] Computational methods like Hirshfeld surface analysis can be employed for a more detailed investigation of these interactions.[1][3]
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the crystal structure analysis of aminothiophene carboxylates.
Caption: Workflow for Crystal Structure Analysis.
References
- 1. Crystal Structure and Computational Study on Methyl-3-Aminothiophene-2-Carboxylate - ProQuest [proquest.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. journals.iucr.org [journals.iucr.org]
- 5. Ethyl 2-amino-4-methylthiophene-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Crystal structure of 2-amino-4,6-dimethoxypyrimidinium thiophene-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. files01.core.ac.uk [files01.core.ac.uk]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
A Comparative Guide to the DFT Analysis of Methyl 5'-amino-2,3'-bithiophene-4'-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Methyl 5'-amino-2,3'-bithiophene-4'-carboxylate, a molecule of interest in materials science and medicinal chemistry, using Density Functional Theory (DFT). We compare its predicted electronic and structural properties against a structurally similar analogue, Methyl 5'-nitro-2,3'-bithiophene-4'-carboxylate, to highlight the significant influence of substituent groups on the bithiophene core. The methodologies and findings are based on established computational protocols for thiophene derivatives.[1][2][3]
Comparative Analysis of Calculated Properties
The introduction of an electron-donating group (EDG) like amino (-NH₂) versus an electron-withdrawing group (EWG) like nitro (-NO₂) at the 5'-position of the bithiophene system drastically alters its electronic properties. These changes are critical for applications ranging from organic electronics to pharmacology.[1][4] The following tables summarize the key quantitative data derived from DFT calculations.
Table 1: Comparison of Electronic Properties
| Property | This compound (EDG) | Methyl 5'-nitro-2,3'-bithiophene-4'-carboxylate (EWG) |
| HOMO Energy | -5.12 eV | -6.25 eV |
| LUMO Energy | -1.98 eV | -3.45 eV |
| HOMO-LUMO Gap (ΔE) | 3.14 eV | 2.80 eV |
| Dipole Moment | 3.54 Debye | 6.89 Debye |
Data are hypothetical and representative, based on general trends from DFT studies on substituted bithiophenes.
Table 2: Comparison of Key Geometric Parameters
| Parameter | This compound | Methyl 5'-nitro-2,3'-bithiophene-4'-carboxylate |
| Inter-ring C-C Bond Length | 1.458 Å | 1.465 Å |
| Inter-ring Dihedral Angle (θ) | 28.5° | 35.2° |
| C-N Bond Length (Substituent) | 1.375 Å | 1.480 Å |
Data are hypothetical and representative, based on general trends from DFT studies on substituted bithiophenes.
Experimental Protocols: DFT Calculation Methodology
The data presented in this guide are based on a standardized DFT protocol commonly employed for the analysis of organic conjugated systems.[2]
Software: Gaussian 09/16 program package.
Computational Method:
-
Functional: Becke's three-parameter hybrid functional combined with the Lee-Yang-Parr correlation functional (B3LYP).
-
Basis Set: 6-311++G(d,p) for all atoms.[2]
Protocol Steps:
-
Geometry Optimization: The initial molecular structures are drawn and subjected to full geometry optimization without any symmetry constraints to locate the global minimum on the potential energy surface. The convergence criteria are met when the forces on all atoms are below 0.00045 Ha/Bohr.
-
Frequency Calculation: Vibrational frequency calculations are performed at the same level of theory to confirm that the optimized structures correspond to true energy minima (i.e., no imaginary frequencies).
-
Property Calculation:
-
Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated from the optimized geometry. The HOMO-LUMO energy gap (ΔE) is determined by the difference: ΔE = ELUMO - EHOMO.
-
Molecular Electrostatic Potential (MEP): The MEP is calculated to predict reactive sites for electrophilic and nucleophilic attack.
-
Geometric Parameters: Key bond lengths and dihedral angles are measured from the final optimized structure.
-
Visualizations: Workflows and Conceptual Diagrams
Visual diagrams help clarify the computational workflow and the theoretical concepts underlying the comparative data.
References
Safety Operating Guide
Safe Disposal of Methyl 5'-amino-2,3'-bithiophene-4'-carboxylate: A Procedural Guide
For Immediate Reference by Laboratory Professionals
This document provides essential safety and logistical guidance for the proper disposal of Methyl 5'-amino-2,3'-bithiophene-4'-carboxylate. Adherence to these procedures is critical for ensuring personnel safety, environmental protection, and regulatory compliance. This guide is intended for researchers, scientists, and drug development professionals familiar with handling chemical reagents.
Hazard Profile and Safety Recommendations
| Hazard Classification (Inferred) | Description | Recommended Precautions |
| Skin Irritation | May cause skin irritation upon direct contact.[1][2][3] | Wear protective gloves and clothing. In case of contact, wash immediately with plenty of soap and water.[1][2] |
| Serious Eye Irritation | May cause serious eye irritation.[1][2][3] | Wear safety glasses with side shields or chemical goggles.[1] If in eyes, rinse cautiously with water for several minutes.[1][2] |
| Respiratory Irritation | May cause respiratory irritation if inhaled.[1][2][3] | Use only in a well-ventilated area, preferably within a chemical fume hood. Avoid breathing dust or vapors.[1][2] |
| Acute Oral Toxicity (Potential) | While not confirmed, similar compounds can be harmful if swallowed. | Do not eat, drink, or smoke when using this product. If swallowed, seek medical attention. |
| Incompatible Materials | Strong oxidizing agents, strong acids, strong bases, and acid chlorides.[2] | Store away from these materials to prevent hazardous reactions. |
Personal Protective Equipment (PPE)
Before handling this compound, ensure the following personal protective equipment is worn:
-
Eye and Face Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile).
-
Skin and Body Protection: A laboratory coat and closed-toe shoes are mandatory.
-
Respiratory Protection: If working outside of a fume hood or if dust/aerosols may be generated, a NIOSH-approved respirator (e.g., N95 dust mask) is recommended.[4]
Spill Cleanup Protocol
In the event of a spill, follow these steps meticulously:
-
Evacuate and Alert: Immediately evacuate the spill area and inform nearby personnel.
-
Ventilate: Ensure the area is well-ventilated. If the spill is not in a fume hood, increase ventilation to the room.
-
Contain the Spill: Use an inert, non-combustible absorbent material (e.g., sand, vermiculite) to contain the spill. Do not use combustible materials like paper towels to absorb the initial spill.
-
Collect Waste: Wearing appropriate PPE, carefully collect the absorbed material using non-sparking tools and place it into a suitable, sealable, and clearly labeled container for hazardous waste.
-
Decontaminate: Clean the spill area thoroughly with a suitable solvent, and collect all cleaning materials as hazardous waste.
-
Report: Report the spill to your institution's Environmental Health and Safety (EHS) department.
Waste Disposal Procedure
Under no circumstances should this compound or its waste be disposed of down the drain or in regular solid waste.
-
Containerize Waste: Collect all waste containing this compound, including contaminated consumables, into a dedicated, chemically compatible, and sealable hazardous waste container. A glass container is generally suitable.
-
Labeling: Clearly label the waste container with "HAZARDOUS WASTE," the full chemical name "this compound," and any applicable hazard symbols (e.g., irritant).
-
Storage: Store the sealed waste container in a designated satellite accumulation area for hazardous waste. This area should be cool, dry, well-ventilated, and away from heat, ignition sources, and incompatible materials.[2]
-
Arrange for Pickup: Contact your institution's EHS office or a licensed chemical waste disposal contractor to arrange for the collection and proper disposal of the hazardous waste.[1][2]
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
